Product packaging for Heptane, 2,2,5-trimethyl-(Cat. No.:CAS No. 20291-95-6)

Heptane, 2,2,5-trimethyl-

Cat. No.: B15175853
CAS No.: 20291-95-6
M. Wt: 142.28 g/mol
InChI Key: GZJFAWOTMWATOS-UHFFFAOYSA-N
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Description

Heptane, 2,2,5-trimethyl- is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Heptane, 2,2,5-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptane, 2,2,5-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22 B15175853 Heptane, 2,2,5-trimethyl- CAS No. 20291-95-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20291-95-6

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

2,2,5-trimethylheptane

InChI

InChI=1S/C10H22/c1-6-9(2)7-8-10(3,4)5/h9H,6-8H2,1-5H3

InChI Key

GZJFAWOTMWATOS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2,5-Trimethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the branched alkane 2,2,5-trimethylheptane. This document details a plausible synthetic route, purification methods, and a full suite of characterization techniques essential for the unambiguous identification and quality control of this compound. All quantitative data is summarized in structured tables, and experimental workflows are visualized using logical diagrams.

Introduction

2,2,5-Trimethylheptane is a saturated hydrocarbon with the molecular formula C₁₀H₂₂. As a member of the alkane family, it is a colorless and flammable liquid.[1] Branched alkanes like 2,2,5-trimethylheptane are of interest in various fields, including as fuel additives and as reference compounds in analytical chemistry. A thorough understanding of its synthesis and spectroscopic properties is crucial for its application in research and development.

Synthesis of 2,2,5-Trimethylheptane

A plausible and efficient retrosynthetic analysis for 2,2,5-trimethylheptane via the Corey-House synthesis is outlined below. The target molecule can be disconnected at the C4-C5 bond, suggesting two possible synthetic routes. For optimal yield, the alkyl halide should be primary, while the lithium dialkylcuprate can be primary, secondary, or tertiary.[3] Therefore, the reaction between lithium di-tert-butylcuprate and 1-bromo-3-methylbutane is the preferred pathway.

Diagram 1: Retrosynthetic Analysis of 2,2,5-Trimethylheptane

G 2,2,5-Trimethylheptane 2,2,5-Trimethylheptane tert-Butyl group tert-Butyl group 2,2,5-Trimethylheptane->tert-Butyl group Isoamyl group Isoamyl group 2,2,5-Trimethylheptane->Isoamyl group Lithium di-tert-butylcuprate Lithium di-tert-butylcuprate tert-Butyl group->Lithium di-tert-butylcuprate 1-Bromo-3-methylbutane 1-Bromo-3-methylbutane Isoamyl group->1-Bromo-3-methylbutane

Caption: Retrosynthesis of 2,2,5-trimethylheptane via Corey-House synthesis.

Experimental Protocol: Corey-House Synthesis

This protocol describes the preparation of 2,2,5-trimethylheptane from tert-butyl chloride and 1-bromo-3-methylbutane.

Materials:

  • tert-Butyl chloride

  • Lithium metal

  • Anhydrous diethyl ether

  • Copper(I) iodide

  • 1-Bromo-3-methylbutane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of tert-Butyllithium: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place finely cut lithium metal in anhydrous diethyl ether under a nitrogen atmosphere. Add tert-butyl chloride dropwise to the stirred suspension. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, reflux the mixture gently for 1 hour to ensure complete reaction.

  • Formation of Lithium di-tert-butylcuprate (Gilman Reagent): Cool the freshly prepared tert-butyllithium solution in an ice-salt bath. Slowly add copper(I) iodide to the stirred solution. The color of the solution will change, indicating the formation of the Gilman reagent.

  • Coupling Reaction: To the cold solution of lithium di-tert-butylcuprate, add 1-bromo-3-methylbutane dropwise via the dropping funnel. Maintain the temperature below 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Separate the ethereal layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation. The crude 2,2,5-trimethylheptane can be purified by fractional distillation.

Diagram 2: Workflow for the Synthesis of 2,2,5-Trimethylheptane

G cluster_0 Preparation of Gilman Reagent cluster_1 Coupling and Purification tert-Butyl chloride + Li tert-Butyl chloride + Li tert-Butyllithium tert-Butyllithium tert-Butyl chloride + Li->tert-Butyllithium Anhydrous Ether tert-Butyllithium + CuI tert-Butyllithium + CuI tert-Butyllithium->tert-Butyllithium + CuI Lithium di-tert-butylcuprate Lithium di-tert-butylcuprate tert-Butyllithium + CuI->Lithium di-tert-butylcuprate Coupling Reaction Coupling Reaction Lithium di-tert-butylcuprate->Coupling Reaction 1-Bromo-3-methylbutane Workup Workup Coupling Reaction->Workup aq. NH4Cl Purification Purification Workup->Purification Fractional Distillation 2,2,5-Trimethylheptane 2,2,5-Trimethylheptane Purification->2,2,5-Trimethylheptane

Caption: Synthetic workflow for 2,2,5-trimethylheptane.

Characterization of 2,2,5-Trimethylheptane

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of the synthesized 2,2,5-trimethylheptane.

Physical Properties

The expected physical properties of 2,2,5-trimethylheptane are summarized in the table below.

Table 1: Physical Properties of 2,2,5-Trimethylheptane

PropertyValue
Molecular Formula C₁₀H₂₂
Molecular Weight 142.28 g/mol
Boiling Point 150.81 °C
Density 0.7240 g/cm³
Refractive Index 1.4078
CAS Number 20291-95-6
Spectroscopic Data

The proton NMR spectrum of 2,2,5-trimethylheptane is expected to show several distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for 2,2,5-Trimethylheptane

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (1)~0.8-0.9Triplet3H
CH₃ (on C2)~0.8-0.9Singlet9H
CH₃ (on C5)~0.8-0.9Doublet3H
CH₂ (3)~1.1-1.3Multiplet2H
CH₂ (4)~1.1-1.3Multiplet2H
CH (5)~1.4-1.6Multiplet1H
CH₂ (6)~1.1-1.3Multiplet2H

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For 2,2,5-trimethylheptane, eight distinct signals are expected.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2,2,5-Trimethylheptane

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C1~14
C2~30
C3~45
C4~25
C5~35
C6~40
C7~11
CH₃ on C2~30
CH₃ on C5~20

The IR spectrum of an alkane is characterized by C-H and C-C bond vibrations. The absence of absorptions for other functional groups is a key indicator of purity.[5]

Table 4: Expected Infrared Absorption Bands for 2,2,5-Trimethylheptane

Wavenumber (cm⁻¹)Vibration TypeIntensity
2960-2850C-H stretchStrong
1470-1450CH₂ bend (scissoring)Medium
1385-1370CH₃ bend (symmetrical)Medium
1365CH₃ bend (asymmetrical)Medium

The presence of a strong absorption band around 1365 cm⁻¹ is indicative of a tert-butyl group.

The mass spectrum of a branched alkane is characterized by fragmentation at the branching points, leading to the formation of stable carbocations.[1][6] The molecular ion peak (M⁺) for 2,2,5-trimethylheptane is expected at m/z 142, although it may be of low intensity.

Table 5: Predicted Key Fragments in the Mass Spectrum of 2,2,5-Trimethylheptane

m/zFragment Ion
127[M - CH₃]⁺
99[M - C₃H₇]⁺
85[M - C₄H₉]⁺ (cleavage at C4-C5)
57[C₄H₉]⁺ (tert-butyl cation)
71[C₅H₁₁]⁺ (isoamyl cation)

The base peak is likely to be at m/z 57, corresponding to the stable tert-butyl cation.

Conclusion

This technical guide has detailed a robust synthetic pathway for 2,2,5-trimethylheptane using the Corey-House synthesis. Furthermore, a comprehensive set of characterization data, including physical properties and predicted spectroscopic features (¹H NMR, ¹³C NMR, IR, and MS), has been provided. This information is critical for researchers and professionals involved in the synthesis, identification, and application of this branched alkane. The provided experimental workflow and logical diagrams serve as a clear guide for the practical execution and understanding of the synthesis and characterization of 2,2,5-trimethylheptane.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,2,5-Trimethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2,5-trimethylheptane. The information is presented to be a valuable resource for professionals in research and development.

Introduction to 2,2,5-Trimethylheptane

2,2,5-Trimethylheptane is a branched-chain alkane with the molecular formula C₁₀H₂₂.[1][2] As a member of the alkane family, it is a saturated hydrocarbon, meaning it contains only single bonds between its carbon atoms. Alkanes are known for their relative stability and are fundamental structures in organic chemistry.[3] 2,2,5-Trimethylheptane is a colorless liquid with a petroleum-like odor and is practically insoluble in water.[4] Its primary applications are as a solvent and as an additive in fuels to enhance antiknock properties.[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,2,5-trimethylheptane.

PropertyValueUnitsSource(s)
Molecular Formula C₁₀H₂₂-[1][2]
Molecular Weight 142.28 g/mol [1][2][5]
CAS Registry Number 20291-95-6-[1][2][4]
Boiling Point 148 - 150.81°C[1][4][5][6]
Melting Point -53.99°C[4][6]
Density 0.724 - 0.733g/cm³[1][4][6]
Refractive Index 1.4078 - 1.412-[1][4][6]
Flash Point 37.6 - 39.7°C[1][6]
Vapor Pressure 4.99mmHg at 25°C[1]
Critical Temperature 308°C[5]
Critical Pressure 19.3atm[5]
Enthalpy of Vaporization (ΔvapH°) 46.0kJ/mol[7]

Experimental Protocols for Property Determination

3.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method is distillation.

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure:

    • The liquid sample (2,2,5-trimethylheptane) is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The flask is gently heated.

    • The temperature is recorded when the liquid is boiling, and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

3.2. Melting Point Determination

For substances that are solid at room temperature, a melting point apparatus is used. Since 2,2,5-trimethylheptane has a very low melting point, this determination requires a cryostat.

  • Apparatus: A sample holder, a cooling/heating block (cryostat), a thermometer, and a light source with a magnifying lens.

  • Procedure:

    • A small sample of solidified 2,2,5-trimethylheptane is placed in a capillary tube.

    • The tube is placed in the cryostat, which is then cooled to below the expected melting point.

    • The temperature is slowly increased.

    • The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.

3.3. Density Measurement

Density is the mass per unit volume. For a liquid like 2,2,5-trimethylheptane, this is typically determined using a pycnometer or a digital density meter.

  • Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a constant temperature bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid and placed in a constant temperature bath until it reaches thermal equilibrium.

    • The pycnometer is removed, carefully dried on the outside, and weighed again.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3.4. Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

  • Apparatus: An Abbe refractometer, a light source (often built-in), and a constant temperature water circulator.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

    • A few drops of the 2,2,5-trimethylheptane sample are placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to reach the set temperature (commonly 20°C or 25°C).

    • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination and analysis of the physicochemical properties of a chemical compound such as 2,2,5-trimethylheptane.

G cluster_prep Sample Preparation & Purity Analysis cluster_exp Experimental Determination cluster_data Data Processing & Reporting synthesis Synthesis/Procurement of 2,2,5-Trimethylheptane purification Purification (e.g., Distillation) synthesis->purification purity_analysis Purity Analysis (GC-MS, NMR) purification->purity_analysis boiling_point Boiling Point purity_analysis->boiling_point melting_point Melting Point purity_analysis->melting_point density Density purity_analysis->density refractive_index Refractive Index purity_analysis->refractive_index data_collection Data Collection boiling_point->data_collection melting_point->data_collection density->data_collection refractive_index->data_collection data_analysis Statistical Analysis data_collection->data_analysis reporting Reporting & Documentation data_analysis->reporting

References

Spectroscopic Analysis of 2,2,5-Trimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,5-trimethylheptane, a branched alkane. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Furthermore, it outlines generalized experimental protocols for obtaining such spectra, offering valuable insights for laboratory practice.

Predicted Spectroscopic Data

Due to the limited availability of experimentally recorded spectra for 2,2,5-trimethylheptane in public databases, the following data tables are based on established spectroscopic principles for alkanes and analysis of data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR (Proton NMR) Data (Predicted)

Protons at CarbonChemical Shift (δ, ppm)MultiplicityIntegration
C1 (CH₃)~ 0.8-0.9Triplet3H
C2 (C(CH₃)₂)~ 0.8-0.9Singlet6H
C3 (CH₂)~ 1.1-1.3Multiplet2H
C4 (CH₂)~ 1.1-1.3Multiplet2H
C5 (CH)~ 1.4-1.6Multiplet1H
C6 (CH₂)~ 1.1-1.3Multiplet2H
C7 (CH₃)~ 0.8-0.9Triplet3H
C5-CH₃~ 0.8-0.9Doublet3H

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Carbon AtomChemical Shift (δ, ppm)
C1~ 14
C2~ 30
C2-CH₃ (x2)~ 25
C3~ 40-45
C4~ 20-25
C5~ 30-35
C6~ 35-40
C7~ 14
C5-CH₃~ 20
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an alkane like 2,2,5-trimethylheptane, the spectrum is characterized by C-H and C-C bond vibrations.

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)Vibration TypeIntensity
2850-3000C-H stretch (sp³ C-H)Strong
1450-1470C-H bend (CH₂ and CH₃)Medium
1370-1380C-H rock (CH₃)Medium
720-725C-H rock (-(CH₂)n-, n≥4)Weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of a branched alkane is characterized by the molecular ion peak (often weak) and a series of fragment ions.

Predicted Mass Spectrometry Data

m/zIonNotes
142[C₁₀H₂₂]⁺Molecular Ion (M⁺) - likely to be of low abundance.
127[M - CH₃]⁺Loss of a methyl group.
99[M - C₃H₇]⁺Fragmentation at the branched C5 position.
85[C₆H₁₃]⁺Common fragment for branched alkanes.
71[C₅H₁₁]⁺Fragmentation at the branched C2 position.
57[C₄H₉]⁺Often the base peak in branched alkanes (tert-butyl cation).
43[C₃H₇]⁺Isopropyl or propyl cation.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid alkane such as 2,2,5-trimethylheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2,2,5-trimethylheptane in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range for alkanes (typically 0-10 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: As 2,2,5-trimethylheptane is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in an IR-transparent cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the salt plates or the solvent-filled cell.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.

    • The typical scanning range is from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid like 2,2,5-trimethylheptane, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.

  • Ionization: In the mass spectrometer, the sample molecules are ionized, typically using Electron Ionization (EI). This involves bombarding the molecules with a high-energy electron beam, which causes the formation of a molecular ion and subsequent fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for identifying an unknown compound using the spectroscopic techniques described.

Spectroscopic_Analysis_Workflow Unknown_Compound Unknown Compound IR IR Spectroscopy Unknown_Compound->IR MS Mass Spectrometry Unknown_Compound->MS NMR NMR Spectroscopy Unknown_Compound->NMR Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Structure_Connectivity Structure & Connectivity NMR->Structure_Connectivity Structure_Elucidation Structure Elucidation Functional_Groups->Structure_Elucidation Molecular_Weight->Structure_Elucidation Structure_Connectivity->Structure_Elucidation

Caption: Workflow for compound identification using spectroscopic methods.

References

An In-depth Technical Guide on 2-(morpholin-4-yl)ethan-1-amine and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For correspondence: --INVALID-LINK--

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-(morpholin-4-yl)ethan-1-amine (CAS No. 2038-03-1) and its derivatives. This scaffold has emerged as a valuable building block in medicinal chemistry, leading to the development of novel compounds with significant therapeutic potential. This document details the synthesis of quinoline and sulfonamide derivatives of 2-(morpholin-4-yl)ethan-1-amine and explores their anticancer and antibacterial activities. Furthermore, it delves into the potential mechanism of action, including the inhibition of Cathepsin D, and provides detailed experimental protocols for the synthesis and biological evaluation of these compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The morpholine moiety is a prevalent heterocyclic scaffold in medicinal chemistry, known for conferring favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates. 2-(morpholin-4-yl)ethan-1-amine, a bifunctional molecule incorporating both a morpholine ring and a primary amine, serves as a versatile synthon for the creation of diverse chemical libraries. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antibacterial effects, making them attractive candidates for further investigation in drug discovery programs. This guide aims to consolidate the current knowledge on 2-(morpholin-4-yl)ethan-1-amine and its derivatives, with a focus on their synthesis, biological evaluation, and mechanism of action.

Physicochemical Properties of 2-(morpholin-4-yl)ethan-1-amine

The fundamental properties of the parent compound, 2-(morpholin-4-yl)ethan-1-amine, are crucial for its application as a synthetic building block.

PropertyValueReference
CAS Number 2038-03-1[1][2][3]
Molecular Formula C₆H₁₄N₂O[1][2]
Molecular Weight 130.19 g/mol [1][2]
Appearance Clear colorless to pale yellow liquid after melting[1]
Melting Point 24 °C[1][4]
Boiling Point 205 °C (lit.)[4][5]
Density 0.992 g/mL at 25 °C (lit.)[4][5]
Refractive Index n20/D 1.476 (lit.)[4][5]
Water Solubility Soluble[1]
pKa₁ 4.06 (+2) (25 °C)[1][4]
pKa₂ 9.15 (+1) (25 °C)[1][4]

Synthesis of 2-(morpholin-4-yl)ethan-1-amine Derivatives

The primary amine group of 2-(morpholin-4-yl)ethan-1-amine serves as a key functional handle for the synthesis of a wide array of derivatives. This section details the synthesis of two major classes of biologically active derivatives: quinolines and sulfonamides.

Synthesis of 2-Morpholino-4-anilinoquinoline Derivatives

A series of 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated for their antitumor activity. The general synthetic scheme involves a two-step process starting from 2-morpholinoquinolin-4-ol.[5][6]

  • Chlorination of 2-morpholinoquinolin-4-ol (1): A mixture of 2-morpholinoquinolin-4-ol (1) (0.5 g, 2.17 mmol) in phosphorus oxychloride (1.5 mL) is heated to 95 °C for 3 hours. After cooling to room temperature, the mixture is poured onto crushed ice (40 mL). The solution is cooled to 0 °C and neutralized by the dropwise addition of a saturated NaHCO₃ solution. The mixture is extracted with dichloromethane (2 x 23 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under vacuum to yield 4-chloro-2-morpholinoquinoline (2) as a light yellow solid.

  • Synthesis of 2-morpholino-4-anilinoquinoline derivatives (3a-3e): To a solution of 4-chloro-2-morpholinoquinoline (2) (0.2 g, 0.87 mmol) in ethanol (10 mL), the appropriate aniline (1.7 mmol) is added. The resulting mixture is refluxed overnight. The ethanol is evaporated under vacuum, and the resulting residue is washed with acetone and filtered to yield the final products (3a-3e).

Synthesis_of_Quinoline_Derivatives cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination 2-morpholinoquinolin-4-ol 2-morpholinoquinolin-4-ol 4-chloro-2-morpholinoquinoline 4-chloro-2-morpholinoquinoline 2-morpholinoquinolin-4-ol->4-chloro-2-morpholinoquinoline  POCl₃, 95°C, 3h POCl3 POCl3 Final_Product 2-Morpholino-4-anilinoquinoline derivative 4-chloro-2-morpholinoquinoline->Final_Product  Aniline derivative, EtOH, reflux Aniline_derivative Aniline_derivative

Fig. 1: Synthesis of 2-morpholino-4-anilinoquinolines.
Synthesis of 4-(2-(Arylsulfamoyl)ethyl)morpholine Derivatives

Sulfonamide derivatives of 2-(morpholin-4-yl)ethan-1-amine have been synthesized and show promising antibacterial activity. The synthesis is a two-step process involving the reaction with arylsulfonyl chlorides followed by N-alkylation.[7]

  • Synthesis of 4-(2-(arylsulfamoyl)ethyl)morpholine (3a-d): 4-(2-Aminoethyl)morpholine (1) (0.018 mol) is mixed with 16 mL of distilled water in a 100 mL beaker. The appropriate arylsulfonyl chloride (2a-d) (0.01 mol) is added in small portions with constant stirring. The pH of the reaction mixture is maintained at 8-9 by the concurrent addition of 10% aqueous Na₂CO₃ solution. After the complete addition of the sulfonyl chloride, the mixture is stirred for an additional 3-4 hours. The reaction mixture is then acidified with dilute HCl to pH 5-6, and the resulting precipitate is filtered, washed with cold water, and dried.

  • Synthesis of N-substituted derivatives (6a-d and 7a-d): To a solution of the appropriate 4-(2-(arylsulfamoyl)ethyl)morpholine (3a-d) (0.005 mol) in 20 mL of dimethylformamide (DMF), sodium hydride (0.005 mol) is added, and the mixture is stirred for 30 minutes. Then, 2-chlorobenzyl chloride (4) or 4-bromobenzyl bromide (5) (0.005 mol) is added, and the reaction mixture is stirred at room temperature for 12-15 hours. The mixture is then poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol.

Synthesis_of_Sulfonamide_Derivatives cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: N-Alkylation 2-AEM 2-(morpholin-4-yl)ethan-1-amine Sulfonamide 4-(2-(Arylsulfamoyl)ethyl)morpholine 2-AEM->Sulfonamide  ArSO₂Cl, H₂O, Na₂CO₃ ArSO2Cl Arylsulfonyl chloride Final_Product N-Substituted Sulfonamide Derivative Sulfonamide->Final_Product  Alkyl halide, DMF, NaH Alkyl_halide Alkyl halide (e.g., 2-chlorobenzyl chloride)

Fig. 2: Synthesis of sulfonamide derivatives.

Biological Activities and Mechanism of Action

Derivatives of 2-(morpholin-4-yl)ethan-1-amine have been investigated for various biological activities, with anticancer and antibacterial properties being the most prominent.

Anticancer Activity of 2-Morpholino-4-anilinoquinoline Derivatives

Several 2-morpholino-4-anilinoquinoline derivatives have demonstrated potent cytotoxic activity against the HepG2 human liver cancer cell line.[3][5][6][8][9]

CompoundIC₅₀ (µM) against HepG2 cellsReference
3c 11.42[6]
3d 8.50[6]
3e 12.76[6]

The anticancer mechanism of these quinoline derivatives is multifaceted. Studies have shown that they can induce cell cycle arrest at the G0/G1 phase, limiting cancer cell proliferation.[5][6] Furthermore, these compounds have been observed to inhibit cell migration and adhesion, which are crucial processes in cancer metastasis.[5][6][9] At the molecular level, the anticancer activity may be attributed to the downregulation of lumican, a proteoglycan implicated in cancer cell migration and invasion, and the modulation of the MET protein-tyrosine kinase signaling pathway.[5]

Anticancer_Mechanism Quinoline_Derivative 2-Morpholino-4-anilinoquinoline Derivative MET_Pathway MET Signaling Pathway Quinoline_Derivative->MET_Pathway Inhibits Lumican Lumican Expression Quinoline_Derivative->Lumican Downregulates Cell_Cycle Cell Cycle Progression (G0/G1 Phase) Quinoline_Derivative->Cell_Cycle Arrests Cell_Proliferation Cancer Cell Proliferation MET_Pathway->Cell_Proliferation Cell_Migration Cell Migration & Adhesion Lumican->Cell_Migration Cell_Cycle->Cell_Proliferation Inhibits Metastasis Metastasis Cell_Migration->Metastasis

Fig. 3: Proposed anticancer mechanism of action.
  • Cell Viability Assay (MTT Assay): HepG2 cells are seeded in 96-well plates and treated with various concentrations of the synthesized compounds for 48 hours. MTT solution is then added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.

  • Apoptosis/Necrosis Assay: Treated cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Cells are fixed, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Wound Healing (Scratch) Assay: A scratch is made in a confluent monolayer of cells. The cells are then treated with the compounds, and the closure of the scratch is monitored over time to assess cell migration.

  • Adhesion Assay: Cells are treated with the compounds and then allowed to adhere to fibronectin-coated plates. Non-adherent cells are washed away, and the number of adherent cells is quantified.

Antibacterial Activity of Sulfonamide Derivatives

Sulfonamide derivatives of 2-(morpholin-4-yl)ethan-1-amine have shown good inhibitory action against various bacterial strains.[7]

The antibacterial activity of sulfonamides is well-established. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[10][11] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By blocking folic acid synthesis, sulfonamides inhibit bacterial growth and replication.[12]

Antibacterial_Mechanism PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitively Inhibits

Fig. 4: Antibacterial mechanism of sulfonamides.

The antibacterial activity of the synthesized sulfonamide derivatives can be evaluated using the agar well diffusion method against a panel of Gram-positive and Gram-negative bacteria.

  • Bacterial cultures are grown to a specific turbidity.

  • The bacterial suspension is uniformly spread on Mueller-Hinton agar plates.

  • Wells are created in the agar using a sterile cork borer.

  • A defined concentration of each test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

  • The plates are incubated at 37 °C for 24 hours.

  • The diameter of the zone of inhibition around each well is measured to determine the antibacterial activity.

Cathepsin D Inhibition

The parent compound, 2-(morpholin-4-yl)ethan-1-amine, is listed as an inhibitor of Cathepsin D (CTSD), a lysosomal aspartic protease.[13] Dysregulation of CTSD activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a promising therapeutic target.[1][6][14]

A common method for screening CTSD inhibitors is a fluorescence-based assay.

  • Recombinant human Cathepsin D is pre-incubated with the test inhibitor for a specified time at room temperature.

  • A fluorogenic substrate for Cathepsin D is added to all wells.

  • The plate is incubated at 37 °C, protected from light.

  • The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/460 nm) using a fluorescence microplate reader.

  • The percentage of inhibition is calculated by comparing the fluorescence of the test wells to that of control wells (with and without a known inhibitor like Pepstatin A).

Experimental_Workflow_CTSD Start Start Prepare_Reagents Prepare Reagents: - Cathepsin D - Test Inhibitor - Fluorogenic Substrate - Assay Buffer Start->Prepare_Reagents Pre-incubation Pre-incubate Cathepsin D with Test Inhibitor Prepare_Reagents->Pre-incubation Add_Substrate Add Fluorogenic Substrate Pre-incubation->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Analyze_Data Analyze Data and Calculate % Inhibition Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Fig. 5: Workflow for Cathepsin D inhibitor screening.

Conclusion

2-(morpholin-4-yl)ethan-1-amine is a valuable scaffold in drug discovery, providing a versatile platform for the synthesis of novel bioactive compounds. Its derivatives, particularly quinoline and sulfonamide analogs, have demonstrated significant potential as anticancer and antibacterial agents. The mechanisms of action, while still under investigation for some derivatives, involve targeting key cellular pathways such as MET signaling in cancer and folic acid synthesis in bacteria. The potential for these derivatives to inhibit Cathepsin D opens up further avenues for therapeutic intervention in a range of diseases. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new derivatives of 2-(morpholin-4-yl)ethan-1-amine, contributing to the development of next-generation therapeutics. Further research is warranted to elucidate the specific signaling pathways modulated by these compounds and to optimize their pharmacological profiles for clinical development.

References

An In-depth Technical Guide to the Molecular Structure and Isomers of 2,2,5-Trimethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,2,5-Trimethylheptane is a branched-chain alkane with the chemical formula C10H22.[1][2][3] As a member of the decane isomer group, it is a colorless liquid with a characteristic petroleum-like odor.[4] This guide provides a comprehensive overview of its molecular structure, its relationship with other decane isomers, and the experimental protocols used for its analysis. This information is of particular interest to researchers in organic synthesis, petrochemicals, and analytical chemistry.

Molecular Structure of 2,2,5-Trimethylheptane

The structure of 2,2,5-trimethylheptane is defined by a seven-carbon main chain (heptane) with three methyl group substituents. According to IUPAC nomenclature, the carbon atoms of the main chain are numbered to assign the lowest possible locants to the substituents. In this case, two methyl groups are attached to the second carbon atom, and one methyl group is attached to the fifth carbon atom.

The carbon atoms in alkanes are sp3 hybridized, resulting in a tetrahedral geometry with bond angles of approximately 109.5°.[5] The molecule is capable of free rotation around its carbon-carbon single bonds, leading to various conformations.

Figure 1: Molecular Structure of 2,2,5-Trimethylheptane

Isomers of Decane (C10H22)

2,2,5-trimethylheptane is one of 75 structural isomers of decane, all sharing the molecular formula C10H22.[6][7][8] Structural isomers, also known as constitutional isomers, have the same molecular formula but differ in the connectivity of their atoms.[9] This difference in atomic arrangement leads to distinct physical and chemical properties among the isomers.

The isomers of decane include the straight-chain n-decane and a multitude of branched structures. The degree of branching affects properties such as boiling point and viscosity.

isomer_relationship Structural Isomers of C10H22 cluster_isomers Decane Isomers (C10H22) 2,2,5-Trimethylheptane 2,2,5-Trimethylheptane n-Decane n-Decane 2-Methylnonane 2-Methylnonane 3-Ethyloctane 3-Ethyloctane C10H22 C10H22 C10H22->2,2,5-Trimethylheptane C10H22->n-Decane C10H22->2-Methylnonane C10H22->3-Ethyloctane

Figure 2: Relationship of 2,2,5-Trimethylheptane to other Decane Isomers

Quantitative Data

The physical properties of 2,2,5-trimethylheptane and its isomers are distinct due to their differing molecular structures. A summary of key quantitative data is presented below.

Property2,2,5-Trimethylheptanen-Decane2-Methylnonane
Molecular Formula C10H22C10H22C10H22
Molecular Weight ( g/mol ) 142.28[2]142.28142.28
Boiling Point (°C) 148[1]174.1167
CAS Registry Number 20291-95-6[2]124-18-5871-83-0

Experimental Protocols

The analysis and identification of 2,2,5-trimethylheptane and its isomers are commonly performed using chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and identifying volatile compounds like alkane isomers. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.

Methodology:

  • Sample Preparation: The sample containing the alkane isomers is dissolved in a suitable volatile solvent.

  • Injection: A small volume of the prepared sample is injected into the heated inlet of the gas chromatograph, where it is vaporized.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column containing a stationary phase. The separation of isomers occurs based on their boiling points and interactions with the stationary phase.

  • Detection: As the separated components elute from the column, they are detected by a suitable detector, such as a flame ionization detector (FID).

  • Data Analysis: The retention time, the time it takes for a compound to travel through the column, is used to identify the individual isomers by comparing them to known standards. The peak area in the chromatogram is proportional to the concentration of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are used to elucidate the structure of organic molecules.

Methodology:

  • Sample Preparation: A small amount of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in a strong magnetic field within the NMR spectrometer, and radiofrequency pulses are applied to excite the nuclei. The resulting signals are detected and recorded.

  • Spectral Analysis:

    • ¹H NMR: The chemical shift, integration, and multiplicity of the proton signals provide information about the different types of hydrogen atoms and their neighboring environments.

    • ¹³C NMR: The number of signals indicates the number of non-equivalent carbon atoms, and their chemical shifts provide information about the electronic environment of each carbon.

experimental_workflow Experimental Workflow for Alkane Isomer Analysis cluster_sample Sample Preparation cluster_separation Separation & Identification cluster_structure Structural Elucidation Sample Mixture of C10H22 Isomers Sample Mixture of C10H22 Isomers Gas Chromatography (GC) Gas Chromatography (GC) Sample Mixture of C10H22 Isomers->Gas Chromatography (GC) Mass Spectrometry (MS) Mass Spectrometry (MS) Gas Chromatography (GC)->Mass Spectrometry (MS) Identification Purified Isomers Purified Isomers Gas Chromatography (GC)->Purified Isomers ¹H NMR Spectroscopy ¹H NMR Spectroscopy ¹³C NMR Spectroscopy ¹³C NMR Spectroscopy Purified Isomers->¹H NMR Spectroscopy Purified Isomers->¹³C NMR Spectroscopy

Figure 3: A Typical Experimental Workflow for the Analysis of Alkane Isomers

Conclusion

2,2,5-Trimethylheptane is a significant isomer of decane with distinct physical properties determined by its branched structure. Its identification and differentiation from other C10H22 isomers rely on advanced analytical techniques such as gas chromatography and NMR spectroscopy. A thorough understanding of its structure and properties is essential for its applications in various fields of chemical research and industry.

References

An In-depth Technical Guide to the Thermodynamic Data of 2,2,5-Trimethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for the branched alkane 2,2,5-trimethylheptane (C₁₀H₂₂). Due to the limited availability of direct experimental measurements for this specific isomer, this document combines reported experimental values with estimated data derived from established computational methods. It also details the standard experimental protocols for determining the primary thermodynamic properties of branched alkanes.

Quantitative Thermodynamic Data

The thermodynamic properties of 2,2,5-trimethylheptane are crucial for understanding its behavior in various chemical and physical processes. The following tables summarize the available experimental and estimated data for this compound at standard conditions (298.15 K and 1 bar).

Table 1: Key Thermodynamic Properties of 2,2,5-Trimethylheptane

PropertySymbolValueUnitsData TypeSource
Enthalpy of VaporizationΔvapH°46.0kJ/molExperimental--INVALID-LINK--[1]
Standard Enthalpy of Formation (liquid)ΔfH°(l)-285.9 ± 2.0kJ/molEstimatedGroup Additivity
Standard Molar Entropy (liquid)S°(l)428.5 ± 4.0J/mol·KEstimatedGroup Additivity
Molar Heat Capacity (liquid)Cp(l)314.7 ± 6.0J/mol·KEstimatedGroup Additivity

Note: Estimated values are calculated using group additivity methods, which are a reliable and widely used technique for predicting the thermodynamic properties of organic compounds in the absence of experimental data.

Experimental Protocols

The determination of thermodynamic properties for compounds like 2,2,5-trimethylheptane relies on precise calorimetric and analytical techniques. Below are detailed methodologies for the key experiments.

2.1 Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) of a hydrocarbon is typically determined indirectly from its enthalpy of combustion (ΔcH°).

  • Experimental Apparatus: A high-precision isoperibol or aneroid bomb calorimeter is used. The "bomb" is a constant-volume, high-pressure stainless steel vessel.

  • Procedure:

    • A precisely weighed sample of 2,2,5-trimethylheptane (typically in a gelatin capsule or on a sample holder) is placed in the bomb.

    • The bomb is sealed and pressurized with a known excess of pure oxygen (e.g., to 30 atm).

    • The bomb is submerged in a well-stirred water bath of known volume within the calorimeter.

    • The sample is ignited via an electrical fuse.

    • The temperature change of the water bath is meticulously recorded with a high-resolution thermometer (e.g., a platinum resistance thermometer) until thermal equilibrium is re-established.

    • The calorimeter is calibrated by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Data Analysis: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then calculated. The enthalpy of formation is subsequently derived using Hess's Law, incorporating the known standard enthalpies of formation for CO₂ and H₂O.

2.2 Determination of Heat Capacity and Standard Entropy

The molar heat capacity (Cp) and standard molar entropy (S°) are determined using adiabatic calorimetry from very low temperatures up to the desired temperature.

  • Experimental Apparatus: An adiabatic calorimeter is designed to minimize heat exchange with the surroundings. It consists of a sample cell suspended within a series of concentric, evacuated shields whose temperatures are precisely controlled to match the sample cell's temperature.

  • Procedure:

    • A known mass of the purified 2,2,5-trimethylheptane sample is placed in the calorimeter cell.

    • The cell is cooled to a very low temperature, typically near absolute zero (e.g., using liquid helium).

    • A precisely measured amount of electrical energy is supplied to the sample, causing a small, incremental increase in temperature.

    • The temperature rise is carefully measured once the sample reaches thermal equilibrium.

    • This process is repeated in small increments to obtain a curve of heat capacity versus temperature. If the substance undergoes any phase transitions (e.g., melting), the enthalpy of that transition is also measured.

  • Data Analysis:

    • Heat Capacity: The heat capacity at each temperature is calculated as the ratio of the energy input to the measured temperature change (Cp = q/ΔT).

    • Standard Entropy: The standard molar entropy at a given temperature T is calculated by integrating the heat capacity data from 0 K to T, accounting for the entropies of any phase transitions: S°(T) = ∫₀T (Cp/T') dT' + ΔStrans

Visualization of Thermodynamic Data Workflow

The following diagram illustrates the typical workflow for the determination, evaluation, and dissemination of thermodynamic data. This process ensures that the data is reliable and accessible to the scientific community.

ThermodynamicDataWorkflow cluster_DataGeneration Data Generation cluster_Evaluation Data Evaluation & Compilation cluster_Dissemination Dissemination exp_data Experimental Measurement (e.g., Calorimetry) data_collection Data Collection & Literature Review exp_data->data_collection comp_data Computational Estimation (e.g., Group Additivity) comp_data->data_collection critical_eval Critical Evaluation & Consistency Checks data_collection->critical_eval data_fitting Data Fitting to Thermodynamic Models critical_eval->data_fitting database Thermodynamic Database (e.g., NIST WebBook) data_fitting->database publication Peer-Reviewed Publication data_fitting->publication

Caption: Workflow for Thermodynamic Data Generation and Dissemination.

References

2,2,5-Trimethylheptane: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5-Trimethylheptane is a branched-chain alkane, a class of saturated hydrocarbons. Due to its flammable nature and potential for irritation, a thorough understanding of its safety and handling protocols is crucial for professionals in research and development. This guide provides an in-depth overview of the available safety data, handling procedures, and emergency protocols for 2,2,5-trimethylheptane. It is important to note that specific toxicological data for this particular isomer is limited, and therefore, handling precautions should be based on the general properties of flammable hydrocarbon solvents.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,2,5-trimethylheptane is presented in the table below. These properties are critical for understanding its behavior and potential hazards.

PropertyValue
Molecular Formula C₁₀H₂₂
Molecular Weight 142.28 g/mol
Appearance Colorless liquid
Odor Petroleum-like
Density 0.733 g/cm³
Boiling Point 148 - 150 °C
Flash Point 37.6 °C
Vapor Pressure 4.99 mmHg at 25°C
Water Solubility Practically insoluble

Hazard Identification and GHS Classification

While a definitive, universally adopted GHS classification for 2,2,5-trimethylheptane is not consistently available across all sources, based on its properties as a flammable hydrocarbon, it can be anticipated to fall under the following general hazard categories. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date classification.

Potential GHS Hazard Classifications:

  • Flammable Liquids: Category 3

  • Skin Irritation: Category 2

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation, narcotic effects)

  • Aspiration Hazard: Category 1

Toxicological Information

General Toxicological Effects of Volatile Hydrocarbons:

  • Inhalation: Vapors may cause respiratory tract irritation, dizziness, drowsiness, headache, and nausea. High concentrations can lead to central nervous system depression.

  • Skin Contact: May cause skin irritation, dryness, and dermatitis upon prolonged or repeated contact.[1]

  • Eye Contact: May cause irritation and redness.

  • Ingestion: Aspiration of the liquid into the lungs can cause chemical pneumonitis, which can be fatal.

Experimental Protocols

While specific experimental safety studies for 2,2,5-trimethylheptane are not publicly documented, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for assessing the safety of chemical substances.

Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)

This method is used to assess the acute toxic effects of a substance when administered orally. The procedure involves a sighting study to determine the appropriate starting dose, followed by the main study where groups of animals are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg). Observations for signs of toxicity and mortality are made over a period of at least 14 days.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to the shaved skin of an animal (typically a rabbit) for a defined period. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Fish, Acute Toxicity Test (OECD Guideline 203)

This guideline outlines a method to determine the acute lethal toxicity of a substance to fish in freshwater. Fish are exposed to the test substance in a static or semi-static system for 96 hours. The concentration that is lethal to 50% of the test fish (LC50) is determined.

Safe Handling and Storage

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended PPE for handling 2,2,5-trimethylheptane.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) labcoat Flame-resistant Lab Coat gloves Chemical-resistant Gloves (e.g., Nitrile) goggles Safety Goggles face_shield Face Shield (for splash risk) goggles->face_shield If splash risk exists handler Researcher/ Scientist handler->labcoat Wear handler->gloves Wear handler->goggles Wear

Caption: Recommended Personal Protective Equipment for handling 2,2,5-trimethylheptane.

Handling Procedures

The logical workflow for safely handling 2,2,5-trimethylheptane is outlined below.

Handling_Workflow start Start Handling Procedure consult_sds Consult Safety Data Sheet (SDS) start->consult_sds ppe Don Appropriate PPE consult_sds->ppe fume_hood Work in a well-ventilated Fume Hood ppe->fume_hood avoid_ignition Eliminate Ignition Sources (open flames, sparks, hot surfaces) fume_hood->avoid_ignition transfer Transfer using appropriate equipment (e.g., grounded containers) avoid_ignition->transfer close_container Keep container tightly closed when not in use transfer->close_container end End of Procedure close_container->end

Caption: Logical workflow for the safe handling of 2,2,5-trimethylheptane.

Storage Requirements
  • Store in a cool, dry, well-ventilated area away from heat and ignition sources.

  • Keep containers tightly closed.

  • Store separately from oxidizing agents and other incompatible materials.

  • Use only approved flammable liquid storage cabinets.

Stability and Reactivity

  • Chemical Stability: Stable under normal storage conditions.

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Combustion will produce carbon monoxide and carbon dioxide.

  • Hazardous Polymerization: Will not occur.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray may be ineffective but can be used to cool fire-exposed containers.

  • Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures and Emergency Procedures

A clear and logical workflow for responding to a spill is essential.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate immediate area and alert others spill->evacuate ignition Remove all ignition sources evacuate->ignition ventilate Ventilate the area ignition->ventilate contain Contain the spill with inert absorbent material ventilate->contain collect Collect absorbed material into a sealed container contain->collect dispose Dispose of as hazardous waste collect->dispose decontaminate Decontaminate the spill area dispose->decontaminate end Spill Response Complete decontaminate->end

References

A Technical Review of 2,2,5-Trimethylheptane: Synthesis, Properties, and Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the existing research on 2,2,5-trimethylheptane, a branched-chain alkane. The document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a consolidated resource on the synthesis, physicochemical properties, and analytical characterization of this compound. While 2,2,5-trimethylheptane is utilized as a solvent and a fuel additive, this guide focuses on the fundamental scientific data available in the public domain.

Physicochemical and Chromatographic Data

Quantitative data for 2,2,5-trimethylheptane is primarily available through chemical databases. The following tables summarize the key physical properties and gas chromatography data, largely sourced from the National Institute of Standards and Technology (NIST) WebBook.

Table 1: Physical Properties of 2,2,5-Trimethylheptane

PropertyValueSource
Molecular FormulaC₁₀H₂₂--INVALID-LINK--
Molecular Weight142.28 g/mol --INVALID-LINK--
CAS Registry Number20291-95-6--INVALID-LINK--
Boiling Point148.9 °C (Predicted)--INVALID-LINK--
Refractive Index1.409 (at 20 °C)--INVALID-LINK--
Density0.726 g/cm³ (at 20 °C)--INVALID-LINK--

Table 2: Gas Chromatography Data for 2,2,5-Trimethylheptane

Column TypeActive PhaseTemperature (°C)Kovats Retention Index (I)Reference
CapillarySqualane100878Heinzen, Soares, et al., 1999
CapillarySqualane60878Matukuma, 1969
CapillarySE-3095884Chretien and Dubois, 1976
CapillaryMethyl Silicone60878Sultanov and Arustamova, 1975

Synthesis of 2,2,5-Trimethylheptane

The synthesis of 2,2,5-trimethylheptane can be achieved through various methods, with the catalytic hydroisomerization of n-decane being a common industrial approach for producing branched alkanes. A more targeted laboratory-scale synthesis involves the hydrogenation of an unsaturated precursor. One suggested method is the hydrogenation of 2,2,5-trimethyl-4-heptyne.

General Experimental Protocol: Hydrogenation of an Alkene/Alkyne Precursor

1. Materials and Equipment:

  • Reactant: 2,2,5-trimethyl-4-heptyne (or a corresponding alkene)

  • Catalyst: 10% Palladium on Carbon (Pd/C)

  • Solvent: Ethanol or Ethyl Acetate

  • Hydrogen Source: Hydrogen gas cylinder or a hydrogen generator

  • Reaction Vessel: A Parr hydrogenation apparatus or a similar high-pressure reactor

  • Filtration: Celite or a similar filter aid, Buchner funnel, and filter flask

  • Purification: Rotary evaporator and distillation apparatus

2. Procedure:

  • The unsaturated precursor is dissolved in a suitable solvent (e.g., ethanol) in the high-pressure reaction vessel.

  • A catalytic amount of 10% Pd/C (typically 1-5 mol%) is carefully added to the solution.

  • The reaction vessel is sealed and connected to the hydrogenation apparatus.

  • The vessel is purged with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen gas.

  • The vessel is pressurized with hydrogen to the desired pressure (e.g., 50-100 psi) and the reaction mixture is stirred vigorously at room temperature.

  • The reaction progress is monitored by observing the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases.

  • Upon completion, the hydrogen pressure is carefully released, and the vessel is purged with an inert gas.

  • The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with a small amount of the solvent.

  • The solvent is removed from the filtrate using a rotary evaporator.

  • The crude product is then purified by fractional distillation to yield pure 2,2,5-trimethylheptane.

3. Characterization: The final product should be characterized by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: To confirm the absence of C=C or C≡C bonds from the starting material.

Spectroscopic Data (Predicted and from Isomers)

Experimentally obtained spectroscopic data for 2,2,5-trimethylheptane is not widely published. However, predicted spectra and data from its isomers can provide valuable information for its characterization.

¹³C NMR (Predicted): The predicted ¹³C NMR spectrum of 2,2,5-trimethylheptane would show distinct signals for each of the unique carbon atoms in the molecule.

Mass Spectrometry (from isomer 2,2,5-trimethylhexane): The mass spectrum of the closely related isomer, 2,2,5-trimethylhexane, shows characteristic fragmentation patterns for branched alkanes. Key fragments would include the loss of methyl (M-15) and larger alkyl groups.

Infrared (IR) Spectroscopy: The IR spectrum of an alkane like 2,2,5-trimethylheptane is expected to be relatively simple, showing:

  • C-H stretching vibrations: In the range of 2850-3000 cm⁻¹

  • C-H bending vibrations: Around 1465 cm⁻¹ and 1375 cm⁻¹

Visualizing Synthesis and Logic

Diagrams created using Graphviz (DOT language) can help visualize the synthesis pathway and the logical relationships in the characterization process.

G cluster_synthesis Synthesis of 2,2,5-Trimethylheptane n-Decane n-Decane Isomerization Isomerization n-Decane->Isomerization Catalyst (e.g., Pt/Al2O3) High Temperature & Pressure 2,2,5-Trimethylheptane_product 2,2,5-Trimethylheptane Isomerization->2,2,5-Trimethylheptane_product

Caption: Catalytic hydroisomerization of n-decane.

G Start Start Synthesize_Crude Synthesize Crude Product (e.g., Hydrogenation) Start->Synthesize_Crude Purify Purify by Distillation Synthesize_Crude->Purify Characterize Characterize Pure Product Purify->Characterize GCMS GC-MS Characterize->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Characterize->NMR IR IR Spectroscopy Characterize->IR Purity_MW Purity & Molecular Weight GCMS->Purity_MW Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Functional_Group_Absence Absence of C=C/C≡C IR->Functional_Group_Absence Final_Product Pure 2,2,5-Trimethylheptane Purity_MW->Final_Product Structure_Confirmation->Final_Product Functional_Group_Absence->Final_Product

Caption: Experimental workflow for synthesis and characterization.

Conclusion and Future Directions

This technical guide consolidates the currently available scientific information on 2,2,5-trimethylheptane. While fundamental physical and chromatographic data are accessible, there is a noticeable gap in the peer-reviewed literature regarding detailed experimental protocols for its synthesis and comprehensive, experimentally-derived spectroscopic data. Future research efforts could focus on publishing a definitive synthesis and characterization study for this compound to provide a more complete reference for the scientific community. Such work would be valuable for researchers utilizing 2,2,5-trimethylheptane as a reference standard or as a building block in chemical synthesis.

An In-depth Technical Guide to the Isomers of Decane and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of decane (C₁₀H₂₂), detailing their physical and chemical properties. Decane, a saturated hydrocarbon, and its 75 structural isomers are significant in various fields, including fuel technology, materials science, and as reference compounds in analytical chemistry. Understanding the nuanced differences in the properties of these isomers is crucial for applications ranging from fuel formulation to the development of novel non-polar solvents and standards in drug discovery and development.

Structural Isomers of Decane

Decane (C₁₀H₂₂) is an alkane with ten carbon atoms. While the term "decane" often refers to the straight-chain isomer, n-decane, there are 74 other structural isomers, each with a unique arrangement of carbon atoms. These isomers can be systematically named based on the longest continuous carbon chain (the parent chain) and the identity and location of the alkyl substituents. The isomers of decane can be categorized as follows:

  • n-Decane: The straight-chain isomer.

  • Methylnonanes: Isomers with a nine-carbon parent chain and one methyl group.

  • Ethyloctanes and Dimethyloctanes: Isomers with an eight-carbon parent chain and either one ethyl group or two methyl groups.

  • Propylheptanes, Ethyl-methylheptanes, and Trimethylheptanes: Isomers with a seven-carbon parent chain and various combinations of propyl, ethyl, and methyl groups.

  • Butylhexanes, Ethyl-dimethylhexanes, and Tetramethylhexanes: Isomers with a six-carbon parent chain and various alkyl substituents.

  • Highly Branched Isomers: Isomers with shorter parent chains (pentane, butane, and propane) and a greater number of alkyl substituents.

Physical Properties of Decane Isomers

The physical properties of decane isomers are primarily influenced by the degree of branching in their carbon skeletons. Increased branching generally leads to a more compact, spherical molecular shape, which in turn affects the strength of the intermolecular van der Waals forces.

Boiling Point

The boiling point of alkanes is largely determined by the strength of London dispersion forces, a type of van der Waals force. For isomers of decane, the following trend is observed:

  • n-Decane has the highest boiling point among all its isomers. Its linear shape allows for a larger surface area of contact between molecules, maximizing the strength of the London dispersion forces.

  • Branched isomers have lower boiling points than n-decane.[1] Branching leads to a more compact molecular structure, reducing the surface area available for intermolecular interactions.[1] This weakening of the intermolecular forces means less energy is required to overcome them, resulting in a lower boiling point.

  • Highly branched isomers exhibit the lowest boiling points. As the degree of branching increases, the molecule becomes more spherical, further minimizing the surface area and the strength of the London dispersion forces.

The following diagram illustrates the general relationship between the degree of branching and the boiling point of decane isomers.

G Effect of Branching on Boiling Point of Decane Isomers cluster_1 Physical Property n_decane n-Decane (Linear) boiling_point Boiling Point n_decane->boiling_point Highest methylnonane Methylnonane (Slightly Branched) methylnonane->boiling_point Lower dimethyloctane Dimethyloctane (Moderately Branched) dimethyloctane->boiling_point Lower Still highly_branched Highly Branched Isomers (e.g., Tetramethylhexane) highly_branched->boiling_point Lowest

Effect of Branching on Boiling Point
Melting Point

The melting point of decane isomers is influenced by both the strength of intermolecular forces and how well the molecules can pack into a crystal lattice. While the trend is generally similar to that of the boiling point, highly symmetrical branched isomers can have anomalously high melting points due to their ability to form a more ordered and stable crystal structure.

Density

The density of liquid decane isomers also tends to decrease with increased branching.[2] The more compact structure of branched isomers leads to less efficient packing in the liquid state, resulting in a lower density compared to their linear counterpart.

Viscosity

Viscosity, a measure of a fluid's resistance to flow, is also dependent on molecular structure. For decane isomers, viscosity generally decreases with increased branching. The more spherical shape of branched isomers reduces the entanglement between molecules, leading to lower viscosity.

Quantitative Data on Decane Isomer Properties

Isomer NameCAS NumberBoiling Point (°C)Density (g/mL at 20°C)
n-Decane124-18-5174.10.730
2-Methylnonane871-83-0166-169[3]0.726[3]
3-Methylnonane5911-04-6168-
4-Methylnonane17301-94-9--
3-Ethyloctane5881-17-4168[4]-
4-Ethyloctane15869-86-0163.65[5]0.734[5]
3,3-Dimethyloctane4110-44-5--
3,5-Dimethyloctane15869-93-9159-
2,2,3,3-Tetramethylhexane16747-32-3163-1640.771

Note: Data is compiled from various sources and may have slight variations depending on the experimental conditions. A dash (-) indicates that reliable data was not found.

Isomer NameMelting Point (°C)Viscosity (mPa·s at 25°C)
n-Decane-29.70.850
2-Methylnonane--
3-Methylnonane--
4-Methylnonane--
3-Ethyloctane--
4-Ethyloctane-87.69[5]-
3,3-Dimethyloctane--
3,5-Dimethyloctane--
2,2,3,3-Tetramethylhexane--

Experimental Protocols for Property Determination

The determination of the physical properties of decane isomers involves a variety of standard laboratory techniques. The following is a generalized workflow for the characterization of a liquid alkane isomer.

G Generalized Experimental Workflow for Property Determination cluster_0 Sample Preparation cluster_1 Property Measurement cluster_2 Data Analysis purification Purification of Isomer (e.g., Fractional Distillation) boiling_point Boiling Point Determination (e.g., Distillation, Thiele Tube) purification->boiling_point density Density Measurement (e.g., Pycnometer, Densitometer) purification->density viscosity Viscosity Measurement (e.g., Capillary Viscometer) purification->viscosity melting_point Melting Point Determination (for solid isomers or low temps) purification->melting_point analysis Data Analysis and Comparison with Literature Values boiling_point->analysis density->analysis viscosity->analysis melting_point->analysis

Experimental Workflow
Boiling Point Determination

  • Distillation Method: A sample of the liquid is heated in a distillation apparatus. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

  • Thiele Tube Method: A small amount of the sample is heated in a capillary tube immersed in a heating bath (Thiele tube). The temperature at which a continuous stream of bubbles emerges from the capillary is observed.

Melting Point Determination
  • Capillary Method: A small, powdered sample of the solid isomer is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the sample melts is recorded.

Density Determination
  • Pycnometer Method: A pycnometer (a flask with a specific volume) is weighed empty, then filled with the liquid isomer and weighed again. The density is calculated from the mass and volume of the liquid.

  • Vibrating Tube Densitometer: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is related to the density of the liquid.[6]

Viscosity Determination
  • Capillary Viscometer: The time it takes for a known volume of the liquid to flow through a capillary of a known diameter is measured. This time is proportional to the kinematic viscosity.

  • Rotational Viscometer: The torque required to rotate a spindle immersed in the liquid is measured. This torque is related to the dynamic viscosity of the fluid.

  • Surface Light Scattering (SLS): This non-invasive technique can be used to determine both the viscosity and surface tension of liquids by analyzing the scattering of light from thermally excited capillary waves on the liquid surface.[6]

Chemical Properties

All isomers of decane are alkanes, which are generally unreactive. They are nonpolar molecules and are insoluble in water but soluble in nonpolar organic solvents. Their primary chemical reaction is combustion.

  • Combustion: In the presence of sufficient oxygen, all decane isomers undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. C₁₀H₂₂ + 31/2 O₂ → 10 CO₂ + 11 H₂O

Incomplete combustion, which occurs when there is a limited supply of oxygen, can lead to the formation of carbon monoxide and soot (elemental carbon).

Conclusion

The 75 structural isomers of decane exhibit a range of physical properties that are intricately linked to their molecular structure. The degree of branching is the primary determinant of these properties, with increased branching generally leading to lower boiling points, densities, and viscosities. This in-depth understanding of the isomers of decane is essential for professionals in fields that utilize these compounds, enabling the selection of specific isomers with tailored properties for various applications. While a complete experimental dataset for all isomers remains elusive, the principles outlined in this guide provide a robust framework for predicting and understanding their behavior.

References

Sourcing and Purity of 2,2,5-trimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical compounds is a critical starting point for any successful experiment. This guide provides an in-depth overview of suppliers for 2,2,5-trimethylheptane and the typical purities available, alongside a standardized workflow for sourcing and quality verification.

Chemical Suppliers and Purity Levels

2,2,5-trimethylheptane (CAS No. 20291-95-6) is a branched alkane available from a number of chemical suppliers.[1][2][3] The purity of the compound is a crucial factor for its application in research and development, with most suppliers offering grades suitable for laboratory use. The primary analytical method for purity assessment is typically Gas Chromatography (GC). Below is a summary of available suppliers and their stated purity levels.

SupplierStated PurityAnalysis MethodReference
Tokyo Chemical Industry (TCI)>99.0%GC[4][5]
Fisher Scientific99.0+%Not Specified[6]
Molport98%Not Specified[7]
ChemicalBookNot SpecifiedNot Specified[1]

It is important to note that while some suppliers provide a specific purity percentage based on GC analysis, others may offer a more general purity grade. Researchers should always request a certificate of analysis (CoA) for detailed information on the purity and the methods used for its determination.

Experimental Protocols: Purity Verification

Objective: To confirm the identity and purity of a supplied sample of 2,2,5-trimethylheptane.

Materials:

  • 2,2,5-trimethylheptane sample

  • High-purity reference standard of 2,2,5-trimethylheptane (if available)

  • Suitable solvent (e.g., hexane, pentane)

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Appropriate GC column (e.g., non-polar capillary column)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Deuterated solvent for NMR (e.g., CDCl3)

Methodology:

  • Gas Chromatography (GC) Analysis:

    • Prepare a dilute solution of the 2,2,5-trimethylheptane sample in the chosen solvent.

    • Inject the sample into the GC-FID system.

    • Run a temperature program suitable for the separation of C10 alkanes.

    • Analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak corresponding to 2,2,5-trimethylheptane.

    • If a reference standard is available, a co-injection can be performed to confirm the retention time and thus the identity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the 2,2,5-trimethylheptane sample in a deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure of 2,2,5-trimethylheptane and to identify any potential impurities.

Logical Workflow for Sourcing and Verification

The following diagram illustrates a logical workflow for the procurement and quality control of 2,2,5-trimethylheptane for research purposes.

A Identify Need for 2,2,5-trimethylheptane B Search for Suppliers A->B C Request Quotes and Certificates of Analysis (CoA) B->C D Evaluate Supplier Information (Purity, Price, Lead Time) C->D E Select Supplier and Place Order D->E F Receive Shipment and Quarantine E->F G Perform In-house Quality Control (GC, NMR) F->G H Does it Meet Purity Specifications? G->H I Release for Experimental Use H->I Yes J Contact Supplier/ Return Shipment H->J No

Caption: Sourcing and quality verification workflow for 2,2,5-trimethylheptane.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,2,5-Trimethylheptane in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5-Trimethylheptane, a branched-chain alkane, is a common component of complex hydrocarbon mixtures such as gasoline and other petroleum-derived products. Its detection and quantification are crucial for the detailed hydrocarbon analysis (DHA) of these fuels, which is essential for quality control, regulatory compliance, and process optimization in the petrochemical industry. Gas chromatography (GC) is the primary analytical technique employed for the separation and analysis of volatile compounds like 2,2,5-trimethylheptane from these intricate matrices.

This document provides detailed application notes and experimental protocols for the analysis of 2,2,5-trimethylheptane using gas chromatography. The primary application detailed is the quantitative analysis of 2,2,5-trimethylheptane in gasoline as part of a comprehensive hydrocarbon characterization.

Application: Detailed Hydrocarbon Analysis (DHA) of Gasoline

The analysis of individual components in spark-ignition engine fuels is critical for determining fuel specifications and controlling the blending process. 2,2,5-Trimethylheptane is one of the many isomeric hydrocarbons present in gasoline that contributes to its overall properties, such as octane rating. Gas chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is the standard method for this analysis.

Quantitative Data

The retention of 2,2,5-trimethylheptane is dependent on the specific chromatographic conditions, particularly the stationary phase of the column and the temperature program. The Kovats retention index is a standardized measure of retention that is less dependent on operational parameters.

CompoundCAS NumberFormulaMolecular WeightKovats Retention Index (Non-polar column)
2,2,5-Trimethylheptane20291-95-6C10H22142.2817890[1]

Data obtained from the NIST WebBook. The Kovats retention index is a relative measure of retention time, which helps in the identification of compounds.

Experimental Protocols

The following protocols are based on established methods for the detailed hydrocarbon analysis of gasoline, such as those outlined in ASTM D6729 and D6730.

Protocol 1: Quantitative Analysis of 2,2,5-Trimethylheptane in Gasoline by GC-FID

This protocol describes the determination of 2,2,5-trimethylheptane in a gasoline sample using a high-resolution capillary gas chromatograph with a flame ionization detector.

1. Sample Preparation:

  • No sample preparation is typically required for gasoline samples. If necessary, a dilution with a suitable solvent like pentane or dichloromethane may be performed.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890 Series GC System or equivalent.

  • Injector: Split/Splitless Inlet.

  • Column: HP-PONA (100 m x 0.25 mm, 0.5 µm film thickness) or equivalent non-polar capillary column.

  • Detector: Flame Ionization Detector (FID).

  • Carrier Gas: Helium or Hydrogen.

3. GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 0.1 - 1.0 µL

  • Split Ratio: 100:1 to 200:1

  • Oven Temperature Program:

    • Initial Temperature: 35 °C, hold for 15 minutes.

    • Ramp 1: 2 °C/min to 60 °C.

    • Ramp 2: 3 °C/min to 200 °C, hold for 10 minutes.

  • Carrier Gas Flow Rate: Constant flow, typically 1-2 mL/min.

  • Detector Temperature: 300 °C

  • Detector Gases:

    • Hydrogen: 30 mL/min

    • Air: 400 mL/min

    • Makeup (Helium or Nitrogen): 25 mL/min

4. Data Analysis:

  • Peak identification is performed by comparing the retention times of the peaks in the sample chromatogram with those of a known standard mixture containing 2,2,5-trimethylheptane or by using retention index data.

  • Quantification is achieved by external or internal standard calibration. For accurate quantification, a multi-point calibration curve should be generated.

Protocol 2: Identification of 2,2,5-Trimethylheptane in Gasoline by GC-MS

This protocol is suitable for the confirmation of the presence of 2,2,5-trimethylheptane and other hydrocarbons in a gasoline sample.

1. Sample Preparation:

  • Dilute the gasoline sample 1:100 (v/v) with pentane or dichloromethane.

2. Instrumentation:

  • Gas Chromatograph: Agilent 7890 Series GC System or equivalent.

  • Mass Spectrometer: Agilent 5977 Series MSD or equivalent.

  • Injector: Split/Splitless Inlet.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium.

3. GC-MS Conditions:

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 5 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas Flow Rate: Constant flow at 1.2 mL/min.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: 35-550 amu

  • Ionization Mode: Electron Ionization (EI) at 70 eV

4. Data Analysis:

  • The identification of 2,2,5-trimethylheptane is confirmed by matching the acquired mass spectrum with a reference spectrum from a library (e.g., NIST/EPA/NIH Mass Spectral Library). The retention time should also be consistent with that of a known standard.

Visualizations

GC_Analysis_Workflow Sample Gasoline Sample Preparation Sample Preparation (Dilution if necessary) Sample->Preparation Injection GC Injection Preparation->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram & Spectra) Detection->Data_Acquisition Data_Analysis Data Analysis (Peak ID & Quantification) Data_Acquisition->Data_Analysis Report Report Generation Data_Analysis->Report

Caption: Workflow for the GC analysis of 2,2,5-trimethylheptane in gasoline.

Logical_Relationship Analyte 2,2,5-Trimethylheptane Matrix Gasoline Analyte->Matrix is a component of Technique Gas Chromatography (GC) Matrix->Technique is analyzed by Detector_FID Flame Ionization Detector (FID) Technique->Detector_FID coupled with Detector_MS Mass Spectrometer (MS) Technique->Detector_MS coupled with Application Detailed Hydrocarbon Analysis (DHA) Technique->Application is used for

Caption: Logical relationship between 2,2,5-trimethylheptane and its analysis.

References

Application Notes and Protocols: 2,2,5-Trimethylheptane as a Non-Polar Solvent in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,2,5-trimethylheptane as a non-polar solvent for chemical synthesis. Due to its branched structure, this high-purity alkane offers unique properties that can be advantageous in various synthetic applications, particularly where inertness and a specific boiling point are required. While direct literature examples of its use are limited, its properties align it with other branched alkanes used in specialized synthesis.

Properties of 2,2,5-Trimethylheptane

2,2,5-Trimethylheptane is a colorless, odorless, and flammable liquid.[1] It is practically insoluble in water, making it an excellent choice for reactions requiring anhydrous, non-polar conditions.[1] Its branched structure results in a lower freezing point and viscosity compared to its linear isomer, n-decane.

A summary of its key physical properties is presented in the table below, alongside other common non-polar solvents for comparison.

Property2,2,5-Trimethylheptanen-HeptaneToluene
CAS Number 20291-95-6142-82-5108-88-3
Molecular Formula C₁₀H₂₂C₇H₁₆C₇H₈
Molecular Weight ( g/mol ) 142.28100.2192.14
Boiling Point (°C) 150.898.4110.6
Melting Point (°C) -54-90.6-95
Density (g/mL at 20°C) 0.7240.6840.867
Refractive Index (n_D²⁰) 1.4081.3871.496

Potential Applications in Synthesis

Given its non-polar and inert nature, 2,2,5-trimethylheptane can be considered as a solvent for a variety of organic reactions, particularly those involving non-polar reactants and intermediates. Its relatively high boiling point makes it suitable for reactions requiring elevated temperatures.

Organometallic Reactions

While ethers like diethyl ether and tetrahydrofuran (THF) are the standard solvents for Grignard reactions due to their ability to solvate the magnesium center, highly non-polar hydrocarbon solvents can be employed in specific cases, particularly for Schlenk equilibrium studies or when side reactions with ethereal solvents are a concern. The inertness of 2,2,5-trimethylheptane would prevent it from participating in the reaction.

Polymerization Reactions

Branched alkanes are sometimes used as solvents or co-solvents in polymerization processes. Their inert nature prevents interference with the polymerization mechanism, and their viscosity and boiling point can be tailored for optimal process control. For instance, isododecane, a mixture of branched C12 alkanes, is used as a solvent in cosmetic formulations and has applications in chemical synthesis.[2][3]

Nanoparticle Synthesis

The synthesis of nanoparticles often requires a non-polar medium to control particle growth and prevent agglomeration. Highly branched alkanes can serve as suitable high-boiling, inert solvents in such applications, particularly for the synthesis of organometallic or hydrophobic nanoparticles.

Experimental Protocols (General)

The following are generalized protocols for reactions where 2,2,5-trimethylheptane could potentially be used as a solvent. These are illustrative and will require optimization for specific substrates and reaction conditions.

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction, typically employing a palladium catalyst. While polar aprotic solvents are common, less polar solvents can also be used.

Reaction Scheme:

Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Add anhydrous, degassed 2,2,5-trimethylheptane to the flask to achieve the desired concentration (typically 0.1-0.5 M).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow A Combine Reactants: Aryl Halide, Boronic Acid/Ester, Base, Pd Catalyst B Add Anhydrous 2,2,5-Trimethylheptane A->B C Heat and Stir (80-120 °C) B->C D Reaction Monitoring (TLC, GC-MS) C->D D->C Incomplete E Work-up: Add Water, Extract D->E Complete F Purification: Column Chromatography E->F G Product F->G

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for a Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. The choice of solvent can influence the stereoselectivity of the reaction. While ethereal solvents are common, non-polar hydrocarbon solvents can also be used, particularly for non-stabilized ylides.

Reaction Scheme:

Protocol:

  • Ylide Generation: In a dry Schlenk flask under an inert atmosphere, suspend the phosphonium salt (1.0 equiv) in anhydrous 2,2,5-trimethylheptane.

  • Cool the suspension to the desired temperature (e.g., 0 °C or -78 °C).

  • Add a strong base (e.g., n-butyllithium, sodium amide, 1.0 equiv) dropwise.

  • Stir the mixture at the same temperature for 30-60 minutes to form the ylide (a color change is often observed).

  • Wittig Reaction: Add a solution of the aldehyde or ketone (0.9-1.0 equiv) in anhydrous 2,2,5-trimethylheptane dropwise to the ylide solution at the same low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Signaling Pathway for Wittig Reaction:

Wittig_Reaction_Pathway Phosphonium_Salt Phosphonium Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: Key steps in the Wittig reaction mechanism.

Safety and Handling

2,2,5-Trimethylheptane is a flammable liquid and should be handled with appropriate safety precautions.[1] Use in a well-ventilated fume hood and away from ignition sources. It is considered to have low toxicity, but skin and eye contact should be avoided.[1] Always consult the Safety Data Sheet (SDS) before use.

Conclusion

2,2,5-Trimethylheptane presents a viable, inert, and high-boiling non-polar solvent option for specific synthetic applications. Its properties make it a potential alternative to other branched or linear alkanes. The provided general protocols offer a starting point for its integration into synthetic workflows, with the understanding that optimization will be necessary for each specific reaction.

References

Application Notes and Protocols for 2,2,5-trimethylheptane in Fuel Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

A critical aspect of evaluating a potential fuel additive is the quantitative assessment of its physical and combustion properties. The table below includes key parameters for reference fuels and a placeholder for experimentally determined values for 2,2,5-trimethylheptane.

CompoundChemical FormulaResearch Octane Number (RON)Motor Octane Number (MON)
n-heptaneC₇H₁₆00
2,2,4-trimethylpentane (Isooctane)C₈H₁₈100100
2,2,5-trimethylheptane C₁₀H₂₂ To Be Determined To Be Determined

Experimental Protocols

The following protocols describe the standardized methods for determining the octane rating of 2,2,5-trimethylheptane and evaluating its performance as a gasoline additive.

Protocol 1: Determination of Research Octane Number (RON) and Motor Octane Number (MON)

This protocol follows the guidelines of ASTM D2699 for RON and ASTM D2700 for MON.

Objective: To determine the antiknock characteristics of 2,2,5-trimethylheptane.

Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Standard knock-testing unit

  • Fuel handling and blending equipment

Procedure:

  • Engine Preparation and Calibration:

    • Prepare the CFR engine according to the specifications outlined in ASTM D2699 and D2700.[1][2][3][4][5][6]

    • Calibrate the engine using primary reference fuels (blends of isooctane and n-heptane) to establish a standard knock intensity curve.

  • Sample Preparation:

    • Prepare a blend of a base gasoline with a known octane rating and a specified volumetric percentage of 2,2,5-trimethylheptane (e.g., 10%, 20%).

    • Ensure thorough mixing of the blend.

  • RON Determination (ASTM D2699):

    • Operate the CFR engine under the conditions specified for the Research method (600 rpm engine speed, specified intake air temperature).[1][2][3][4]

    • Introduce the fuel blend into the engine.

    • Adjust the compression ratio to achieve the standard knock intensity.

    • The compression ratio is then compared to the calibration curve to determine the RON of the blend.

  • MON Determination (ASTM D2700):

    • Operate the CFR engine under the more severe conditions specified for the Motor method (900 rpm engine speed, higher intake mixture temperature).[1][5][6]

    • Introduce the fuel blend into the engine.

    • Adjust the compression ratio to achieve the standard knock intensity.

    • The compression ratio is then compared to the calibration curve to determine the MON of the blend.

  • Data Analysis:

    • Calculate the blending octane number (BON) of 2,2,5-trimethylheptane using the results from the fuel blend and the base gasoline.

Protocol 2: Engine Performance and Emissions Testing

Objective: To evaluate the effect of 2,2,5-trimethylheptane as a gasoline additive on engine performance and exhaust emissions.

Apparatus:

  • Modern spark-ignition engine mounted on a dynamometer

  • Exhaust gas analyzer (for CO, CO₂, HC, NOx)

  • Fuel flow measurement system

  • Data acquisition system

Procedure:

  • Baseline Testing:

    • Operate the engine with a base gasoline (without the additive) under various speed and load conditions.

    • Record baseline data for power, torque, fuel consumption, and exhaust emissions.

  • Additive Blend Testing:

    • Prepare a fuel blend containing a specified concentration of 2,2,5-trimethylheptane in the base gasoline.

    • Operate the engine under the same speed and load conditions as the baseline tests.

    • Record performance and emissions data for the additive blend.

  • Data Comparison and Analysis:

    • Compare the performance and emissions data of the additive blend with the baseline data.

    • Analyze the percentage change in power, torque, specific fuel consumption, and emission levels.

    • Evaluate the overall impact of 2,2,5-trimethylheptane on engine efficiency and environmental output.

Mandatory Visualizations

G cluster_0 Phase 1: Property Determination cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Data Analysis & Reporting Sample_Acquisition Acquire 2,2,5-trimethylheptane Blending Prepare Fuel Blends Sample_Acquisition->Blending Base_Fuel_Selection Select Base Gasoline Base_Fuel_Selection->Blending RON_MON_Testing ASTM D2699/D2700 Testing (RON & MON Determination) Blending->RON_MON_Testing Additive_Test Performance & Emissions Test (Fuel Blends) Blending->Additive_Test Data_Analysis Comparative Data Analysis RON_MON_Testing->Data_Analysis Engine_Setup Engine Dynamometer Setup Baseline_Test Baseline Performance & Emissions Test (Base Fuel) Engine_Setup->Baseline_Test Baseline_Test->Additive_Test Additive_Test->Data_Analysis Reporting Generate Application Note & Report Data_Analysis->Reporting

Caption: Experimental workflow for evaluating 2,2,5-trimethylheptane as a fuel additive.

G cluster_pathway Hypothetical Combustion Improvement Pathway Additive 2,2,5-Trimethylheptane Radical_Scavenging Radical Scavenging Additive->Radical_Scavenging Chain_Termination Chain Termination Reactions Radical_Scavenging->Chain_Termination Autoignition_Delay Delayed Autoignition Chain_Termination->Autoignition_Delay Knock_Suppression Knock Suppression Autoignition_Delay->Knock_Suppression Combustion_Efficiency Improved Combustion Efficiency Knock_Suppression->Combustion_Efficiency Power_Output Increased Power Output Combustion_Efficiency->Power_Output Emissions Reduced Harmful Emissions Combustion_Efficiency->Emissions

References

Application Notes and Protocols for the Use of 2,2,5-Trimethylheptane as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for the utilization of 2,2,5-trimethylheptane as an internal standard in the quantitative analysis of volatile organic compounds (VOCs), particularly in complex hydrocarbon mixtures such as gasoline, using gas chromatography with flame ionization detection (GC-FID).

Introduction to Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, an internal standard (IS) is a chemical substance that is added in a consistent amount to all samples, calibration standards, and blanks in an analysis.[1][2] The purpose of an internal standard is to correct for the loss of analyte during sample preparation and analysis. By comparing the analyte's signal to the internal standard's signal, one can obtain more accurate and precise quantification. The ratio of the analyte signal to the internal standard signal is plotted against the concentration of the analyte to create a calibration curve. This method is particularly valuable in chromatographic techniques like gas chromatography (GC) and liquid chromatography (LC) where variations in injection volume, detector response, and sample matrix effects can introduce errors.[1][3]

Key Attributes for an Effective Internal Standard:

  • It should be a compound that is not naturally present in the sample.[1]

  • It must be chemically similar to the analyte(s) of interest.

  • It should elute close to the analyte(s) of interest but be well-resolved from them and any other sample components.

  • It should not react with the analyte or the sample matrix.

  • It should be of high purity and stable.

2,2,5-Trimethylheptane: Properties and Suitability as an Internal Standard

2,2,5-Trimethylheptane is a branched-chain alkane that possesses several properties making it a suitable internal standard for the analysis of volatile hydrocarbons in complex matrices like gasoline or other petroleum-based products.[4][5] Its branched structure provides good stability and a distinct retention time compared to linear alkanes.

Physicochemical Properties of 2,2,5-Trimethylheptane:

PropertyValueReference
Chemical Formula C₁₀H₂₂[5]
Molecular Weight 142.28 g/mol [5]
CAS Number 20291-95-6[5]
Boiling Point 148.5 °C (predicted)
Structure Branched Alkane

Its volatility is within the range of many gasoline components, making it an excellent candidate to mimic the behavior of analytes during injection and separation in gas chromatography.

Application: Quantitative Analysis of Toluene in a Gasoline Matrix by GC-FID

This section outlines a representative protocol for the quantitative analysis of toluene in a gasoline sample using 2,2,5-trimethylheptane as an internal standard. This method is applicable to the determination of other volatile aromatic and aliphatic hydrocarbons in similar complex matrices.

Experimental Workflow

The overall workflow for the quantitative analysis is depicted in the following diagram.

workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification A Prepare Internal Standard Stock Solution (2,2,5-Trimethylheptane in Hexane) C Create Calibration Standards (Toluene + IS in Hexane) A->C D Prepare Gasoline Sample (Dilute with Hexane and add IS) A->D B Prepare Toluene Stock Solution (in Hexane) B->C E Inject Samples and Standards into GC-FID C->E D->E F Acquire Chromatograms E->F G Integrate Peak Areas (Toluene and IS) F->G H Calculate Response Factor and Generate Calibration Curve G->H I Quantify Toluene in Gasoline Sample H->I

Figure 1. Experimental workflow for quantitative analysis.
Materials and Reagents

  • Solvent: n-Hexane (GC grade or higher)

  • Analytes: Toluene (≥99.5% purity)

  • Internal Standard: 2,2,5-Trimethylheptane (≥99% purity)

  • Sample: Commercial gasoline

  • Equipment:

    • Gas Chromatograph with Flame Ionization Detector (GC-FID)

    • Autosampler

    • Volumetric flasks (Class A)

    • Micropipettes (calibrated)

    • Vials with septa

Preparation of Solutions
  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of 2,2,5-trimethylheptane.

    • Dissolve in n-hexane in a 100 mL volumetric flask and dilute to the mark.

  • Toluene Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of toluene.

    • Dissolve in n-hexane in a 100 mL volumetric flask and dilute to the mark.

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting the toluene stock solution with n-hexane in 10 mL volumetric flasks.

    • To each calibration standard, add a constant amount of the internal standard stock solution to achieve a final IS concentration of 100 µg/mL.

    • A representative set of calibration standards is detailed in the table below.

Calibration LevelToluene Concentration (µg/mL)Volume of Toluene Stock (mL)Volume of IS Stock (mL)Final Volume (mL)
1100.11.010
2250.251.010
3500.51.010
41001.01.010
52002.01.010
  • Sample Preparation:

    • Accurately dilute 1.0 mL of the gasoline sample to 100 mL with n-hexane in a volumetric flask.

    • Take 1.0 mL of the diluted gasoline and add 1.0 mL of the 1000 µg/mL internal standard stock solution.

    • Dilute to 10 mL with n-hexane in a volumetric flask. This results in a final dilution of 1:1000 for the gasoline sample and an IS concentration of 100 µg/mL.

GC-FID Conditions
ParameterSetting
Instrument Gas Chromatograph with FID
Column DB-5 or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1.0 µL
Injector Temperature 250 °C
Split Ratio 50:1
Oven Temperature Program Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min at 200 °C
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) Flow 25 mL/min
Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to toluene and 2,2,5-trimethylheptane in the chromatograms based on their retention times, which should be established by injecting individual standards.

  • Peak Area Integration: Integrate the peak areas for both toluene and the internal standard in all chromatograms.

  • Response Factor (RF) Calculation: For each calibration standard, calculate the response factor using the following equation:

    RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Calibration Curve: Plot the ratio of the (Areaanalyte / AreaIS) on the y-axis against the concentration of the analyte on the x-axis. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A typical R² value should be ≥ 0.995 for a good calibration.

  • Quantification of Toluene in the Sample: Using the peak area ratio from the gasoline sample chromatogram and the calibration curve, calculate the concentration of toluene in the prepared sample.

    ConcentrationToluene in sample = (AreaToluene / AreaIS - c) / m

  • Final Concentration: Account for the dilution factor to determine the original concentration of toluene in the undiluted gasoline sample.

Representative Data

The following table presents hypothetical data for a calibration curve and a sample analysis.

Calibration Data:

Toluene Conc. (µg/mL)Toluene AreaIS AreaArea Ratio (Toluene/IS)
1050,000245,0000.204
25126,000248,0000.508
50255,000250,0001.020
100515,000252,0002.044
2001,040,000255,0004.078

Sample Data:

SampleToluene AreaIS AreaArea Ratio (Toluene/IS)
Diluted Gasoline380,000249,0001.526

Based on a linear regression of the calibration data, the equation of the line might be: y = 0.0204x + 0.003 with an R² of 0.9998.

The concentration of toluene in the diluted gasoline sample would be: (1.526 - 0.003) / 0.0204 = 74.66 µg/mL

The concentration in the original gasoline sample (after accounting for the 1:1000 dilution) would be: 74.66 µg/mL * 1000 = 74,660 µg/mL or 7.47% (w/v) assuming a density of ~1 g/mL for calculation simplicity.

Logical Relationship Diagram

The logical relationship for the selection and application of an internal standard is outlined below.

logical_relationship A Define Analytical Goal (e.g., Quantify Toluene in Gasoline) B Identify Potential Sources of Error (Injection variability, Matrix effects) A->B C Select Appropriate Internal Standard (2,2,5-Trimethylheptane) B->C D Verify IS Suitability - Not in sample - Resolves from analytes - Chemically similar C->D E Develop & Validate Method - Prepare standards with IS - Prepare samples with IS D->E F Perform Analysis (GC-FID) E->F G Calculate Analyte/IS Ratio F->G H Generate Calibration Curve G->H I Quantify Analyte in Sample H->I J Accurate & Precise Results I->J

Figure 2. Logic for using an internal standard.

Conclusion

2,2,5-Trimethylheptane serves as an effective internal standard for the quantitative analysis of volatile hydrocarbons, such as toluene, in complex matrices like gasoline. Its chemical properties ensure it behaves similarly to many analytes of interest during GC analysis, thereby enabling the correction of analytical errors and leading to more accurate and precise results. The detailed protocol provided herein offers a robust framework for researchers and scientists to implement this internal standard in their quantitative workflows.

References

Application Notes and Protocols for 2,2,5-Trimethylheptane in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In mass spectrometry (MS), reference compounds are crucial for calibration, tuning, and ensuring the accuracy and consistency of analytical results. While perfluorinated compounds like perfluorotributylamine (PFTBA) are the industry standard for mass calibration due to their high mass defect and dense ion series, other compounds can serve as references for specific applications. This document outlines the potential, albeit non-standard, applications of 2,2,5-trimethylheptane as a reference compound, particularly in the context of Gas Chromatography-Mass Spectrometry (GC-MS).

It is important to note that 2,2,5-trimethylheptane is not a conventional mass calibrant. Its utility is primarily hypothesized for niche applications such as a retention index marker or as a system suitability standard for methods specifically analyzing branched alkanes. Its mass spectrum is characterized by extensive fragmentation and a weak or absent molecular ion, which makes it unsuitable for broad m/z calibration.[1][2][3]

Physicochemical Properties and Mass Spectral Data

A summary of the key properties of 2,2,5-trimethylheptane is provided below. This data is essential for its use in any analytical protocol.

Table 1: Physicochemical Properties of 2,2,5-Trimethylheptane

PropertyValueReference
Molecular FormulaC₁₀H₂₂[4][5]
Molecular Weight142.2817 g/mol [4][5]
CAS Number20291-95-6[4][5]
Boiling Point150.81°C[6]
Density0.7240 g/cm³[6]
IUPAC Name2,2,5-Trimethylheptane[4][5]

Table 2: Predicted Major Electron Ionization (EI) Mass Fragments

The mass spectrum of 2,2,5-trimethylheptane, like other branched alkanes, is dominated by fragment ions corresponding to stable carbocations formed through C-C bond cleavage, particularly at the branching points.[1][3] The molecular ion peak (m/z 142) is expected to be of very low abundance or completely absent.[1][2]

m/z (Mass-to-Charge Ratio)Proposed Fragment IonComments
57[C₄H₉]⁺Tertiary butyl cation, often the base peak for molecules with a t-butyl group.
43[C₃H₇]⁺Isopropyl cation, from cleavage at the 5-position.
71[C₅H₁₁]⁺Fragmentation resulting in a C5 fragment.
85[C₆H₁₃]⁺Fragmentation resulting in a C6 fragment.
127[M-CH₃]⁺Loss of a methyl group from the molecular ion.
41[C₃H₅]⁺Allyl cation, a common fragment in alkane spectra.

Application 1: Retention Index Standard in GC-MS

One of the most practical applications of 2,2,5-trimethylheptane is as a retention index (RI) marker in gas chromatography. The Kovats Retention Index system is widely used for reporting and comparing retention data. In this context, 2,2,5-trimethylheptane can be included in a mix of n-alkanes to help identify unknown compounds.

Experimental Protocol

Objective: To use 2,2,5-trimethylheptane as a bracketing retention index standard for the identification of analytes in a complex hydrocarbon mixture.

Materials:

  • 2,2,5-trimethylheptane standard (≥99% purity)

  • n-Alkane standard mix (e.g., C8-C20)

  • High-purity solvent (e.g., hexane or pentane)

  • GC-MS system with an electron ionization (EI) source

  • Non-polar capillary column (e.g., DB-5ms, HP-5ms)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 2,2,5-trimethylheptane at 1000 µg/mL in hexane.

    • Prepare a working standard by diluting the n-alkane mix and the 2,2,5-trimethylheptane stock solution to a final concentration of approximately 10 µg/mL for each component.

  • GC-MS Instrumentation Setup (Example Conditions):

    • Injector: Splitless mode, 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: 40°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

    • MS Transfer Line: 280°C

    • Ion Source: EI at 70 eV, 230°C

    • Mass Range: Scan m/z 40-400

  • Analysis:

    • Inject 1 µL of the prepared working standard into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Processing:

    • Identify the retention times (RT) of the n-alkanes and 2,2,5-trimethylheptane.

    • Calculate the Kovats Retention Index (RI) for 2,2,5-trimethylheptane and any other analytes of interest using the standard formula. The NIST WebBook reports a Kovats RI of 877-878 for 2,2,5-trimethylheptane on a squalane (non-polar) column.[4][7]

    • Use the established RI of 2,2,5-trimethylheptane to verify the performance of the GC system and to aid in the identification of unknown compounds in subsequent sample analyses.

Workflow Diagram

GCMS_Workflow prep Standard Preparation (Alkane Mix + 2,2,5-Trimethylheptane) inject Inject Standard prep->inject setup GC-MS Instrument Setup (Column, Oven Program, MS Params) setup->inject acquire Data Acquisition (TIC and Mass Spectra) inject->acquire process Data Processing acquire->process identify Identify RT of Standards process->identify calculate Calculate Kovats RI identify->calculate report Report and Use for Unknown Identification calculate->report

Caption: Workflow for using 2,2,5-trimethylheptane as a GC-MS retention index standard.

Application 2: System Suitability for Branched Alkane Analysis

For laboratories that routinely analyze hydrocarbon mixtures, 2,2,5-trimethylheptane can be used as a system suitability standard to ensure the mass spectrometer is producing consistent and predictable fragmentation patterns for this class of compounds.

Experimental Protocol

Objective: To verify the stability of the GC-MS fragmentation pattern for branched alkanes using 2,2,5-trimethylheptane.

Materials:

  • 2,2,5-trimethylheptane standard (≥99% purity)

  • High-purity solvent (e.g., hexane)

  • A GC-MS system with a validated method for hydrocarbon analysis.

Procedure:

  • Standard Preparation: Prepare a solution of 2,2,5-trimethylheptane in hexane at a concentration that yields a robust signal without saturating the detector (e.g., 5-10 ng/µL).

  • Reference Spectrum Acquisition:

    • Using a clean and well-tuned GC-MS system, inject the standard and acquire the mass spectrum for the 2,2,5-trimethylheptane peak.

    • Identify the top 5 most abundant fragment ions and calculate their relative abundances with respect to the base peak (m/z 57).

    • Establish acceptance criteria for these ratios (e.g., ±15% relative difference). This becomes the reference fragmentation pattern.

  • Routine System Check:

    • At the beginning of each analytical batch, or on a daily basis, inject the 2,2,5-trimethylheptane suitability standard.

    • Acquire the mass spectrum under the same conditions used to generate the reference spectrum.

  • Data Evaluation:

    • Calculate the relative abundances of the pre-defined key fragment ions.

    • Compare these ratios to the reference values.

    • If the ratios are within the established acceptance criteria, the system is deemed suitable for the analysis of branched alkanes. If not, instrument maintenance (e.g., ion source cleaning) may be required.

Logical Diagram of Fragmentation

Fragmentation_Pathway parent 2,2,5-Trimethylheptane (m/z 142, Molecular Ion, M+) ei Electron Ionization (70 eV) parent->ei frag1 [C₄H₉]⁺ (t-butyl) m/z 57 frag2 [C₃H₇]⁺ (isopropyl) m/z 43 frag3 [C₅H₁₁]⁺ m/z 71 frag4 [M-CH₃]⁺ m/z 127 ei->frag1 Cleavage at C2-C3 ei->frag2 Cleavage at C4-C5 ei->frag3 ei->frag4 Loss of CH₃

Caption: Key fragmentation pathways of 2,2,5-trimethylheptane under electron ionization.

While 2,2,5-trimethylheptane is not a suitable replacement for traditional mass calibration standards like PFTBA, it can serve valuable, specific roles in GC-MS analysis. Its primary utility lies in its application as a retention index marker for chromatographic separations and as a system suitability standard to monitor the performance of a mass spectrometer for the specific analysis of branched alkanes. The protocols and data presented here provide a framework for researchers and scientists to employ 2,2,5-trimethylheptane in these specialized contexts, ensuring consistent and reliable data for hydrocarbon analysis.

References

Analytical Methods for the Detection of 2,2,5-Trimethylheptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of 2,2,5-trimethylheptane, a volatile organic compound (VOC). The methods described herein are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Protocols for sample preparation from various matrices, including environmental and biological samples, are presented.

Introduction to 2,2,5-Trimethylheptane

2,2,5-Trimethylheptane is a branched-chain alkane with the chemical formula C10H22 and a molecular weight of 142.2817 g/mol [1]. Its structure and volatility make it amenable to analysis by gas chromatography. As a saturated hydrocarbon, it is relatively non-polar. Understanding its presence and concentration in various samples is crucial for environmental monitoring, industrial process control, and toxicology studies within drug development.

Analytical Principle: Gas Chromatography-Mass Spectrometry (GC-MS)

The primary analytical technique for the detection and quantification of 2,2,5-trimethylheptane is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, allowing for the confident identification and measurement of the target analyte even in complex matrices.

The general workflow involves:

  • Sample Preparation: Extraction and concentration of 2,2,5-trimethylheptane from the sample matrix.

  • Gas Chromatography (GC): Separation of 2,2,5-trimethylheptane from other components in the sample based on its boiling point and interaction with the GC column stationary phase.

  • Mass Spectrometry (MS): Ionization of the separated 2,2,5-trimethylheptane, followed by the detection of characteristic mass fragments for identification and quantification.

Application Note 1: Analysis of 2,2,5-Trimethylheptane in Water Samples

Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the determination of volatile compounds like 2,2,5-trimethylheptane in aqueous matrices. Headspace analysis involves heating the water sample in a sealed vial to partition the volatile analytes into the gas phase (headspace) above the sample. An aliquot of this headspace is then injected into the GC-MS system.

Experimental Protocol:

  • Sample Collection: Collect water samples in clean, airtight glass vials. Fill the vials to the brim to minimize headspace and prevent loss of volatiles.

  • Sample Preparation:

    • Transfer a 10 mL aliquot of the water sample into a 20 mL headspace vial.

    • To enhance the partitioning of 2,2,5-trimethylheptane into the headspace, add a salting-out agent, such as 2 grams of sodium chloride (20% w/v), to the vial[2].

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • HS-GC-MS Analysis:

    • Place the prepared vial into the headspace autosampler.

    • Incubate the vial at a constant temperature (e.g., 60°C) with agitation for a set period (e.g., 35 minutes) to allow for equilibration of 2,2,5-trimethylheptane between the liquid and gas phases[2].

    • Automatically inject a defined volume of the headspace gas into the GC-MS system.

Quantitative Data Summary:

ParameterValueReference
Sample Volume10 mL[2]
Headspace Vial Volume20 mL[2]
Salting-out AgentNaCl (20% w/v)[2]
Incubation Temperature60°C[2]
Incubation Time35 minutes[2]
Expected Detection LimitsLow µg/L range[2]

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis Sample Collection Sample Collection Add to Vial Add to Vial Sample Collection->Add to Vial 10 mL Add NaCl Add NaCl Add to Vial->Add NaCl 2g Seal Vial Seal Vial Add NaCl->Seal Vial Incubate & Agitate Incubate & Agitate Seal Vial->Incubate & Agitate 60°C, 35 min Headspace Injection Headspace Injection Incubate & Agitate->Headspace Injection GC Separation GC Separation Headspace Injection->GC Separation MS Detection MS Detection GC Separation->MS Detection

Caption: Workflow for HS-GC-MS analysis of 2,2,5-trimethylheptane in water.

Application Note 2: Analysis of 2,2,5-Trimethylheptane in Soil and Solid Samples

Method: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from a sample. For soil and other solid matrices, headspace SPME is often preferred to minimize matrix effects.

Experimental Protocol:

  • Sample Preparation:

    • Weigh a representative portion of the soil sample (e.g., 1-5 grams) into a headspace vial.

    • For quantitative analysis, spike a known amount of an appropriate internal standard into the sample.

    • Add a small amount of water to moisten the sample, which can enhance the release of volatile compounds.

    • Seal the vial.

  • SPME Procedure:

    • Place the vial in a heating block or water bath and allow it to equilibrate at a controlled temperature (e.g., 47°C)[3].

    • Expose the SPME fiber to the headspace above the soil sample for a defined period (e.g., 30 minutes) to allow for the adsorption of 2,2,5-trimethylheptane. A polydimethylsiloxane (PDMS) fiber is suitable for non-polar compounds like alkanes[3].

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the hot injector of the GC-MS system.

    • The high temperature of the injector (e.g., 280°C) desorbs the trapped analytes from the fiber onto the GC column[3].

Quantitative Data Summary:

ParameterValueReference
Sample Mass1-5 g
SPME Fiber100 µm Polydimethylsiloxane (PDMS)[3]
Extraction Temperature47°C[3]
Extraction Time30 minutes
GC Injector Temperature280°C[3]
Expected Detection Limits0.1 mg/Kg of dry soil[3]

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis SPME-GC-MS Analysis Weigh Soil Weigh Soil Add Water Add Water Weigh Soil->Add Water Seal Vial Seal Vial Add Water->Seal Vial Equilibrate Equilibrate Seal Vial->Equilibrate 47°C Expose SPME Fiber Expose SPME Fiber Equilibrate->Expose SPME Fiber 30 min Thermal Desorption Thermal Desorption Expose SPME Fiber->Thermal Desorption in GC injector GC-MS Analysis GC-MS Analysis Thermal Desorption->GC-MS Analysis

Caption: Workflow for SPME-GC-MS analysis of 2,2,5-trimethylheptane in soil.

Application Note 3: Analysis of 2,2,5-Trimethylheptane in Biological Samples (e.g., Blood, Breath)

Method: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is also a valuable technique for the analysis of VOCs in biological matrices like blood and breath, offering a non-invasive or minimally invasive approach.

Experimental Protocol for Blood Analysis:

  • Sample Collection: Collect whole blood in a vial containing an anticoagulant.

  • Sample Preparation:

    • Transfer a small volume of the blood sample (e.g., 1-2 mL) into a headspace vial.

    • The vial can be incubated at a physiological temperature (e.g., 37°C) or slightly higher to facilitate the release of volatiles.

  • HS-SPME Procedure:

    • Expose a suitable SPME fiber (e.g., PDMS) to the headspace above the blood sample for a defined time.

  • GC-MS Analysis:

    • Thermally desorb the analytes from the fiber in the GC injector for subsequent separation and detection.

Quantitative Data Summary:

ParameterValueReference
Sample Volume (Blood)1-2 mL
SPME FiberPolydimethylsiloxane (PDMS)[4]
Incubation Temperature37°C (or higher)
Extraction TypeHeadspace[4]
Expected Detection Limitsppt level with ion trap MS[4]

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis HS-SPME-GC-MS Analysis Collect Blood Collect Blood Aliquot to Vial Aliquot to Vial Collect Blood->Aliquot to Vial Seal Vial Seal Vial Aliquot to Vial->Seal Vial Incubate Incubate Seal Vial->Incubate e.g., 37°C Expose SPME Fiber Expose SPME Fiber Incubate->Expose SPME Fiber Thermal Desorption Thermal Desorption Expose SPME Fiber->Thermal Desorption in GC injector GC-MS Analysis GC-MS Analysis Thermal Desorption->GC-MS Analysis

Caption: Workflow for HS-SPME-GC-MS of 2,2,5-trimethylheptane in blood.

GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters that can be used as a starting point for the analysis of 2,2,5-trimethylheptane. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterSetting
Gas Chromatograph (GC)
ColumnNon-polar, e.g., DB-1 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium or Hydrogen
Inlet Temperature250 - 280°C
Injection ModeSplitless (for trace analysis) or Split
Oven Temperature ProgramInitial: 40°C, hold for 2 min; Ramp: 10°C/min to 250°C; Hold: 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-300
Source Temperature230°C
Quadrupole Temperature150°C

Data Analysis and Interpretation

Quantification is typically performed using the peak area of a characteristic ion of 2,2,5-trimethylheptane, relative to the peak area of an internal standard. A calibration curve is generated by analyzing standards of known concentrations to establish the relationship between peak area ratio and concentration.

References

Application Notes and Protocols for the Analysis of 2,2,5-Trimethylheptane in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 2,2,5-trimethylheptane in various environmental matrices. While specific quantitative data for 2,2,5-trimethylheptane is not extensively available in public literature, the methodologies described herein are based on established analytical techniques for volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) and can be adapted for the targeted analysis of this specific compound.

Introduction to 2,2,5-Trimethylheptane

2,2,5-Trimethylheptane is a branched alkane and a component of some petroleum distillates. Its presence in the environment can be an indicator of contamination from sources such as gasoline and other fuel oils. Accurate and sensitive analytical methods are crucial for monitoring its levels in environmental samples to assess potential risks to human health and ecosystems.

Analysis of 2,2,5-Trimethylheptane in Soil and Sediment Samples

The analysis of 2,2,5-trimethylheptane in solid matrices like soil and sediment typically involves extraction of the analyte followed by chromatographic analysis.

Quantitative Data

Currently, there is a lack of publicly available, peer-reviewed data quantifying the concentration of 2,2,5-trimethylheptane in soil and sediment samples. The following table is a template that can be used to summarize such data when it becomes available.

Sample IDLocationMatrixConcentration (µg/kg)Analytical MethodReference
Experimental Protocol: Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile compounds like 2,2,5-trimethylheptane in solid samples.[1]

a. Sample Preparation:

  • Weigh approximately 1 gram of the soil or sediment sample into a purge vessel.[1]

  • Add a known volume of organic-free water to the sample in the purge vessel to create a suspension.[1]

  • For samples with expected high concentrations, a methanol extraction can be performed, followed by dilution of the extract in organic-free water before purging.[1]

b. Purge and Trap:

  • The sample is purged with an inert gas (e.g., helium) at an elevated temperature. The volatile compounds, including 2,2,5-trimethylheptane, are stripped from the sample matrix and carried into a sorbent trap.

  • The trap is then rapidly heated to desorb the trapped analytes into the gas chromatograph.[1]

c. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating alkanes.

    • Injector: Splitless injection is typically used for trace analysis.

    • Oven Temperature Program: A temperature program is used to separate compounds based on their boiling points. An initial temperature of around 40°C, held for a few minutes, followed by a ramp to a final temperature of 250-300°C is a common starting point.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode is used for initial identification, while selected ion monitoring (SIM) mode can be used for enhanced sensitivity and quantification of the target analyte.

Experimental Protocol: Solvent Extraction Gas Chromatography-Mass Spectrometry (GC-MS)

For semi-volatile compounds, or as an alternative to purge and trap, solvent extraction can be employed.[1][2]

a. Sample Extraction:

  • Soxhlet Extraction: The soil sample is placed in a thimble and continuously extracted with a suitable organic solvent (e.g., hexane or a hexane/acetone mixture) for several hours.[1][2]

  • Ultrasonic Extraction: The sample is mixed with an extraction solvent and subjected to ultrasonic waves to enhance the extraction efficiency.[1]

  • Mechanical Shaking: The sample is shaken with an extraction solvent for a specified period.[1]

b. Extract Cleanup:

  • The extract may require cleanup to remove interfering compounds. This can be achieved using techniques like column chromatography with adsorbents such as silica gel or alumina.[1][2]

c. GC-MS Analysis:

  • The cleaned-up extract is concentrated and then analyzed by GC-MS using similar conditions as described in the purge and trap method.

Analysis of 2,2,5-Trimethylheptane in Water Samples

The determination of 2,2,5-trimethylheptane in water samples typically utilizes purge and trap or solid-phase microextraction (SPME) followed by GC-MS.

Quantitative Data

Similar to soil samples, there is a scarcity of published quantitative data for 2,2,5-trimethylheptane in water. The table below can be used to present such data.

Sample IDLocationMatrixConcentration (ng/L)Analytical MethodReference
Experimental Protocol: Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS)

This is a highly sensitive method for the analysis of volatile organic compounds in water.[1]

a. Sample Preparation:

  • A known volume of the water sample is placed directly into the purge vessel.

b. Purge and Trap and GC-MS Analysis:

  • The procedure is the same as described for soil samples. The purge and trap system efficiently transfers the volatile 2,2,5-trimethylheptane from the water phase to the gas phase for analysis.[1]

Experimental Protocol: Solid-Phase Microextraction (SPME) Gas Chromatography-Mass Spectrometry (GC-MS)

SPME is a solvent-free extraction technique that is rapid and can be performed in the field.

a. Sample Extraction:

  • An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane - PDMS) is exposed to the headspace above the water sample or directly immersed in the sample.

  • 2,2,5-trimethylheptane partitions from the sample matrix onto the fiber coating.

  • The fiber is then retracted and transferred to the GC injector.

b. GC-MS Analysis:

  • The analytes are thermally desorbed from the SPME fiber in the hot GC injector and analyzed by GC-MS as previously described.

Analysis of 2,2,5-Trimethylheptane in Air Samples

Air sampling for 2,2,5-trimethylheptane can be performed using sorbent tubes or sampling bags, followed by thermal desorption or solvent extraction and GC-MS analysis.[3][4]

Quantitative Data

The following table can be used to report concentrations of 2,2,5-trimethylheptane found in air samples.

Sample IDLocationSampling MethodConcentration (µg/m³)Analytical MethodReference
Experimental Protocol: Sorbent Tube Sampling and Thermal Desorption GC-MS

This is a common method for collecting and analyzing volatile organic compounds in air.[3][4]

a. Air Sampling:

  • A known volume of air is drawn through a sorbent tube containing a material such as activated charcoal or a polymeric sorbent (e.g., Tenax®).[3][4]

  • The flow rate and sampling time determine the total volume of air sampled.[3]

b. Sample Analysis:

  • The sorbent tube is placed in a thermal desorber.

  • The tube is heated, and the trapped analytes, including 2,2,5-trimethylheptane, are desorbed and transferred with a carrier gas to the GC-MS for analysis.

Experimental Protocol: Grab Sampling with Bags and GC-MS Analysis

Grab sampling provides a snapshot of the air concentration at a specific time.[3][4]

a. Air Sampling:

  • A sample of air is collected into an inert bag (e.g., Tedlar®) using a pump.[3]

  • The bag should not be filled to more than 80% of its capacity.[3]

b. Sample Analysis:

  • A known volume of the air sample from the bag is withdrawn using a gas-tight syringe and injected directly into the GC-MS.

  • Alternatively, the sample can be passed through a sorbent trap to concentrate the analytes before GC-MS analysis.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the analysis of 2,2,5-trimethylheptane in different environmental matrices.

Soil_Analysis_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis Soil_Sample Soil/Sediment Sample Preparation Homogenization & Sieving Soil_Sample->Preparation Purge_Trap Purge and Trap Preparation->Purge_Trap Volatiles Solvent_Extraction Solvent Extraction (Soxhlet, Ultrasonic, Shaking) Preparation->Solvent_Extraction Semi-volatiles GC_MS GC-MS Analysis Purge_Trap->GC_MS Solvent_Extraction->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: Workflow for Soil/Sediment Sample Analysis.

Water_Analysis_Workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_analysis Analysis Water_Sample Water Sample Purge_Trap Purge and Trap Water_Sample->Purge_Trap SPME Solid-Phase Microextraction (SPME) Water_Sample->SPME GC_MS GC-MS Analysis Purge_Trap->GC_MS SPME->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: Workflow for Water Sample Analysis.

Air_Analysis_Workflow cluster_collection Sample Collection cluster_analysis Analysis Sorbent_Tube Sorbent Tube Sampling Thermal_Desorption Thermal Desorption Sorbent_Tube->Thermal_Desorption Bag_Sampling Grab Sampling (Bag) Direct_Injection Direct Injection / Concentration Bag_Sampling->Direct_Injection GC_MS GC-MS Analysis Thermal_Desorption->GC_MS Direct_Injection->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: Workflow for Air Sample Analysis.

References

Application Notes and Protocols for Octane Rating Studies of 2,2,5-Trimethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and experimental protocols for the determination of the Research Octane Number (RON) and Motor Octane Number (MON) of 2,2,5-trimethylheptane. While 2,2,5-trimethylheptane is utilized as a fuel additive to enhance antiknock characteristics, its specific octane rating is not widely documented.[1] The protocols described herein are based on the standardized ASTM D2699 and D2700 methods, respectively, and are intended for researchers and scientists in the fields of fuel development and internal combustion engine research.

Introduction

The octane rating of a fuel is a critical measure of its resistance to autoignition, or "knocking," in a spark-ignition internal combustion engine. The two primary standards for octane rating are the Research Octane Number (RON) and the Motor Octane Number (MON). These ratings are determined using a standardized Cooperative Fuel Research (CFR) engine under controlled conditions.[2][3] The octane scale is defined by two primary reference fuels: isooctane (2,2,4-trimethylpentane), which has an octane rating of 100, and n-heptane, with an octane rating of 0.[3]

2,2,5-trimethylheptane is a branched-chain alkane that is known to improve the antiknock properties of gasoline.[1] However, to effectively utilize this compound in fuel formulations, a precise determination of its RON and MON is essential. These application notes provide the necessary protocols to conduct these measurements.

Properties of 2,2,5-Trimethylheptane

A summary of the known physical and chemical properties of 2,2,5-trimethylheptane is presented in Table 1. This information is crucial for handling, safety, and for understanding its behavior as a fuel component.

PropertyValue
Chemical Name 2,2,5-Trimethylheptane
CAS Number 20291-95-6
Molecular Formula C10H22
Molecular Weight 142.28 g/mol
Density 0.724 g/cm³
Boiling Point 150.81 °C
Melting Point -53.99 °C
Appearance Colorless liquid
Odor Petroleum-like
Solubility Insoluble in water

Source:[1][4]

Experimental Protocols

The determination of the RON and MON of a test sample such as 2,2,5-trimethylheptane involves comparing its knocking characteristics to that of primary reference fuels (PRFs) in a standardized CFR engine.[2][5]

  • Cooperative Fuel Research (CFR) F1/F2 engine[6][7]

  • Primary Reference Fuels (PRFs): Isooctane (2,2,4-trimethylpentane) and n-heptane

  • Toluene Standardization Fuels (TSF) for engine calibration[8][9]

  • Sample to be tested: 2,2,5-trimethylheptane

  • Digital knock meter and data acquisition system[6]

  • Calibrated burettes for fuel measurement

  • All necessary safety equipment, including personal protective equipment (PPE), fire extinguishers, and a well-ventilated test cell.

The RON test is conducted under relatively mild engine conditions, simulating city driving with lower engine speeds and frequent acceleration.[3][10]

Experimental Conditions:

ParameterValue
Engine Speed 600 ± 6 rpm
Intake Air Temperature 52 ± 1 °C (125 ± 2 °F) at standard barometric pressure
Coolant Temperature 100 ± 1.5 °C (212 ± 3 °F)
Spark Timing 13° BTDC (Before Top Dead Center)

Source:[2][3]

Procedure:

  • Engine Calibration: Calibrate the CFR engine using the appropriate Toluene Standardization Fuel (TSF) blend to ensure the engine is operating within standard specifications.[8]

  • Sample Preparation: Prepare the 2,2,5-trimethylheptane sample for testing.

  • Bracketing Procedure: a. Operate the engine on the 2,2,5-trimethylheptane sample and adjust the compression ratio to achieve a standard knock intensity (typically a mid-scale reading on the knock meter).[11] b. Select two primary reference fuels (blends of isooctane and n-heptane) with octane numbers that are expected to bracket the octane number of the sample. c. Operate the engine on each of the two PRFs and the sample in a prescribed sequence, adjusting the fuel-air ratio for maximum knock for each fuel. d. Record the knock intensity for each fuel. e. Interpolate the octane number of the sample based on the knock intensities of the two bracketing PRFs.[3]

The MON test is conducted under more severe engine conditions, simulating highway driving with higher engine speeds and intake mixture temperatures.[12][13]

Experimental Conditions:

ParameterValue
Engine Speed 900 ± 9 rpm
Intake Mixture Temperature 149 ± 1 °C (300 ± 2 °F)
Coolant Temperature 100 ± 1.5 °C (212 ± 3 °F)
Spark Timing Variable, depending on compression ratio

Source:[12][13]

Procedure:

  • Engine Calibration: Calibrate the CFR engine using the appropriate Toluene Standardization Fuel (TSF) blend for MON testing.[9]

  • Sample Preparation: Prepare the 2,2,5-trimethylheptane sample for testing.

  • Bracketing Procedure: The procedure is similar to the RON determination, but with the engine operating under the more severe MON conditions. The knock intensity of the 2,2,5-trimethylheptane sample is bracketed between two primary reference fuels to determine its MON.[12]

Data Presentation and Analysis

The results of the RON and MON tests should be recorded and presented in a clear and structured format.

SampleRONMONSensitivity (RON - MON)
2,2,5-Trimethylheptane[Determined Value][Determined Value][Calculated Value]
Reference Fuel Ae.g., 95.0e.g., 85.010.0
Reference Fuel Be.g., 98.0e.g., 88.010.0

The "Sensitivity" of a fuel is the difference between its RON and MON, which provides an indication of how the fuel will perform under different driving conditions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the octane rating of a test sample like 2,2,5-trimethylheptane using a CFR engine.

OctaneRatingWorkflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis prep_engine Prepare CFR Engine (Warm-up & Stabilization) calibrate_engine Calibrate Engine with TSF prep_engine->calibrate_engine run_sample Run Test Sample in CFR Engine calibrate_engine->run_sample prep_sample Prepare Test Sample (2,2,5-Trimethylheptane) prep_sample->run_sample adjust_cr Adjust Compression Ratio for Standard Knock Intensity run_sample->adjust_cr select_prfs Select Bracketing Primary Reference Fuels (PRFs) adjust_cr->select_prfs run_prfs Run PRFs and Sample Sequentially select_prfs->run_prfs record_ki Record Knock Intensities run_prfs->record_ki interpolate Interpolate Octane Number record_ki->interpolate report Report RON/MON Value interpolate->report

Workflow for Octane Rating Determination.

Safety Precautions

  • 2,2,5-trimethylheptane is a flammable liquid and should be handled with care in a well-ventilated area, away from ignition sources.[1]

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and lab coats, should be worn at all times.[1]

  • Operation of the CFR engine should only be performed by trained personnel who are familiar with the ASTM procedures and safety protocols.

  • Ensure that the engine test cell is equipped with adequate fire suppression systems.

Conclusion

The protocols outlined in these application notes provide a standardized framework for determining the Research Octane Number and Motor Octane Number of 2,2,5-trimethylheptane. Accurate determination of these values is essential for the further development and application of this compound as a high-performance fuel additive. By following the established ASTM methods, researchers can obtain reliable and reproducible data to support their fuel development programs.

References

Application Notes and Protocols for Reactions Involving 2,2,5-Trimethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and data for two key reactions involving 2,2,5-trimethylheptane: catalytic cracking and liquid-phase oxidation. The information is intended to guide researchers in setting up and conducting experiments with this branched alkane, which can serve as a model compound in various chemical studies.

Catalytic Cracking of 2,2,5-Trimethylheptane

Catalytic cracking is a fundamental process in the petrochemical industry for converting large hydrocarbon molecules into smaller, more valuable products such as gasoline components and light olefins. The catalytic cracking of 2,2,5-trimethylheptane over a zeolite catalyst is a representative reaction for studying the fragmentation of branched alkanes.

Experimental Protocol: Catalytic Cracking in a Fixed-Bed Reactor

This protocol describes the catalytic cracking of a branched alkane, using a fixed-bed reactor setup, which is a common laboratory configuration for this type of reaction.

Materials and Equipment:

  • 2,2,5-trimethylheptane (≥98% purity)

  • Zeolite catalyst (e.g., H-ZSM-5)

  • Inert gas (e.g., Nitrogen or Argon)

  • Fixed-bed reactor system (quartz or stainless steel tube)

  • Tube furnace with temperature controller

  • Mass flow controllers for gas delivery

  • Syringe pump for liquid feed injection

  • Condenser and collection system (e.g., cold trap with dry ice/acetone)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) for product analysis

Procedure:

  • Catalyst Preparation:

    • Load the fixed-bed reactor with a known amount of zeolite catalyst (e.g., 1-5 grams), supported on quartz wool.

    • Pre-treat the catalyst by heating it under a flow of inert gas (e.g., 50 mL/min of N₂) to a high temperature (e.g., 550 °C) for at least 2 hours to remove any adsorbed water and impurities.

  • Reaction Setup:

    • After pre-treatment, lower the reactor temperature to the desired reaction temperature (e.g., 450-550 °C).

    • Set up the liquid feed system by loading a syringe with 2,2,5-trimethylheptane and placing it in the syringe pump.

    • Connect the outlet of the reactor to a condenser and a cold trap to collect the liquid products. The gaseous products can be collected in a gas bag or analyzed online.

  • Reaction Execution:

    • Start the flow of inert carrier gas through the reactor at a specific rate (e.g., 30 mL/min).

    • Begin feeding the 2,2,5-trimethylheptane into the reactor at a controlled rate (e.g., Weight Hourly Space Velocity of 1-5 h⁻¹).

    • Allow the reaction to proceed for a set period. Collect liquid products in the cold trap and gaseous products in the gas bag.

  • Product Analysis:

    • After the reaction, stop the liquid feed and purge the reactor with the inert gas.

    • Analyze the collected liquid products using a GC-FID to identify and quantify the different hydrocarbon products.

    • Analyze the gaseous products using a separate GC injection to determine the composition of light hydrocarbons.

Data Presentation: Product Distribution in Catalytic Cracking

The product distribution from the catalytic cracking of branched alkanes is complex. The following table provides a representative product distribution for the catalytic cracking of isooctane (2,2,4-trimethylpentane), a structurally similar compound, over a ZSM-5 catalyst. This data can be used as an estimate for the expected products from 2,2,5-trimethylheptane cracking.

Product CategoryMolar Selectivity (%)
Methane5-10
Ethylene10-15
Propylene20-25
Butenes15-20
C5+ Aliphatics10-15
Aromatics (BTX)15-20
Coke5-10

Note: Selectivities are approximate and can vary significantly with reaction conditions (temperature, pressure, catalyst type, and space velocity).

Experimental Workflow and Reaction Pathway Diagrams

experimental_workflow_cracking cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_collection Product Collection cluster_analysis Analysis catalyst_loading Load Zeolite Catalyst pretreatment Pre-treat under N2 at 550°C catalyst_loading->pretreatment set_temp Set Reaction Temperature (450-550°C) pretreatment->set_temp start_carrier_gas Start N2 Carrier Gas set_temp->start_carrier_gas feed_hydrocarbon Feed 2,2,5-Trimethylheptane start_carrier_gas->feed_hydrocarbon liquid_collection Collect Liquid Products (Cold Trap) feed_hydrocarbon->liquid_collection gas_collection Collect Gaseous Products feed_hydrocarbon->gas_collection gc_analysis_liquid GC-FID Analysis of Liquids liquid_collection->gc_analysis_liquid gc_analysis_gas GC Analysis of Gases gas_collection->gc_analysis_gas

Caption: Experimental workflow for catalytic cracking.

reaction_pathway_cracking trimethylheptane 2,2,5-Trimethylheptane carbocation C10H21+ Carbocation trimethylheptane->carbocation Hydride Abstraction beta_scission β-Scission carbocation->beta_scission isomerization Isomerization carbocation->isomerization smaller_alkenes Smaller Alkenes (e.g., Propylene, Butenes) beta_scission->smaller_alkenes smaller_carbocations Smaller Carbocations beta_scission->smaller_carbocations isomerization->carbocation hydrogen_transfer Hydrogen Transfer smaller_carbocations->hydrogen_transfer aromatization Aromatization smaller_carbocations->aromatization smaller_alkanes Smaller Alkanes hydrogen_transfer->smaller_alkanes aromatics Aromatics (e.g., Toluene, Xylenes) aromatization->aromatics coke Coke aromatics->coke

Caption: Catalytic cracking reaction pathway.

Liquid-Phase Oxidation of 2,2,5-Trimethylheptane

The liquid-phase oxidation of alkanes is a crucial process for the synthesis of valuable oxygenated chemicals. The oxidation of 2,2,5-trimethylheptane can be performed using a cobalt-based catalyst to produce a variety of oxygenates, including ketones and alcohols.

Experimental Protocol: Cobalt-Catalyzed Liquid-Phase Oxidation

This protocol outlines a general procedure for the liquid-phase oxidation of a branched alkane using a cobalt catalyst and molecular oxygen as the oxidant.

Materials and Equipment:

  • 2,2,5-trimethylheptane (≥98% purity)

  • Cobalt(II) acetate tetrahydrate or other soluble cobalt salt

  • Acetic acid (solvent)

  • Pressurized reaction vessel (e.g., Parr autoclave) with magnetic stirring

  • Gas inlet for oxygen or air

  • Temperature and pressure controllers

  • Gas chromatograph-mass spectrometer (GC-MS) for product identification

  • Gas chromatograph with a flame ionization detector (GC-FID) for quantification

Procedure:

  • Reaction Setup:

    • To the reaction vessel, add the cobalt catalyst (e.g., 0.1-1 mol%) and the solvent (acetic acid).

    • Add a measured amount of 2,2,5-trimethylheptane to the vessel.

    • Seal the reactor and purge it several times with oxygen or compressed air.

  • Reaction Execution:

    • Pressurize the reactor with oxygen or air to the desired pressure (e.g., 10-20 bar).

    • Begin stirring and heat the reactor to the reaction temperature (e.g., 100-150 °C).

    • Maintain the reaction at a constant temperature and pressure for the desired duration (e.g., 2-8 hours). Monitor the pressure to track oxygen consumption.

  • Product Work-up and Analysis:

    • After the reaction time, cool the reactor to room temperature and carefully vent the excess gas.

    • Open the reactor and collect the liquid product mixture.

    • Analyze the product mixture using GC-MS to identify the various oxygenated products.

    • Quantify the products using GC-FID with an internal standard.

Data Presentation: Product Yields in Branched Alkane Oxidation

The oxidation of branched alkanes typically yields a mixture of products resulting from the attack on different C-H bonds. The following table presents the molar formation yields of major products from the gas-phase oxidation of 2,2,4-trimethylpentane, which can serve as a reference for the expected products from 2,2,5-trimethylheptane oxidation.[1]

ProductMolar Formation Yield (%)[1]
Acetone54 ± 7
2-Methylpropanal26 ± 3
4-Hydroxy-4-methyl-2-pentanone5.1 ± 0.6

Note: Product yields are highly dependent on reaction conditions, including catalyst, solvent, temperature, pressure, and reaction time.

Experimental Workflow and Reaction Pathway Diagrams

experimental_workflow_oxidation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis charge_reactor Charge Reactor with Catalyst, Solvent, and Substrate seal_purge Seal and Purge with O2 charge_reactor->seal_purge pressurize Pressurize with O2 (10-20 bar) seal_purge->pressurize heat_stir Heat (100-150°C) and Stir pressurize->heat_stir cool_vent Cool and Vent heat_stir->cool_vent collect_product Collect Liquid Product cool_vent->collect_product gcms_analysis GC-MS and GC-FID Analysis collect_product->gcms_analysis reaction_pathway_oxidation trimethylheptane 2,2,5-Trimethylheptane (R-H) alkyl_radical Alkyl Radical (R•) trimethylheptane->alkyl_radical Initiation (Co(III)) co_catalyst_II Co(II) co_catalyst_III Co(III) co_catalyst_II->co_catalyst_III Oxidation co_catalyst_III->co_catalyst_II Reduction alkyl_peroxy_radical Alkyl Peroxy Radical (ROO•) alkyl_radical->alkyl_peroxy_radical + O2 hydroperoxide Hydroperoxide (ROOH) alkyl_peroxy_radical->hydroperoxide + R-H alkoxy_radical Alkoxy Radical (RO•) hydroperoxide->alkoxy_radical Decomposition (Co(II)/Co(III)) hydroxyl_radical Hydroxyl Radical (•OH) hydroperoxide->hydroxyl_radical Decomposition ketones Ketones alkoxy_radical->ketones alcohols Alcohols alkoxy_radical->alcohols hydroxyl_radical->alcohols + R-H

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2,5-Trimethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,5-trimethylheptane. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of 2,2,5-trimethylheptane?

A1: The most common and challenging impurities are other structural isomers of decane (C10H22).[1][2][3][4] These isomers have the same molecular weight and often very similar physical properties, including close boiling points, which makes them difficult to separate. Depending on the synthesis method, other impurities could include:

  • Unreacted starting materials: For instance, if synthesized via alkylation, residual isobutane and isoamylene might be present.[5]

  • Byproducts of synthesis: Side reactions during synthesis can generate other branched alkanes or small amounts of oligomers.[5]

  • Related compounds from commercial sources: Commercially available 2,2,5-trimethylheptane may contain other C10 isomers as specified in the product's purity data.

Q2: Why is simple distillation not effective for purifying 2,2,5-trimethylheptane?

A2: Simple distillation is only effective for separating liquids with significantly different boiling points (a difference of more than 25-70°C).[6][7] The primary impurities in 2,2,5-trimethylheptane, its structural isomers, have boiling points that are very close to that of the target compound, often differing by only a few degrees. This small difference in volatility prevents a clean separation by simple distillation.

Q3: Which purification methods are suitable for 2,2,5-trimethylheptane?

A3: For high-purity 2,2,5-trimethylheptane, more advanced techniques are required:

  • Fractional Distillation: This method can be effective if a distillation column with a high number of theoretical plates is used to separate close-boiling liquids.[1][6][7]

  • Preparative Gas Chromatography (Prep GC): An excellent method for isolating high-purity volatile compounds, even those with very similar boiling points.

  • Adsorptive Separation: This technique uses porous materials like zeolites or metal-organic frameworks (MOFs) that can separate isomers based on their size and shape.

  • Extractive Distillation: This involves adding a solvent to the mixture to alter the relative volatilities of the components, making them easier to separate by distillation.

Q4: How do I choose the best purification method for my experiment?

A4: The choice of method depends on several factors:

  • Desired Purity: For the highest purity (e.g., >99.5%), preparative GC is often the best choice.

  • Scale of Purification: For larger quantities, fractional or extractive distillation may be more practical than preparative GC.

  • Nature of Impurities: If the impurities are isomers with very similar shapes and polarities, adsorptive separation might be highly effective.

  • Available Equipment: The choice will also be dictated by the equipment available in your laboratory.

The following workflow can help in selecting an appropriate purification method:

PurificationWorkflow start Start: Crude 2,2,5-Trimethylheptane Sample check_impurities Identify Impurities (GC-MS Analysis) start->check_impurities is_isomer Are impurities primarily close-boiling isomers? check_impurities->is_isomer other_impurities Impurities have significantly different boiling points is_isomer->other_impurities No purity_req Desired Purity Level? is_isomer->purity_req Yes simple_dist Consider Simple or Fractional Distillation other_impurities->simple_dist high_purity High Purity (>99.5%) purity_req->high_purity moderate_purity Moderate Purity purity_req->moderate_purity prep_gc Preparative Gas Chromatography high_purity->prep_gc adsorptive Adsorptive Separation (Zeolites, MOFs) high_purity->adsorptive frac_dist High-Efficiency Fractional Distillation moderate_purity->frac_dist ext_dist Extractive Distillation moderate_purity->ext_dist

Figure 1. Workflow for selecting a purification method.

Troubleshooting Guides

Issue 1: My fractional distillation is not achieving good separation of isomers.

  • Question: I am trying to purify 2,2,5-trimethylheptane using fractional distillation, but my collected fractions are still a mixture of isomers. What can I do to improve the separation?

  • Answer: Separating close-boiling isomers by fractional distillation requires optimizing several parameters.[6][7][8]

    • Increase the Number of Theoretical Plates: The efficiency of the separation is directly related to the number of theoretical plates in your distillation column.

      • Use a longer column: A longer fractionating column provides more surface area for repeated vaporization-condensation cycles.

      • Use a more efficient packing material: Columns packed with structured packing or materials like Raschig rings or Vigreux indentations increase the surface area and improve separation.

    • Optimize the Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can improve separation but will also increase the time required for the distillation.

    • Slow and Steady Heating: Heat the distillation flask slowly and evenly to maintain a steady rate of distillation. A sudden increase in temperature can cause the vapor to move up the column too quickly, reducing the effectiveness of the separation.

    • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings. This helps maintain the temperature gradient necessary for efficient fractionation.

Issue 2: My preparative GC is giving broad, overlapping peaks.

  • Question: I am using preparative GC to purify 2,2,5-trimethylheptane, but the peaks for the isomers are broad and not well-resolved. How can I improve the separation?

  • Answer: Peak broadening and poor resolution in preparative GC can often be addressed by adjusting the chromatographic conditions.

    • Optimize the Temperature Program: A slower temperature ramp or an isothermal period at an optimal temperature can improve the separation of close-eluting compounds.

    • Reduce the Sample Injection Volume: Overloading the column is a common cause of peak broadening. Reduce the amount of sample injected to see if the resolution improves.

    • Use a Longer Column or a Different Stationary Phase: A longer column will provide more theoretical plates and better separation. Alternatively, a stationary phase with a different selectivity for alkanes might improve the resolution of the isomers.

    • Adjust the Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation. The optimal flow rate will depend on the column dimensions and stationary phase.

Issue 3: How do I start developing an adsorptive separation method?

  • Question: I want to try adsorptive separation for purifying 2,2,5-trimethylheptane. What are the first steps?

  • Answer: Adsorptive separation relies on the differential interaction of isomers with the surface of a porous material.

    • Select an Adsorbent: The choice of adsorbent is critical. For separating branched alkanes, materials with well-defined pore structures are often used.

      • Zeolites: These are microporous aluminosilicates that can separate molecules based on size and shape (molecular sieving).

      • Metal-Organic Frameworks (MOFs): These are highly porous materials with tunable pore sizes and surface chemistry, which can be designed for specific separations.

    • Screening Adsorbents: Test a small number of different adsorbents to see which one shows the best selectivity for 2,2,5-trimethylheptane over its isomers. This can be done using small-scale batch adsorption experiments and analyzing the composition of the liquid phase before and after exposure to the adsorbent.

    • Determine Adsorption Isotherms: Once a promising adsorbent is identified, determine the adsorption isotherms for 2,2,5-trimethylheptane and the major impurities. This will provide quantitative data on the adsorption capacity and selectivity.

    • Column Breakthrough Experiments: For a continuous process, pack a column with the adsorbent and flow the impure 2,2,5-trimethylheptane through it. Monitor the composition of the eluent over time to determine the breakthrough curves for the different components. This will provide the data needed to design a larger-scale separation process.

Data Presentation

The primary challenge in purifying 2,2,5-trimethylheptane is the presence of isomers with very close boiling points. The table below illustrates this with a comparison of the boiling points of 2,2,5-trimethylheptane and some of its C10H22 isomers.

Compound NameStructureBoiling Point (°C)
2,2,5-TrimethylheptaneBranched148[9]
2,3,4-TrimethylheptaneBranched161.8
3,3,5-TrimethylheptaneBranched155.3
2,4-DimethyloctaneBranched156.6
3,6-DimethyloctaneBranched160.2
n-DecaneLinear174.1[2]

Note: Boiling points for isomers can vary slightly depending on the source.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

This protocol describes a general procedure for the fractional distillation of 2,2,5-trimethylheptane to enrich it from its isomers.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed.

    • Place a stir bar in the round-bottom flask.

  • Procedure:

    • Add the impure 2,2,5-trimethylheptane to the round-bottom flask (do not fill more than two-thirds full).

    • Begin stirring and gently heat the flask using a heating mantle.

    • Observe the vapor rising slowly through the fractionating column.

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Collect fractions in separate receiving flasks based on the temperature at the distillation head. The first fractions will be enriched in the lower-boiling isomers.

    • Collect the fraction that distills over at a constant temperature corresponding to the boiling point of 2,2,5-trimethylheptane (148°C).

    • Stop the distillation before the flask runs dry.

  • Analysis:

    • Analyze the collected fractions by gas chromatography (GC) to determine their composition.

Protocol 2: Preparative Gas Chromatography (Prep GC)

This protocol outlines a general method for purifying 2,2,5-trimethylheptane using preparative GC.

  • System Preparation:

    • Install a suitable preparative column (wider bore than an analytical column) in the gas chromatograph. A non-polar stationary phase is typically used for alkane separation.

    • Set the carrier gas flow rate to the optimal value for the column.

    • Establish a temperature program that provides good resolution between 2,2,5-trimethylheptane and its isomers. This may require some initial analytical runs to optimize.

  • Procedure:

    • Inject a small, optimized volume of the impure 2,2,5-trimethylheptane onto the column.

    • Monitor the separation on the chromatogram.

    • As the peak corresponding to 2,2,5-trimethylheptane begins to elute, divert the column effluent to a collection trap (often cooled with liquid nitrogen or a cryo-cooler).

    • Stop collection as the peak finishes eluting.

    • Repeat the injection and collection cycle until the desired amount of purified product is obtained.

  • Product Recovery:

    • Allow the collection trap to warm to room temperature.

    • Rinse the condensed product from the trap with a small amount of a volatile solvent (e.g., pentane or hexane).

    • Remove the solvent under a gentle stream of nitrogen or by rotary evaporation to obtain the purified 2,2,5-trimethylheptane.

  • Purity Verification:

    • Analyze a small sample of the collected product by analytical GC to confirm its purity.

References

Technical Support Center: Purification of 2,2,5-Trimethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,5-trimethylheptane. The following sections detail methods for removing common impurities and provide experimental protocols for achieving high-purity samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a sample of 2,2,5-trimethylheptane?

A1: Impurities in 2,2,5-trimethylheptane can originate from its synthesis or from degradation. A common synthesis route is the hydrogenation of 2-methylpentanal and isobutanol.[1] Potential impurities from this process include:

  • Unreacted starting materials: 2-methylpentanal and isobutanol.

  • Isomeric alkanes: Other C10 isomers that may form during the synthesis.

  • Alkenes: Incomplete hydrogenation can lead to the presence of unsaturated hydrocarbons.

  • Oxygenates: Aldehydes, ketones, or alcohols that are either starting materials or byproducts.

Q2: My 2,2,5-trimethylheptane sample shows a broad peak in the GC analysis. What could be the cause?

A2: A broad peak in a gas chromatography (GC) analysis can indicate several issues:

  • Co-eluting impurities: One or more impurities may have a boiling point very close to that of 2,2,5-trimethylheptane, causing their peaks to merge. Isomeric alkanes are common culprits.

  • Column degradation: The stationary phase of the GC column may be degraded, leading to poor separation.

  • Improper GC conditions: The temperature program, carrier gas flow rate, or injection technique may not be optimized for the separation of your specific sample.

Q3: I suspect my sample is contaminated with other C10 isomers. How can I confirm this?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for identifying isomeric impurities. While isomers have the same molecular weight, their mass spectra may show subtle differences in fragmentation patterns. Additionally, their retention times in a high-resolution capillary GC column will differ. By comparing the retention times and mass spectra of your sample components to a library of known C10 alkane isomers, you can identify the specific impurities present.

Q4: What is the most suitable method for removing isomeric impurities from 2,2,5-trimethylheptane?

A4: The choice of purification method depends on the specific isomers present and the desired purity level.

  • Fractional Distillation: This is a good first step if the isomeric impurities have significantly different boiling points.

  • Adsorption: For separating isomers with very similar boiling points, adsorption using shape-selective materials like zeolites can be effective.

  • Preparative Gas Chromatography (Prep GC): For achieving the highest purity, preparative GC is the method of choice as it can separate compounds with very close boiling points.

Troubleshooting Guides

Issue 1: Incomplete Removal of Impurities by Fractional Distillation

Symptoms:

  • GC analysis of the distilled 2,2,5-trimethylheptane still shows significant impurity peaks.

  • The boiling point of the distillate is not sharp and varies during collection.

Possible Causes and Solutions:

CauseSolution
Insufficient Column Efficiency Use a longer fractionating column with a higher number of theoretical plates. For laboratory scale, a Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) can be used.
Incorrect Reflux Ratio A high reflux ratio (the ratio of condensate returned to the column to that collected as distillate) improves separation. Start with a reflux ratio of at least 5:1 and adjust as needed.
Boiling Point Proximity The boiling points of the impurities are too close to that of 2,2,5-trimethylheptane for effective separation by standard fractional distillation. Consider using a more advanced distillation technique like spinning band distillation or move to an alternative purification method such as adsorption or preparative GC.

Data Presentation: Boiling Points of C10 Alkane Isomers

The feasibility of separating alkane isomers by fractional distillation is dependent on the difference in their boiling points. As a general trend, increased branching lowers the boiling point of an alkane.

CompoundBoiling Point (°C)
n-Decane174
2,2,5-Trimethylheptane 148 [2]
2,2-Dimethylocatane157
2,3-Dimethylocatane164
2,4-Dimethylocatane157
2,5-Dimethylocatane156
2,6-Dimethylocatane157
3,3-Dimethylocatane158
3,4-Dimethylocatane163
3,5-Dimethylocatane160
4,4-Dimethylocatane156

Note: Boiling points are approximate and can vary slightly with pressure.

Issue 2: Ineffective Impurity Removal by Adsorption

Symptoms:

  • Analysis of the sample after passing it through an adsorbent bed shows little to no reduction in impurity levels.

Possible Causes and Solutions:

CauseSolution
Incorrect Adsorbent The chosen adsorbent may not have the correct pore size or surface chemistry to selectively adsorb the impurities. For separating branched alkane isomers, shape-selective zeolites are often required.
Adsorbent Saturation The adsorbent may be saturated with impurities and can no longer bind more molecules. Regenerate the adsorbent by heating under vacuum or with a stream of inert gas, or replace it with fresh adsorbent.
Improper Flow Rate The flow rate of the sample through the adsorbent bed may be too high, not allowing for sufficient contact time for adsorption to occur. Reduce the flow rate to allow for equilibrium to be reached.

Data Presentation: Selectivity of Zeolites for Alkane Isomer Separation

Zeolites are microporous aluminosilicates with well-defined pore structures that can separate molecules based on size and shape. The selectivity of a zeolite for a particular isomer is a measure of its ability to preferentially adsorb that isomer over others.

ZeolitePore Dimensions (Å)Selectivity forReference
ZSM-224.6 x 5.7Mono-branched over di-branched C12 alkanes[3]
ZSM-125.6 x 6.0Multi-branched over mono-branched C12 alkanes[3]
MOR6.5 x 7.0Less selective for C12 isomers, leads to cracking[3]

Note: Selectivity can be influenced by temperature, pressure, and the specific composition of the mixture.

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

This protocol outlines a general method for analyzing the purity of a 2,2,5-trimethylheptane sample.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID).

  • High-resolution capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase like 5% phenyl-methylpolysiloxane.

Procedure:

  • Sample Preparation: Dilute a small amount of the 2,2,5-trimethylheptane sample in a volatile solvent like hexane (e.g., 1:1000).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 180 °C at a rate of 10 °C/min.

      • Hold: Hold at 180 °C for 5 minutes.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Identify and quantify the peaks in the chromatogram. The peak corresponding to 2,2,5-trimethylheptane should be the largest. Other peaks represent impurities.

Protocol 2: Purification by Preparative Gas Chromatography (Prep GC)

This protocol provides a starting point for purifying 2,2,5-trimethylheptane using preparative GC to remove closely boiling isomers.

Instrumentation:

  • Preparative gas chromatograph with a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a stream splitter.

  • Packed or wide-bore capillary column suitable for preparative work (e.g., 5% phenyl-methylpolysiloxane on a solid support).

  • Fraction collection system.

Procedure:

  • Sample Preparation: The neat 2,2,5-trimethylheptane sample can be used.

  • Prep GC Conditions:

    • Injector Temperature: 200 °C

    • Detector Temperature: 220 °C

    • Carrier Gas: Helium or Nitrogen at a high flow rate suitable for the column.

    • Oven Temperature Program: An isothermal run at a temperature slightly below the boiling point of the lowest boiling impurity can be effective. Alternatively, a slow temperature ramp (e.g., 2-5 °C/min) can be used.

  • Injection: Inject a larger volume of the sample (e.g., 10-100 µL, depending on the column capacity).

  • Fraction Collection: Monitor the detector signal and collect the fraction corresponding to the 2,2,5-trimethylheptane peak in a cooled trap.

  • Purity Verification: Analyze the collected fraction using analytical GC to confirm its purity.

Visualizations

Experimental_Workflow cluster_start Sample Analysis cluster_purification Purification Strategy cluster_end Final Product start Crude 2,2,5-Trimethylheptane Sample gc_analysis Analytical GC-MS start->gc_analysis Analyze frac_dist Fractional Distillation gc_analysis->frac_dist Significant Boiling Point Differences adsorption Adsorption gc_analysis->adsorption Close Boiling Isomers prep_gc Preparative GC gc_analysis->prep_gc High Purity Required pure_product High-Purity 2,2,5-Trimethylheptane frac_dist->pure_product adsorption->pure_product prep_gc->pure_product final_analysis Final Purity Check (GC) pure_product->final_analysis Verify

Caption: A logical workflow for the purification of 2,2,5-trimethylheptane samples.

Troubleshooting_Fractional_Distillation cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation by Fractional Distillation cause1 Insufficient Column Efficiency start->cause1 cause2 Incorrect Reflux Ratio start->cause2 cause3 Close Boiling Points start->cause3 solution1 Use Longer/More Efficient Column cause1->solution1 solution2 Increase Reflux Ratio cause2->solution2 solution3 Alternative Method (Adsorption/Prep GC) cause3->solution3

Caption: Troubleshooting guide for fractional distillation issues.

References

Technical Support Center: Synthesis of 2,2,5-Trimethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2,2,5-trimethylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce 2,2,5-trimethylheptane?

A common and effective method involves a three-step process:

  • Grignard Reaction: Reaction of a Grignard reagent, such as tert-butylmagnesium chloride, with a suitable ketone, like 5-methyl-2-hexanone, to form the tertiary alcohol, 2,2,5-trimethylheptan-2-ol.

  • Dehydration: Elimination of water from the tertiary alcohol to form a mixture of isomeric alkenes (e.g., 2,2,5-trimethylhept-1-ene and 2,2,5-trimethylhept-2-ene).

  • Hydrogenation: Saturation of the carbon-carbon double bond in the alkene mixture using a catalyst to yield the final product, 2,2,5-trimethylheptane.

Q2: What are the critical factors affecting the yield of the initial Grignard reaction?

The success of the Grignard reaction is highly dependent on several factors:

  • Purity of Reagents and Solvents: All glassware, reagents, and solvents must be scrupulously dry. Grignard reagents are strong bases and will react with any protic solvents (like water or alcohols), which will quench the reagent and reduce the yield.

  • Magnesium Activation: The magnesium turnings used to prepare the Grignard reagent must be fresh and reactive. Activation can be achieved by crushing the turnings or using a small amount of iodine or 1,2-dibromoethane.

  • Reaction Temperature: The reaction is typically initiated at room temperature and then may be cooled to control the exothermic reaction. For sterically hindered ketones, the reaction may require heating to proceed at a reasonable rate.

  • Addition Rate: Slow, dropwise addition of the ketone to the Grignard reagent is crucial to control the reaction's exothermicity and minimize side reactions.

Q3: What side reactions can occur during the Grignard step with a sterically hindered ketone like 5-methyl-2-hexanone?

With sterically hindered ketones and bulky Grignard reagents like tert-butylmagnesium chloride, two main side reactions can compete with the desired addition reaction:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. Upon workup, this will regenerate the starting ketone, thus lowering the yield of the desired alcohol.[1][2]

  • Reduction: If the Grignard reagent has a β-hydrogen, it can deliver a hydride to the carbonyl carbon via a six-membered transition state, resulting in the formation of a secondary alcohol instead of the desired tertiary alcohol.[1][2]

Q4: How can I minimize side reactions in the Grignard step?

To favor the desired addition reaction, consider the following:

  • Use of a less basic Grignard reagent: However, this may not be an option depending on the desired product.

  • Lowering the reaction temperature: This can sometimes favor addition over enolization, although it may also slow down the desired reaction.

  • Use of additives: Certain Lewis acids can sometimes enhance the electrophilicity of the carbonyl carbon and promote addition.

Q5: What are the best practices for the dehydration of 2,2,5-trimethylheptan-2-ol?

Acid-catalyzed dehydration is a common method.[3][4][5][6] Key considerations include:

  • Choice of Acid: Strong, non-nucleophilic acids like sulfuric acid or phosphoric acid are typically used.

  • Temperature Control: The reaction temperature is critical. Higher temperatures favor elimination to form the alkene, while lower temperatures can lead to the formation of ethers as a side product.[3][5] For tertiary alcohols, dehydration can often be achieved at relatively mild temperatures (25°–80°C).[5]

  • Removal of Products: To drive the equilibrium towards the alkene product, it is often beneficial to remove the alkene and/or water as they are formed, for example, by distillation.[7]

Q6: What should I consider for the final hydrogenation step?

Catalytic hydrogenation is a standard procedure for converting alkenes to alkanes.[8][9][10][11][12]

  • Catalyst Selection: Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.[8][9] For sterically hindered, tetrasubstituted alkenes that may be formed during dehydration, more active catalysts or harsher conditions (higher pressure and temperature) might be necessary.[13]

  • Solvent: A variety of inert solvents can be used, such as ethanol, ethyl acetate, or hexanes.

  • Hydrogen Pressure: The reaction is typically carried out under a positive pressure of hydrogen gas.

Troubleshooting Guides

Guide 1: Low Yield in Grignard Reaction
Symptom Possible Cause Suggested Solution
Low or no formation of the Grignard reagent (cloudy appearance, no exotherm) 1. Wet glassware, solvents, or reagents. 2. Inactive magnesium turnings.1. Flame-dry all glassware under vacuum or in an oven before use. Use anhydrous solvents and freshly opened or distilled reagents. 2. Use fresh magnesium turnings. Activate the magnesium by crushing a few pieces in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Low yield of tertiary alcohol despite successful Grignard formation 1. Significant enolization of the ketone. 2. Reduction of the ketone to a secondary alcohol. 3. Incomplete reaction.1. Add the ketone slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize the basicity-driven enolization. 2. This is more likely with Grignard reagents containing β-hydrogens. Consider using a different Grignard reagent if possible, or try to optimize conditions to favor addition. 3. Increase the reaction time or gently heat the reaction mixture to ensure completion, especially with sterically hindered reactants.
Guide 2: Impure Product After Grignard Reaction
Symptom Possible Cause Suggested Solution
Presence of starting ketone in the product mixture 1. Incomplete reaction. 2. Enolization of the ketone.1. Ensure a slight excess of the Grignard reagent is used and allow for sufficient reaction time. 2. See solutions for "Low yield of tertiary alcohol" above.
Presence of a secondary alcohol in the product mixture Reduction of the ketone by the Grignard reagent.This is a competing side reaction. Modifying the reaction temperature or solvent may alter the ratio of addition to reduction.
Presence of a high-boiling side product Wurtz coupling of the alkyl halide during Grignard formation.Add the alkyl halide slowly to the magnesium turnings during the preparation of the Grignard reagent to maintain a low concentration of the halide and minimize coupling.
Guide 3: Low Yield in Dehydration Step
Symptom Possible Cause Suggested Solution
Low conversion of alcohol to alkene 1. Insufficiently acidic conditions. 2. Reaction temperature is too low.1. Ensure a catalytic amount of a strong acid like sulfuric or phosphoric acid is used. 2. Gradually increase the reaction temperature while monitoring the reaction progress. For tertiary alcohols, temperatures between 25-80°C are often sufficient.[5]
Formation of a significant amount of ether byproduct Reaction temperature is too low, favoring intermolecular dehydration (ether formation) over intramolecular dehydration (alkene formation).Increase the reaction temperature to favor the E1 elimination pathway.[3][5]
Formation of rearranged alkene isomers Carbocation rearrangement during the E1 mechanism.While rearrangements are common in E1 reactions, using a milder dehydration method that avoids strong acids and high temperatures, such as using POCl₃ and pyridine, can sometimes minimize this.[6]
Guide 4: Incomplete Hydrogenation
Symptom Possible Cause Suggested Solution
Presence of alkene in the final product 1. Inactive catalyst. 2. Insufficient hydrogen pressure or reaction time. 3. Sterically hindered double bond.1. Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities from previous steps. 2. Increase the hydrogen pressure and/or the reaction time. 3. For highly substituted (e.g., tetrasubstituted) alkenes, a more active catalyst (like platinum oxide) or higher temperatures and pressures may be required.[13]

Experimental Protocols

Note: These are generalized protocols and may require optimization for your specific laboratory conditions and scale.

Step 1: Synthesis of 2,2,5-Trimethylheptan-2-ol via Grignard Reaction

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Magnesium Turnings24.31-(1.2 eq)
tert-Butyl Chloride92.570.842(1.1 eq)
5-Methyl-2-hexanone114.190.815(1.0 eq)
Anhydrous Diethyl Ether74.120.713--
Saturated NH₄Cl (aq)----

Procedure:

  • Preparation of Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Place magnesium turnings in the flask and add a small crystal of iodine.

    • Add a small portion of a solution of tert-butyl chloride in anhydrous diethyl ether to the dropping funnel.

    • Initiate the reaction by adding a small amount of the tert-butyl chloride solution to the magnesium. The disappearance of the iodine color and the onset of boiling indicate the reaction has started.

    • Add the remaining tert-butyl chloride solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of 5-methyl-2-hexanone in anhydrous diethyl ether to the dropping funnel.

    • Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,2,5-trimethylheptan-2-ol.

Step 2: Dehydration of 2,2,5-Trimethylheptan-2-ol

Procedure:

  • Place the crude 2,2,5-trimethylheptan-2-ol in a round-bottom flask.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of phosphoric acid).

  • Heat the mixture. The temperature required will depend on the acid used, but for a tertiary alcohol, gentle heating should be sufficient.[5]

  • Distill the resulting alkene mixture as it is formed to drive the reaction to completion.

  • Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

Step 3: Hydrogenation of 2,2,5-Trimethylheptene Isomers

Procedure:

  • Dissolve the alkene mixture from the dehydration step in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 wt% of Pd/C).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 1-3 atm, or higher if needed for hindered alkenes).

  • Stir the reaction mixture vigorously until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure. The remaining liquid is the crude 2,2,5-trimethylheptane.

  • Purify the product by distillation if necessary.

Visualizations

Logical Troubleshooting Workflow for Low Grignard Reaction Yield

Low_Grignard_Yield start Low Yield of Tertiary Alcohol check_grignard Check Grignard Formation start->check_grignard check_reaction Analyze Product Mixture check_grignard->check_reaction Yes no_grignard Problem: No Grignard Reagent Formed check_grignard->no_grignard No side_products Problem: Side Products Formed check_reaction->side_products Side Products Detected incomplete_reaction Problem: Incomplete Reaction check_reaction->incomplete_reaction Starting Ketone Present wet_reagents Cause: Wet Reagents/Glassware no_grignard->wet_reagents inactive_mg Cause: Inactive Magnesium no_grignard->inactive_mg enolization Cause: Enolization side_products->enolization reduction Cause: Reduction side_products->reduction low_temp Cause: Low Temperature/Short Time incomplete_reaction->low_temp

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

Overall Synthesis Workflow for 2,2,5-Trimethylheptane

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation start_materials t-Butyl-MgCl + 5-Methyl-2-hexanone grignard_reaction Reaction in Anhydrous Ether start_materials->grignard_reaction alcohol 2,2,5-Trimethylheptan-2-ol grignard_reaction->alcohol dehydration Acid-Catalyzed Dehydration alcohol->dehydration alkene Alkene Isomers dehydration->alkene hydrogenation Catalytic Hydrogenation (H2, Pd/C) alkene->hydrogenation final_product 2,2,5-Trimethylheptane hydrogenation->final_product

References

Technical Support Center: Stabilization of 2,2,5-Trimethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the handling and stabilization of 2,2,5-trimethylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments and storage.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the stability of 2,2,5-trimethylheptane in a question-and-answer format.

Q1: I suspect my sample of 2,2,5-trimethylheptane has degraded. What are the common signs of degradation?

A1: The primary degradation pathway for 2,2,5-trimethylheptane is autooxidation, which leads to the formation of peroxides. Visual indicators of significant peroxide formation include the appearance of cloudiness, suspended wisp-like structures, or even solid crystal formation. For early detection, it is recommended to test for peroxides using commercially available test strips. A yellow to brown color upon testing with a potassium iodide solution can also indicate the presence of peroxides.

Q2: My experiment requires heating 2,2,5-trimethylheptane. What precautions should I take to prevent degradation?

A2: Elevated temperatures accelerate the rate of autooxidation. To minimize degradation when heating 2,2,5-trimethylheptane, it is crucial to work under an inert atmosphere, such as nitrogen or argon, to exclude oxygen. The use of antioxidants is also highly recommended. Ensure that the heating temperature does not exceed the boiling point of the antioxidant if one is used.

Q3: I have been storing 2,2,5-trimethylheptane for an extended period. How can I ensure its purity before use?

A3: For long-term storage, it is essential to have stored the compound in a cool, dark place, in a tightly sealed container with an inert gas headspace. Before use, you should test for the presence of peroxides. If peroxides are detected, the solvent may need to be purified, for example, by passing it through a column of activated alumina to remove peroxides. For critical applications, it is advisable to re-analyze the purity of the solvent using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.

Q4: Can I use common laboratory solvents to dilute my 2,2,5-trimethylheptane sample?

A4: Yes, but ensure the diluting solvent is of high purity and free of peroxides, as contaminants can initiate the autooxidation chain reaction. It is good practice to use freshly purified or newly opened solvents for dilution.

Frequently Asked Questions (FAQs)

What is the primary degradation pathway for 2,2,5-trimethylheptane?

The primary degradation pathway is autooxidation, a free-radical chain reaction with molecular oxygen. This process is initiated by heat, light, or the presence of radical initiators. The tertiary hydrogen atom on the C5 carbon of 2,2,5-trimethylheptane is particularly susceptible to abstraction, leading to the formation of a tertiary alkyl radical. This radical then reacts with oxygen to form a peroxyl radical, which can propagate the chain reaction, leading to the formation of hydroperoxides and other oxygenated degradation products such as alcohols and ketones.

How can I stabilize 2,2,5-trimethylheptane for long-term storage?

To ensure long-term stability, 2,2,5-trimethylheptane should be stored in an amber glass bottle to protect it from light. The container should be tightly sealed to prevent the ingress of air. To further minimize oxidation, it is best practice to purge the headspace of the container with an inert gas like nitrogen or argon before sealing. For enhanced stability, an antioxidant such as Butylated Hydroxytoluene (BHT) can be added at a low concentration (typically 10-100 ppm).

What are the recommended antioxidants for stabilizing 2,2,5-trimethylheptane?

Hindered phenolic antioxidants are effective for stabilizing branched alkanes. A common and effective choice is Butylated Hydroxytoluene (BHT). Other suitable antioxidants include other hindered phenols and aminic antioxidants. The choice of antioxidant may depend on the specific experimental conditions and potential interferences with downstream analyses.

Experimental Protocols

Protocol for Addition of Butylated Hydroxytoluene (BHT) as a Stabilizer

This protocol describes how to prepare a stock solution of BHT and add it to 2,2,5-trimethylheptane to achieve a final concentration of approximately 50 ppm.

Materials:

  • 2,2,5-trimethylheptane

  • Butylated Hydroxytoluene (BHT), high purity

  • Volumetric flasks (e.g., 10 mL and 100 mL)

  • Micropipette or analytical balance

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare a BHT Stock Solution (e.g., 1000 ppm):

    • Weigh out 10 mg of BHT using an analytical balance.

    • Transfer the BHT to a 10 mL volumetric flask.

    • Add a small amount of 2,2,5-trimethylheptane to dissolve the BHT.

    • Once dissolved, fill the flask to the 10 mL mark with 2,2,5-trimethylheptane.

    • Mix the solution thoroughly.

  • Add the Stock Solution to the Bulk Solvent:

    • For every 100 mL of 2,2,5-trimethylheptane to be stabilized, add 5 mL of the 1000 ppm BHT stock solution. This will result in a final concentration of approximately 50 ppm.

    • Transfer the bulk 2,2,5-trimethylheptane to a suitable storage container.

    • Add the calculated volume of the BHT stock solution.

    • Purge the headspace of the container with an inert gas for 1-2 minutes.

    • Seal the container tightly and store in a cool, dark place.

Protocol for Analysis of Degradation Products by GC-MS

This protocol provides a general method for the qualitative and semi-quantitative analysis of potential degradation products in 2,2,5-trimethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole analyzer).

  • A non-polar or semi-polar capillary column is suitable, for example, a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

GC-MS Parameters (Example):

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp: 50°C, hold for 2 minRamp: 10°C/min to 280°CHold at 280°C for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 400 amu

Procedure:

  • Sample Preparation:

    • If the sample is relatively pure, it can be injected directly.

    • If high concentrations of degradation products are suspected, a dilution in a high-purity solvent (e.g., hexane) may be necessary.

  • Analysis:

    • Inject the sample into the GC-MS system.

    • Acquire the data according to the specified parameters.

  • Data Analysis:

    • Identify the main peak corresponding to 2,2,5-trimethylheptane.

    • Search for minor peaks in the chromatogram.

    • Obtain the mass spectrum of each minor peak.

    • Compare the obtained mass spectra with a library of known compounds (e.g., NIST library) to identify potential degradation products such as alcohols, ketones, and aldehydes derived from 2,2,5-trimethylheptane.

    • The peak area of the identified degradation products can be used for semi-quantitative analysis relative to the main 2,2,5-trimethylheptane peak.

Visualizations

Autooxidation_Pathway RH 2,2,5-Trimethylheptane (RH) R_dot Alkyl Radical (R·) RH->R_dot Propagation ROO_dot Peroxyl Radical (ROO·) R_dot->ROO_dot + O2 O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH - R· Degradation_Products Alcohols, Ketones, etc. ROOH->Degradation_Products Decomposition Initiator Initiator (Heat, Light) Initiator->R_dot Initiation

Caption: Autooxidation pathway of 2,2,5-trimethylheptane.

Antioxidant_Mechanism cluster_propagation Propagation Cycle cluster_inhibition Inhibition by Antioxidant R_dot Alkyl Radical (R·) ROO_dot Peroxyl Radical (ROO·) R_dot->ROO_dot + O2 ROO_dot->R_dot + RH A_dot Inactive Radical (A·) ROO_dot->A_dot + AH - ROOH RH 2,2,5-Trimethylheptane (RH) O2 Oxygen (O2) AH Antioxidant (e.g., BHT)

Technical Support Center: Gas Chromatography (GC) Analysis of 2,2,5-trimethylheptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatography (GC) analysis of 2,2,5-trimethylheptane.

Troubleshooting Guide: Peak Tailing with 2,2,5-trimethylheptane

This guide offers a systematic approach to identifying and resolving peak tailing in the GC analysis of 2,2,5-trimethylheptane.

Question: My 2,2,5-trimethylheptane peak is showing significant tailing. What are the most common causes and how do I fix them?

Answer:

Peak tailing for a non-polar hydrocarbon like 2,2,5-trimethylheptane is often indicative of issues within the gas chromatograph's flow path rather than chemical interactions with the column.[1] The primary causes can be categorized into three main areas: the inlet, the column, and the detector.

Below is a troubleshooting workflow to help you systematically identify and resolve the issue.

G cluster_0 Troubleshooting Workflow for Peak Tailing cluster_1 Inlet Issues cluster_2 Column Issues cluster_3 Method Parameter Issues start Peak Tailing Observed for 2,2,5-trimethylheptane inlet_check Step 1: Inspect the Inlet start->inlet_check column_check Step 2: Evaluate the Column inlet_check->column_check inlet_liner Contaminated or Active Liner inlet_check->inlet_liner Action: Replace Liner septum Septum Bleed or Coring inlet_check->septum Action: Replace Septum dead_volume_inlet Improper Column Installation (Dead Volume) inlet_check->dead_volume_inlet Action: Re-install Column method_check Step 3: Review GC Method Parameters column_check->method_check column_cut Poor Column Cut column_check->column_cut Action: Re-cut Column column_contamination Column Contamination column_check->column_contamination Action: Trim Column or Bakeout column_choice Inappropriate Column Phase column_check->column_choice Action: Use Non-Polar Column solution Symmetrical Peak Achieved method_check->solution injection_technique Incorrect Injection Parameters method_check->injection_technique Action: Optimize Injection temp_program Suboptimal Temperature Program method_check->temp_program Action: Adjust Temperature Program flow_rate Improper Carrier Gas Flow Rate method_check->flow_rate Action: Optimize Flow Rate G cluster_0 Potential Causes of Peak Tailing cluster_1 Physical Issues (Flow Path) cluster_2 Chemical Issues (Activity) cluster_3 Methodological Issues root Peak Tailing dead_volume Dead Volume root->dead_volume poor_cut Poor Column Cut root->poor_cut leaks System Leaks root->leaks blockage Partial Blockage root->blockage active_sites Active Sites in Liner/Column root->active_sites contamination Column/Inlet Contamination root->contamination phase_mismatch Solvent/Phase Polarity Mismatch root->phase_mismatch injection Suboptimal Injection root->injection oven_prog Incorrect Oven Program root->oven_prog flow Incorrect Flow Rate root->flow overload Column Overload root->overload

References

Technical Support Center: Resolving Isomeric Co-elution of 2,2,5-trimethylheptane and Related Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and detailed methodologies for researchers, scientists, and drug development professionals encountering challenges with the co-elution of 2,2,5-trimethylheptane and other branched-chain alkane isomers.

Frequently Asked Questions (FAQs)

Q1: What is isomeric co-elution and why is it a problem for analyzing compounds like 2,2,5-trimethylheptane?

A1: Isomeric co-elution occurs when two or more isomers—molecules with the same chemical formula (for 2,2,5-trimethylheptane, this is C₁₀H₂₂) but different structural arrangements—elute from a chromatography column at the same time, appearing as a single peak.[1] This is particularly common for branched-chain alkanes like 2,2,5-trimethylheptane and its isomers because their similar physicochemical properties, such as boiling points and polarity, make them difficult to separate using standard chromatographic methods.[2][3] When co-elution happens, it becomes impossible to accurately identify and quantify the individual isomers, compromising the integrity of the analytical results.[1]

Q2: How can I confirm that I have a co-elution problem?

A2: Detecting co-elution requires careful examination of the chromatographic peak and the detector data.

  • Peak Shape Analysis: Look for signs of asymmetry in your peak. While a perfect co-elution might still look symmetrical, subtle shoulders or tailing are often the first indicators that multiple compounds are present.[1] A sudden discontinuity, or shoulder, is a more likely sign of co-elution than a gradual exponential tail.[1]

  • Mass Spectrometry (MS) Data: If you are using a GC-MS system, you can investigate the mass spectra across the peak. Take spectra from the leading edge, apex, and tailing edge of the peak. If the spectra change, it indicates that multiple compounds with different fragmentation patterns are eluting together.[1]

  • High-Resolution Detectors: For HPLC, a Diode Array Detector (DAD) can perform peak purity analysis by comparing UV spectra across the peak.[4] While not directly applicable to GC-FID, the principle of spectral comparison is key for GC-MS.

Q3: What are the primary strategies to resolve co-eluting isomers in Gas Chromatography (GC)?

A3: Resolving co-elution involves modifying the chromatographic method to improve separation. The key parameters to adjust are:

  • Change the Stationary Phase: This is the most effective way to alter selectivity. The chemistry of the column's stationary phase dictates how it interacts with the analytes. For alkane isomers, which are nonpolar, shape-selective phases like nematic liquid crystal stationary phases can be highly effective.[5]

  • Optimize the Temperature Program: Decreasing the initial oven temperature or reducing the ramp rate can increase the interaction time between the analytes and the stationary phase, often improving resolution.[6]

  • Adjust Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can enhance column efficiency (the number of theoretical plates), leading to sharper peaks and better separation.

  • Increase Column Length: A longer column provides more surface area for interaction, increasing the overall number of theoretical plates and potentially resolving closely eluting peaks.[7]

Q4: When should I consider switching from conventional GC to Comprehensive Two-Dimensional GC (GCxGC)?

A4: You should consider GCxGC when you are analyzing highly complex samples containing numerous isomers or when method optimization in one-dimensional GC fails to provide adequate resolution. GCxGC is a powerful technique that uses two columns with different stationary phases connected by a modulator.[8][9] This approach provides significantly increased peak capacity and improved signal-to-noise ratios, making it ideal for separating challenging mixtures like petroleum hydrocarbons and their isomers.[9][10] If your sample contains hundreds or thousands of compounds, GCxGC is often the only viable method for achieving a comprehensive separation.[8]

Troubleshooting Guide for Isomeric Co-elution

This guide provides a systematic approach to resolving poor separation of 2,2,5-trimethylheptane and its isomers.

Step 1: Initial System Health Check and Co-elution Confirmation

Before modifying your analytical method, it's crucial to ensure your GC system is performing optimally and to confirm that co-elution is the root cause of the issue. A leak in the GC inlet or column can cause peak shape problems, as can a contaminated or worn-out column.[11]

start Suspected Co-elution of Isomers check_peak 1. Analyze Peak Shape (Tailing, Shoulders?) start->check_peak check_ms 2. Review Mass Spectra Across the Peak check_peak->check_ms Asymmetry Detected method_opt System OK. Proceed to Method Optimization check_peak->method_opt Symmetrical Peak system_check 3. Perform System Health Check (Leak Check, Blank Run) check_ms->system_check Spectra Vary (Co-elution Confirmed) check_ms->method_opt Spectra Consistent problem_found System Issue Detected (e.g., Leak, Contamination) system_check->problem_found Fail system_check->method_opt Pass fix_system Address System Issue (Replace Septum/Liner, Trim Column) problem_found->fix_system fix_system->start Re-analyze

Caption: Troubleshooting workflow for confirming co-elution.

Step 2: Method Optimization on a 1D-GC System

If the system is functioning correctly, the next step is to optimize the GC method parameters to enhance separation.

ParameterStandard ApproachOptimization Strategy for IsomersExpected Outcome
GC Column Standard nonpolar (e.g., DB-1, DB-5)Switch to a column with different selectivity (e.g., shape-selective liquid crystal phase or a mid-polarity phase).Alters elution order and improves resolution based on molecular shape.
Oven Program Fast ramp (e.g., 20°C/min)Slower ramp (e.g., 2-5°C/min) or a lower initial temperature.[6]Increases analyte interaction with the stationary phase, improving separation.
Carrier Gas Standard flow rate (e.g., 1-2 mL/min for He)Optimize linear velocity to the van Deemter optimum for the carrier gas.Maximizes column efficiency, leading to narrower peaks.
Injection Standard split injectionUse a smaller injection volume or a higher split ratio.Prevents column overload, which can cause peak broadening and poor resolution.

Step 3: Advanced Separation using Comprehensive Two-Dimensional GC (GCxGC)

For highly complex mixtures where 1D-GC is insufficient, GCxGC offers superior separating power.[10] The technique separates the sample on two different columns, creating a 2D chromatogram that resolves components unresolved in a single dimension.[8]

injector Injector col1 1st Dimension Column (e.g., 30m Nonpolar) injector->col1 Separation by Boiling Point modulator Modulator (Cryogenic or Flow-Based) col1->modulator col2 2nd Dimension Column (e.g., 2m Polar) modulator->col2 Separation by Polarity detector Detector (TOF-MS or FID) col2->detector

References

Technical Support Center: Minimizing Solvent Effects of 2,2,5-Trimethylheptane in NMR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,2,5-trimethylheptane as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, helping you to minimize solvent effects and obtain high-quality NMR data.

Frequently Asked Questions (FAQs)

Q1: Why would I choose 2,2,5-trimethylheptane as an NMR solvent?

A1: 2,2,5-trimethylheptane is a non-polar, aprotic solvent. It is particularly useful for dissolving non-polar analytes that have poor solubility in common deuterated solvents like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Its branched structure can provide a unique solvent environment that may influence analyte chemical shifts in a beneficial way for resolving overlapping signals.

Q2: Since 2,2,5-trimethylheptane is not commonly available in a deuterated form, how do I "lock" the spectrometer?

A2: You cannot use the deuterium lock channel with a non-deuterated solvent. The spectrometer's magnetic field frequency will not be locked, which can lead to field drift over time, especially during long experiments. For short-term experiments (e.g., ¹H NMR), modern spectrometers have sufficient field stability. For longer acquisitions, it is advisable to either use a sealed capillary containing a deuterated solvent as an external lock or to periodically re-shim the instrument.

Q3: Will the large proton signals from 2,2,5-trimethylheptane obscure the signals of my analyte?

A3: Yes, the signals from the solvent will be significantly more intense than those of your analyte. To mitigate this, you will need to use solvent suppression techniques. Common methods include presaturation or pulse sequences with solvent suppression blocks like WET or those based on excitation sculpting.

Q4: How does the viscosity of 2,2,5-trimethylheptane affect my NMR spectrum?

A4: Higher viscosity leads to broader NMR signals due to shorter transverse relaxation times (T₂). This can result in a loss of resolution and make it difficult to observe fine coupling patterns. To counteract this, you can increase the sample temperature, which will decrease the viscosity of the solvent.

Troubleshooting Guides

This section provides solutions to common problems encountered when using 2,2,5-trimethylheptane as an NMR solvent.

Problem 1: Poor spectral resolution and broad lines.
  • Cause: This is often due to the viscosity of 2,2,5-trimethylheptane, especially at lower temperatures. Poor shimming can also contribute to line broadening.

  • Solution:

    • Increase Temperature: Raising the sample temperature will decrease the solvent's viscosity, leading to sharper lines. Monitor the sample's stability at elevated temperatures.

    • Optimize Shimming: Shimming on a non-deuterated solvent is more challenging. Use the strong ¹H signal of the solvent for manual or gradient shimming.

    • Sample Concentration: Ensure your sample is not overly concentrated, as this can also increase viscosity.

Problem 2: Intense solvent signals obscuring analyte peaks.
  • Cause: The high concentration of protons in the non-deuterated solvent.

  • Solution:

    • Solvent Suppression: Employ a solvent suppression pulse sequence. Presaturation is a simple method where the solvent resonance is irradiated prior to the excitation pulse. More advanced techniques like WET or excitation sculpting can provide better suppression with minimal effect on nearby analyte signals.

    • Adjust Acquisition Parameters: Use a smaller number of scans to avoid saturating the receiver with the strong solvent signal.

Problem 3: Difficulty with shimming the magnet.
  • Cause: The absence of a deuterium lock signal makes traditional shimming methods unusable.

  • Solution:

    • Use the Proton Signal: Utilize the intense ¹H signal of 2,2,5-trimethylheptane for shimming. Most modern spectrometers have procedures for shimming on a proton signal.

    • Gradient Shimming: If available, use an automated gradient shimming routine that can be configured to use the ¹H signal.

    • Manual Shimming: Manually adjust the Z1 and Z2 shims while observing the free induction decay (FID) or the shape of the solvent peak to maximize its height and symmetry.

Problem 4: Chemical shift referencing.
  • Cause: Without a deuterated solvent containing an internal standard like TMS, referencing the chemical shift axis can be inaccurate.

  • Solution:

    • External Referencing: Use a sealed capillary containing a known reference compound (e.g., TMS in CDCl₃).

    • Solvent Peak as Reference: If the chemical shift of one of the 2,2,5-trimethylheptane peaks is known and insensitive to the analyte, it can be used as an internal reference. However, be aware that solvent-solute interactions can shift the solvent peaks.

    • Add a Small Amount of a Reference Compound: If compatible with your sample, add a small amount of a reference standard directly to the sample.

Data Presentation

Table 1: Physical Properties of 2,2,5-Trimethylheptane
PropertyValue
Molecular FormulaC₁₀H₂₂
Molecular Weight142.28 g/mol
Boiling Point150.8 °C
Density0.724 g/mL at 20 °C

Note: This data is compiled from various sources and should be used as a reference.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2,5-Trimethylheptane

Disclaimer: The following chemical shifts are predicted based on the analysis of similar branched alkanes (e.g., 2,2,5-trimethylhexane) and may not be exact for 2,2,5-trimethylheptane. Experimental verification is recommended.

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H₃ (on C2)~ 0.85 (s, 9H)~ 30
C2-~ 32
C3-H₂~ 1.25 (m, 2H)~ 40
C4-H₂~ 1.10 (m, 2H)~ 25
C5-H~ 1.55 (m, 1H)~ 34
C6-H₂~ 1.20 (m, 2H)~ 38
C7-H₃~ 0.88 (t, 3H)~ 14
C5-CH₃~ 0.86 (d, 3H)~ 20

Experimental Protocols

Protocol 1: Sample Preparation for NMR in 2,2,5-Trimethylheptane
  • Ensure Solvent Purity: Use high-purity 2,2,5-trimethylheptane to avoid interfering signals from impurities.

  • Dissolve Sample: Accurately weigh your analyte and dissolve it in the appropriate volume of 2,2,5-trimethylheptane. For ¹H NMR, a concentration of 1-10 mg/mL is typical.

  • Filtration: Filter the sample into a clean, dry NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.

  • Reference (Optional): If using an external reference, insert a sealed capillary containing a reference standard (e.g., TMS in CDCl₃) into the NMR tube.

Protocol 2: Shimming on the ¹H Signal of 2,2,5-Trimethylheptane
  • Turn Off Lock: In the spectrometer software, disable the deuterium lock.

  • Acquire a Single Scan: Obtain a quick, one-scan ¹H spectrum to identify the solvent peaks.

  • Select Shimming Nucleus: Set the shimming nucleus to ¹H.

  • Gradient Shimming (Recommended): If available, initiate an automated gradient shimming routine. The software will use the intense solvent signal to optimize the magnetic field homogeneity.

  • Manual Shimming (Alternative):

    • Display the FID or the tallest solvent peak.

    • Iteratively adjust the Z1 and Z2 shims to maximize the height and symmetry of the peak or the length and symmetry of the FID.

    • Proceed to adjust higher-order shims (Z3, Z4, etc.) as necessary.

Visualizations

experimental_workflow Experimental Workflow for NMR in 2,2,5-Trimethylheptane cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Analyte in 2,2,5-Trimethylheptane prep2 Filter into NMR Tube prep1->prep2 prep3 Add External Reference (Optional) prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Disable Deuterium Lock acq1->acq2 acq3 Shim on ¹H Signal acq2->acq3 acq4 Set Up Solvent Suppression acq3->acq4 acq5 Acquire Spectrum acq4->acq5 proc1 Fourier Transform acq5->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Chemical Shifts proc3->proc4

Caption: Workflow for acquiring NMR spectra using 2,2,5-trimethylheptane.

troubleshooting_logic Troubleshooting Logic for Common NMR Issues start Problem Identified broad_lines Broad Lines? start->broad_lines solvent_overlap Solvent Overlap? start->solvent_overlap no_lock Shimming/Lock Issues? start->no_lock sol_temp Increase Temperature broad_lines->sol_temp Yes sol_shim Re-shim on ¹H Signal broad_lines->sol_shim Yes sol_conc Decrease Concentration broad_lines->sol_conc Yes sol_suppress Use Solvent Suppression solvent_overlap->sol_suppress Yes sol_no_lock Disable Lock, Shim on ¹H no_lock->sol_no_lock Yes sol_ext_ref Use External Reference no_lock->sol_ext_ref Yes

Caption: Decision tree for troubleshooting common NMR problems.

Technical Support Center: 2,2,5-Trimethylheptane Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,5-trimethylheptane standards in gas chromatography (GC) and GC-Mass Spectrometry (GC-MS) applications.

Troubleshooting Guides

This section addresses common calibration issues encountered during the analysis of 2,2,5-trimethylheptane.

Q1: Why am I seeing peak tailing with my 2,2,5-trimethylheptane standard?

A1: Peak tailing, where the latter half of the peak is drawn out, can lead to inaccurate integration and quantification. Several factors can cause this issue.

  • Active Sites in the System: Silanol groups on the surface of an untreated or poorly deactivated injector liner or the front of the GC column can interact with analytes. While 2,2,5-trimethylheptane is a non-polar hydrocarbon, active sites can still cause peak distortion.

  • Column Contamination: Buildup of non-volatile residues from previous injections can create active sites and obstruct the sample path.

  • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing.

  • Inlet Temperature Too Low: Insufficient temperature in the injector can lead to incomplete or slow vaporization of the sample, causing the molecules to enter the column at different times.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_liner Inspect and Clean/Replace Injector Liner start->check_liner check_column_installation Verify Correct Column Installation check_liner->check_column_installation If problem persists problem_resolved Problem Resolved check_liner->problem_resolved If successful bake_column Bake Out Column to Remove Contaminants check_column_installation->bake_column If problem persists check_column_installation->problem_resolved If successful trim_column Trim 5-10 cm from the Front of the Column bake_column->trim_column If problem persists bake_column->problem_resolved If successful optimize_inlet_temp Increase Inlet Temperature trim_column->optimize_inlet_temp If problem persists trim_column->problem_resolved If successful optimize_inlet_temp->problem_resolved If successful

Caption: A step-by-step guide to troubleshooting peak tailing.

Q2: My 2,2,5-trimethylheptane peak is splitting into two. What is the cause?

A2: Peak splitting is a phenomenon where a single compound appears as two or more closely eluting peaks. This is almost always related to the injection process.[1][2]

  • Improper Injection Technique: For manual injections, a slow or jerky injection can introduce the sample in two separate bands.[2] Using an autosampler can help ensure consistent injections.[1]

  • Solvent and Sample Mismatch: If the sample is dissolved in a solvent that is not compatible with the stationary phase of the column, it can cause the sample to band improperly at the head of the column.

  • Condensation Effects: If the initial oven temperature is too high, the sample may not focus properly at the beginning of the column, leading to a split peak. This is especially relevant in splitless injections.

  • Injector Overload: Injecting too much sample can lead to backflash, where the sample vapor expands to a volume greater than the injector liner, causing it to enter the column in a non-uniform manner.

Q3: I'm observing poor reproducibility in my calibration curve for 2,2,5-trimethylheptane. What are the likely causes?

A3: Poor reproducibility in a calibration curve can stem from inconsistencies in sample preparation, injection, or the GC system itself.

  • Inconsistent Injection Volume: Variations in the amount of sample injected will directly affect the peak area and, consequently, the calibration curve. Autosamplers are highly recommended for precise and reproducible injections.

  • Leaking Septum: A worn or improperly installed septum in the injector can lead to sample loss and pressure fluctuations, causing variable peak areas.

  • Matrix Effects: If your 2,2,5-trimethylheptane standard is prepared in a complex matrix, other components in the matrix can interfere with its analysis, either enhancing or suppressing the signal.

  • Instrument Drift: Fluctuations in carrier gas flow, oven temperature, or detector response over time can lead to inconsistent results.

To mitigate these issues, consider using an internal standard. An internal standard is a compound with similar chemical properties to the analyte that is added in a constant amount to all standards and samples. By plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration, you can compensate for variations in injection volume and instrument response.

Frequently Asked Questions (FAQs)

Q1: What are the typical GC-MS fragmentation patterns for 2,2,5-trimethylheptane?

A1: The mass spectrum of 2,2,5-trimethylheptane is characterized by fragmentation of the parent molecule. The molecular ion peak (m/z 142) may be of low intensity or absent. Common fragments arise from the cleavage of C-C bonds, leading to the formation of stable carbocations. Expect to see significant peaks at m/z values corresponding to the loss of methyl (CH₃), ethyl (C₂H₅), and larger alkyl groups. The fragmentation pattern is a key identifier in GC-MS analysis.

Q2: How do I choose an appropriate internal standard for 2,2,5-trimethylheptane analysis?

A2: An ideal internal standard should have the following characteristics:

  • It should be chemically similar to 2,2,5-trimethylheptane (e.g., another branched alkane).

  • It must not be present in the original sample.

  • Its peak should be well-resolved from the 2,2,5-trimethylheptane peak and any other components in the sample.

  • It should have a similar response factor to 2,2,5-trimethylheptane on the detector being used.

A good candidate for an internal standard could be a deuterated version of a similar alkane or a branched alkane with a slightly different chain length that is not expected to be in the sample.

Q3: What are the key parameters to consider when developing a GC method for 2,2,5-trimethylheptane?

A3: Method development for 2,2,5-trimethylheptane should focus on achieving good peak shape, resolution from other components, and reproducible retention times. Key parameters include:

  • Column Selection: A non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase, is suitable for separating hydrocarbons like 2,2,5-trimethylheptane.

  • Injector Temperature: The injector temperature should be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation. A starting point of 250 °C is common.

  • Oven Temperature Program: A temperature program is typically used to separate a mixture of hydrocarbons. An initial low temperature allows for good focusing of volatile compounds, followed by a ramp to a higher temperature to elute less volatile components in a reasonable time.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) should be optimized to provide the best separation efficiency (theoretical plates).

Data Presentation

Table 1: Effect of Injection Volume on Peak Area of 2,2,5-Trimethylheptane

This table illustrates the expected relationship between injection volume and the resulting peak area for a constant concentration of a 2,2,5-trimethylheptane standard. It is critical to maintain a consistent injection volume for all standards and samples to ensure accurate quantification.

Injection Volume (µL)Peak Area (Arbitrary Units)
0.550,000
1.0100,000
1.5150,000
2.0200,000

Note: This data is illustrative. Actual peak areas will vary depending on the instrument, method parameters, and standard concentration.

Experimental Protocols

Protocol 1: Quantitative Analysis of 2,2,5-Trimethylheptane by GC-FID

This protocol outlines a general procedure for the quantitative analysis of 2,2,5-trimethylheptane using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Standard Preparation:

  • Prepare a stock solution of 2,2,5-trimethylheptane (CAS: 20291-95-6, Molecular Weight: 142.28 g/mol ) in a suitable volatile solvent such as hexane.
  • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of the samples.
  • If using an internal standard, add a constant, known amount of the internal standard to each calibration standard and sample.

2. GC-FID Parameters:

  • Column: 100% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
  • Injector: Split/Splitless, 250 °C
  • Injection Volume: 1 µL
  • Split Ratio: 50:1 (can be adjusted based on sample concentration)
  • Oven Program:
  • Initial Temperature: 40 °C, hold for 2 minutes
  • Ramp: 10 °C/min to 200 °C
  • Hold: 5 minutes at 200 °C
  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min
  • Detector: FID, 280 °C

3. Calibration Curve Construction:

  • Inject each calibration standard in triplicate.
  • For each standard, determine the average peak area of 2,2,5-trimethylheptane.
  • Plot the average peak area (or the ratio of the analyte peak area to the internal standard peak area) versus the concentration of the standard.
  • Perform a linear regression on the data points to obtain the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is generally considered a good fit.

4. Sample Analysis:

  • Inject the unknown sample(s) in triplicate.
  • Determine the average peak area for 2,2,5-trimethylheptane in the sample.
  • Use the equation from the calibration curve to calculate the concentration of 2,2,5-trimethylheptane in the sample.

Calibration Workflow

G prep_standards Prepare Calibration Standards inject_standards Inject Standards into GC prep_standards->inject_standards integrate_peaks Integrate Peak Areas inject_standards->integrate_peaks plot_curve Plot Peak Area vs. Concentration integrate_peaks->plot_curve linear_regression Perform Linear Regression (R² > 0.99) plot_curve->linear_regression inject_sample Inject Unknown Sample linear_regression->inject_sample determine_concentration Determine Concentration from Calibration Curve linear_regression->determine_concentration inject_sample->integrate_peaks result Report Result determine_concentration->result

Caption: A workflow for creating and using a calibration curve.

References

Validation & Comparative

"2,2,5-trimethylheptane vs other heptane isomers in fuel performance"

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and scientists on the varying fuel performance characteristics of heptane isomers, with a special note on the misidentification of 2,2,5-trimethylheptane.

In the realm of internal combustion engine fuels, the molecular structure of a hydrocarbon is a critical determinant of its performance. This guide provides a detailed comparison of the fuel performance of the nine structural isomers of heptane. It is important to note that the initially specified "2,2,5-trimethylheptane" is a C10 hydrocarbon and not an isomer of heptane (C7H16). Therefore, this analysis will focus on the actual nine isomers of heptane, with particular attention to the highly branched 2,2,3-trimethylbutane (commonly known as triptane), which is likely the intended compound of interest due to its high octane rating.

The performance of these isomers will be evaluated based on key metrics: octane rating, heat of combustion, and laminar flame speed. This guide will present quantitative data in structured tables, detail the experimental protocols for these measurements, and provide visualizations to illustrate the underlying chemical principles.

Quantitative Performance Metrics

The fuel performance of heptane isomers is primarily dictated by their molecular structure. Increased branching generally leads to a higher octane number, indicating greater resistance to knocking. The heat of combustion, however, remains relatively similar across the isomers as they share the same elemental composition.

Octane Rating: The Anti-Knock Index

The Research Octane Number (RON) and Motor Octane Number (MON) are the primary indicators of a fuel's resistance to autoignition, or "knocking," in a spark-ignition engine. A higher octane number allows for a higher compression ratio, leading to greater thermal efficiency. As the data below indicates, there is a clear trend of increasing octane number with the degree of branching in the heptane isomers.

Heptane IsomerResearch Octane Number (RON)Motor Octane Number (MON)
n-heptane00
2-Methylhexane42.446.4
3-Methylhexane52.055.0
2,2-Dimethylpentane92.895.6
2,3-Dimethylpentane91.188.5
2,4-Dimethylpentane83.183.8
3,3-Dimethylpentane80.886.6
3-Ethylpentane65.069.3
2,2,3-Trimethylbutane (Triptane)112.1101.3

Data sourced from "Structure-Property Analysis of Octane Numbers for Hydrocarbons (Alkanes, Cycloalkanes, Alkenes)"

Heat of Combustion: The Energy Content

The standard enthalpy of combustion is a measure of the energy released when a compound undergoes complete combustion with oxygen under standard conditions. For isomers, which have the same number of carbon and hydrogen atoms, the heats of combustion are very similar. Minor differences can be attributed to variations in the stability of the molecules due to their structural arrangements.

Heptane IsomerStandard Liquid Enthalpy of Combustion (kJ/mol)
n-heptane-4817.0
2-Methylhexane-4810.0[1]
3-Methylhexane-4813.0
2,2-Dimethylpentane-4802.94
2,3-Dimethylpentane-4808.0
2,4-Dimethylpentane-4805.0
3,3-Dimethylpentane-4809.0
3-Ethylpentane-4815.2
2,2,3-Trimethylbutane (Triptane)-4803.5

Data primarily sourced from the NIST Chemistry WebBook.[2][3]

Laminar Flame Speed: The Rate of Combustion

Based on available data for n-heptane and related compounds, it can be inferred that the linear isomer, n-heptane, will have one of the highest laminar flame speeds among the heptane isomers, while the highly branched isomers, such as 2,2,3-trimethylbutane, will have lower flame speeds. The peak laminar flame speed for n-heptane is approximately 40 cm/s under atmospheric conditions.

Experimental Protocols

The data presented in this guide is derived from standardized experimental procedures designed to ensure accuracy and reproducibility.

Octane Number Determination (ASTM D2699 and D2700)

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[3][5]

  • ASTM D2699 (RON): This method measures fuel performance under milder, low-speed engine conditions (600 rpm). It is indicative of city driving with frequent acceleration.[3]

  • ASTM D2700 (MON): This method assesses fuel performance under more severe, high-speed engine conditions (900 rpm) and with a preheated fuel-air mixture.[6] It is more representative of highway driving.

In both tests, the compression ratio of the CFR engine is adjusted until a standard level of "knock" is detected for the test fuel. This performance is then compared to that of primary reference fuels (PRFs), which are blends of iso-octane (RON and MON of 100) and n-heptane (RON and MON of 0).[7] The octane number of the test fuel is the percentage of iso-octane in the PRF blend that produces the same level of knock.

Heat of Combustion Measurement (Bomb Calorimetry)

The standard enthalpy of combustion is measured using a bomb calorimeter.[8][9]

  • A known mass of the liquid heptane isomer is placed in a sample holder within a sealed, high-pressure vessel known as a "bomb."

  • The bomb is filled with high-pressure pure oxygen.

  • The bomb is then submerged in a known quantity of water in an insulated container.

  • The sample is ignited electrically, and the complete combustion reaction occurs.

  • The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion of the sample can be calculated.

Laminar Flame Speed Measurement (Counterflow Flame Technique)

The laminar flame speed can be determined using various methods, with the counterflow flame technique being a common and accurate approach.[10]

  • Two opposed nozzles issue a combustible fuel-air mixture, creating a stagnation plane where a flat, stationary flame can be established.

  • The velocity of the unburned gas mixture flowing into the flame front is precisely measured, often using techniques like Particle Image Velocimetry (PIV).

  • The flame speed is determined by extrapolating the gas velocity to a zero-stretch rate condition, which represents the speed of a one-dimensional, unstretched flame.

Visualizing Combustion Pathways

The differences in the combustion behavior of heptane isomers, particularly their propensity to knock, can be understood by examining their chemical kinetic pathways. The following diagrams illustrate the logical relationships in alkane combustion and the influence of molecular structure.

Combustion_Pathway cluster_initiation Initiation cluster_propagation Propagation & Branching cluster_structure Influence of Molecular Structure Fuel Heptane Isomer Radical_Formation Alkyl Radicals (R.) Fuel->Radical_Formation H-atom abstraction O2_Addition R. + O2 -> RO2. Radical_Formation->O2_Addition Isomerization Isomerization (QOOH) O2_Addition->Isomerization Decomposition Decomposition to smaller molecules + OH. Isomerization->Decomposition Decomposition->Radical_Formation Chain Branching Branched Branched Isomers (e.g., Triptane) Stable_Radicals Formation of more stable tertiary radicals Branched->Stable_Radicals Linear Linear Isomers (e.g., n-heptane) Reactive_Radicals Formation of less stable primary/secondary radicals Linear->Reactive_Radicals

Caption: Simplified reaction pathway for heptane isomer combustion.

The diagram above illustrates that the combustion of all heptane isomers begins with the formation of alkyl radicals. The stability of these radicals, which is influenced by the molecular structure, plays a crucial role in the subsequent reaction pathways.

Knock_Mechanism cluster_linear Linear Isomers (e.g., n-heptane) cluster_branched Branched Isomers (e.g., Triptane) Start Compression Stroke in Engine Linear_Radicals Less stable radicals Start->Linear_Radicals Branched_Radicals More stable radicals Start->Branched_Radicals Autoignition Autoignition (Knock) Normal_Combustion Normal Flame Propagation Fast_Reaction Rapid chain branching Linear_Radicals->Fast_Reaction Fast_Reaction->Autoignition Slower_Reaction Controlled reaction rate Branched_Radicals->Slower_Reaction Slower_Reaction->Normal_Combustion

Caption: Logical relationship between molecular structure and engine knock.

This second diagram illustrates why branched isomers have higher octane ratings. The formation of more stable radicals from branched alkanes leads to a more controlled combustion process, preventing the rapid, uncontrolled autoignition that characterizes engine knock. Conversely, the less stable radicals formed from linear alkanes undergo rapid chain branching reactions, leading to a greater tendency for knocking.

References

A Comparative Analysis of Trimethylheptane Isomers as Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in the pharmaceutical industry, influencing reaction kinetics, yield, purity, and the overall safety and environmental impact of a process. While common solvents are well-characterized, the exploration of less conventional alternatives like trimethylheptane isomers can offer advantages in specific applications. This guide provides a comparative study of various trimethylheptane isomers, presenting their physical properties and outlining experimental protocols for their characterization to aid in informed solvent selection.

Comparative Physical Properties of Trimethylheptane Isomers

The following table summarizes key physical properties of several trimethylheptane isomers, which are crucial for their evaluation as potential solvents. These properties directly impact their behavior in chemical processes, including their volatility, density, and interaction with other substances.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³) at 20°CRefractive Index at 20°C
2,2,4-Trimethylheptane 14720-74-2C₁₀H₂₂142.28149.4[1]0.7275[1]~1.409
2,2,5-Trimethylheptane 20291-95-6C₁₀H₂₂142.286148 - 150.81[2][3]0.7240[3]1.4078[3]
2,3,5-Trimethylheptane 20278-85-7C₁₀H₂₂142.28~158~0.74~1.415
2,3,6-Trimethylheptane 4032-93-3C₁₀H₂₂142.285155 - 157.3[4][5]0.73 - 0.735[4][5]1.4108 - 1.413[4][5]
3,3,5-Trimethylheptane 7154-80-5C₁₀H₂₂142.28156[6]0.755[6]1.423[6]
3,4,5-Trimethylheptane 20278-89-1C₁₀H₂₂142.29162.51[7]0.7520[7]1.4206[7]

Experimental Protocols for Solvent Characterization

The effective evaluation of a novel solvent requires rigorous experimental characterization. Below are detailed methodologies for determining key solvent properties.

Determination of Boiling Point

The boiling point is a fundamental physical property that indicates the volatility of a solvent.

Methodology:

  • Apparatus: A distillation apparatus consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.

  • Procedure:

    • Place a small volume of the trimethylheptane isomer into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • Begin heating the sample gently with the heating mantle.

    • Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the substance at the recorded atmospheric pressure.

    • For highly accurate determinations, the measured boiling point should be corrected to standard pressure (760 mmHg).

Determination of Density

Density is an important parameter for mass transfer calculations and for assessing the potential for phase separation.

Methodology:

  • Apparatus: A pycnometer (a small glass flask with a precise volume), a balance with a readability of at least 0.1 mg, and a constant-temperature water bath.

  • Procedure:

    • Clean and dry the pycnometer thoroughly and record its empty mass.

    • Fill the pycnometer with the trimethylheptane isomer, ensuring no air bubbles are trapped.

    • Place the filled pycnometer in the constant-temperature water bath (e.g., at 20°C) until it reaches thermal equilibrium.

    • Carefully remove any excess liquid from the capillary opening.

    • Dry the outside of the pycnometer and weigh it.

    • The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much light bends as it passes through the solvent and is useful for purity assessment and identification.

Methodology:

  • Apparatus: An Abbe refractometer.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

    • Place a few drops of the trimethylheptane isomer onto the prism of the refractometer.

    • Close the prism and allow the sample to reach the temperature of the instrument, which is typically controlled by a circulating water bath (e.g., at 20°C).

    • Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • Read the refractive index value from the scale.

Logical Workflow for Solvent Selection

The process of selecting a new solvent for a pharmaceutical process is a multi-step endeavor that involves both theoretical screening and experimental validation. The following diagram illustrates a typical workflow.

Solvent_Selection_Workflow Solvent Selection Workflow cluster_screening Initial Screening cluster_experimental Experimental Validation cluster_optimization Process Optimization a Define Process Requirements (e.g., solubility, boiling point range) b Computational Screening (Database search, property prediction) a->b Input criteria c Toxicity and Safety Assessment (Review of available data) b->c Filter candidates d Procure Shortlisted Trimethylheptane Isomers c->d Select promising candidates e Characterize Physical Properties (Boiling Point, Density, etc.) d->e f Solubility Studies (With target API and impurities) e->f Characterized solvents g Process Compatibility and Stability Studies f->g h Select Optimal Isomer g->h Validated data i Optimize Process Parameters (Temperature, concentration, etc.) h->i j Scale-up and Final Validation i->j

Caption: A logical workflow for the selection and validation of a new solvent.

Signaling Pathway for Solvent Property Determination

The determination of a solvent's suitability is a hierarchical process where basic physical properties inform more complex performance characteristics.

Solvent_Property_Pathway Solvent Property Determination Pathway cluster_physical Fundamental Properties cluster_performance Performance Characteristics cluster_application Application Suitability bp Boiling Point sol Solubility bp->sol dens Density dens->sol ri Refractive Index pol Polarity ri->pol visc Viscosity visc->sol suit Suitability as a Process Solvent sol->suit pol->suit react Reactivity react->suit

Caption: Pathway from fundamental properties to application suitability.

References

A Comparative Guide to 2,2,5-Trimethylheptane as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2,2,5-Trimethylheptane and Isooctane as Certified Reference Materials

In the landscape of analytical chemistry and drug development, the precision and reliability of measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance, providing a benchmark against which analytical methods and instrumentation can be validated. This guide offers a detailed comparison of 2,2,5-trimethylheptane and the widely used alternative, Isooctane (2,2,4-trimethylpentane), as CRMs. The information presented is based on established validation principles outlined in ISO 17034 and relevant ASTM standards.

Performance Comparison: 2,2,5-Trimethylheptane vs. Isooctane

The validation of a compound as a CRM involves a rigorous assessment of its purity, homogeneity, and stability, culminating in a certified value with a stated measurement uncertainty. While specific Certificates of Analysis for 2,2,5-trimethylheptane are not readily publicly available, we can infer its expected performance based on the validation of similar branched alkanes and compare it with the well-documented properties of Isooctane, a primary reference fuel.

Parameter2,2,5-Trimethylheptane (Typical Expected Values)Isooctane (2,2,4-Trimethylpentane) (Certified Values)
Certified Purity > 99.5 %≥ 99.8 %
Expanded Uncertainty (k=2) To be determined by the certifying bodyTypically ≤ 0.2 %
Homogeneity Assessed via inter-unit and intra-unit analysis (e.g., ANOVA)Conforms to ISO 17034 requirements
Stability Long-term and short-term stability studies to establish shelf-life and transport conditionsStable under specified storage conditions
Traceability Traceable to SI units via a primary standardTraceable to NIST Standard Reference Materials

Experimental Protocols for CRM Validation

The certification of a hydrocarbon reference material like 2,2,5-trimethylheptane adheres to a stringent set of experimental protocols, largely governed by ISO 17034.

Purity Assessment

The purity of the candidate material is a critical parameter and is typically determined using a mass balance approach, combining data from various analytical techniques.

Experimental Protocol for Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID):

  • Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., 100% dimethylpolysiloxane) of suitable length and internal diameter to achieve separation of all potential impurities.

  • Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

  • Temperature Program: An optimized temperature gradient to ensure the elution and separation of all volatile organic impurities.

  • Injection: A precise volume of the sample is injected in split or splitless mode, depending on the expected impurity levels.

  • Quantification: The area percent of the main peak and all impurity peaks is determined. The purity is calculated by subtracting the sum of the area percentages of all impurities from 100%. This method is detailed in standards such as ASTM D2268 for high-purity hydrocarbons.[1][2][3][4][5]

  • Other Techniques: In addition to GC-FID, other methods such as Karl Fischer titration for water content and residue on evaporation for non-volatile impurities are employed to provide a comprehensive purity assessment.

Homogeneity and Stability Studies

To ensure that each unit of the CRM has the same composition and that this composition remains stable over time, homogeneity and stability studies are conducted.

Experimental Protocol for Homogeneity and Stability Testing:

  • Sampling: A statistically relevant number of units are randomly selected from the batch. Multiple sub-samples are taken from different parts of each selected unit.

  • Analysis: The purity of these sub-samples is determined using a validated, high-precision analytical method, typically GC-FID.

  • Statistical Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to assess for any significant between-unit and within-unit variations.

  • Stability Studies:

    • Long-term stability: Samples are stored under recommended conditions and analyzed at regular intervals over an extended period.

    • Short-term stability: Samples are subjected to conditions that simulate transportation (e.g., elevated temperatures) and then analyzed.

  • Data Evaluation: The results are evaluated to determine the shelf life of the CRM and to calculate the uncertainty contribution from any observed inhomogeneity and instability.

Validation Workflow and Signaling Pathways

The process of validating a Certified Reference Material is a multi-step, logical workflow that ensures the final product meets the highest standards of quality and reliability.

CRM_Validation_Workflow cluster_production Material Production cluster_characterization Characterization cluster_certification Certification synthesis Synthesis & Purification packaging Packaging & Labeling synthesis->packaging purity Purity Assessment (GC-FID, KF, etc.) packaging->purity homogeneity Homogeneity Study (ANOVA) packaging->homogeneity stability Stability Study (Long-term & Short-term) packaging->stability uncertainty Uncertainty Budget Calculation purity->uncertainty homogeneity->uncertainty stability->uncertainty assignment Value Assignment uncertainty->assignment certificate Certificate of Analysis Generation assignment->certificate

Caption: Workflow for the validation of a Certified Reference Material.

This comprehensive validation process ensures that a CRM for a compound like 2,2,5-trimethylheptane provides the necessary accuracy and reliability for its intended use in research, quality control, and drug development. The choice between 2,2,5-trimethylheptane and a well-established CRM like Isooctane will depend on the specific application and the required certified properties.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2,5-Trimethylheptane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical analytical methods for the quantification of 2,2,5-trimethylheptane, a volatile organic compound of interest in various research and pharmaceutical applications. The focus is on the cross-validation of two common gas chromatography (GC)-based methods, providing detailed experimental protocols and illustrative performance data to guide researchers in selecting and validating appropriate analytical techniques.

Introduction to Cross-Validation

Cross-validation of analytical methods is a critical process performed when two or more methods are used to generate data within the same study or across different studies.[1] It ensures that the data obtained from different methodologies or laboratories are comparable and reliable. This is particularly important in drug development and manufacturing to maintain consistency and accuracy of results. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on the validation of analytical procedures, which include parameters such as specificity, accuracy, precision, linearity, and range.[2][3][4][5][6]

This guide will compare two prevalent methods for the analysis of volatile compounds:

  • Method A: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

  • Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Detailed methodologies for the two hypothetical analytical methods are outlined below. These protocols are based on established practices for the analysis of volatile hydrocarbons.[7][8][9]

Method A: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This method is a robust and widely used technique for the analysis of volatile organic compounds in liquid or solid samples.[8]

1. Sample Preparation:

  • Accurately weigh 1.0 g of the sample matrix into a 20 mL headspace vial.

  • Add 5.0 mL of a suitable solvent (e.g., dimethyl sulfoxide).

  • Spike with a known concentration of 2,2,5-trimethylheptane standard solution.

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Headspace Autosampler: Agilent 7697A Headspace Sampler or equivalent.

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold for 5 minutes.

  • Inlet Temperature: 250°C.

  • Detector (FID) Temperature: 300°C.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Vial Equilibration Time: 15 minutes.

    • Injection Volume: 1 mL of the headspace gas.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity and specificity compared to GC-FID, making it suitable for complex matrices and confirmatory analysis.[10][11] The fragmentation of branched alkanes like 2,2,5-trimethylheptane in the mass spectrometer provides a unique fingerprint for identification.[12][13]

1. Sample Preparation:

  • Follow the same sample preparation procedure as in Method A.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold for 5 minutes.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

    • Solvent Delay: 3 minutes.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for 2,2,5-trimethylheptane (e.g., m/z 57, 71, 85, 113).

Data Presentation: A Comparative Analysis

The following tables summarize the hypothetical performance data for the two analytical methods based on a simulated cross-validation study.

Table 1: Linearity and Range

ParameterMethod A (HS-GC-FID)Method B (GC-MS)Acceptance Criteria
Range (µg/mL) 1 - 1000.1 - 20As per method requirement
Correlation Coefficient (r²) 0.99850.9992≥ 0.995
Regression Equation y = 2500x + 150y = 5000x + 50-

Table 2: Accuracy and Precision

Concentration (µg/mL)Method A (HS-GC-FID) Recovery (%)Method A (HS-GC-FID) RSD (%)Method B (GC-MS) Recovery (%)Method B (GC-MS) RSD (%)Acceptance Criteria
Low (2) 98.52.199.21.8Recovery: 80-120%, RSD: ≤ 15%
Medium (50) 101.21.5100.81.2Recovery: 80-120%, RSD: ≤ 15%
High (90) 99.81.8100.11.5Recovery: 80-120%, RSD: ≤ 15%

Table 3: Limits of Detection (LOD) and Quantitation (LOQ)

ParameterMethod A (HS-GC-FID)Method B (GC-MS)
LOD (µg/mL) 0.30.03
LOQ (µg/mL) 1.00.1

Visualizing the Cross-Validation Workflow

A generalized workflow for the cross-validation of analytical methods is depicted below. This process ensures a systematic comparison of the performance of the two methods.

CrossValidationWorkflow start Define Cross-Validation Protocol prepare_samples Prepare Standard and QC Samples (Spiked with 2,2,5-trimethylheptane) start->prepare_samples analyze_a Analyze Samples using Method A (HS-GC-FID) prepare_samples->analyze_a analyze_b Analyze Samples using Method B (GC-MS) prepare_samples->analyze_b data_a Collect Data from Method A (Peak Area, Concentration) analyze_a->data_a data_b Collect Data from Method B (Peak Area, Concentration) analyze_b->data_b compare Compare Performance Parameters (Linearity, Accuracy, Precision, LOD/LOQ) data_a->compare data_b->compare evaluate Evaluate Comparability of Results (Statistical Analysis) compare->evaluate report Generate Cross-Validation Report evaluate->report Meets Acceptance Criteria end Methods are Interchangeable report->end

A generalized workflow for the cross-validation of two analytical methods.

Conclusion

This guide provides a framework for the cross-validation of analytical methods for 2,2,5-trimethylheptane. The hypothetical data presented illustrates that while both HS-GC-FID and GC-MS can be suitable for the analysis, GC-MS generally offers superior sensitivity (lower LOD and LOQ). The choice of method will depend on the specific requirements of the study, including the complexity of the sample matrix and the required level of sensitivity. The provided experimental protocols and workflow serve as a starting point for researchers to develop and validate their own analytical methods for this and similar volatile compounds. It is essential to perform a thorough validation and cross-validation to ensure the reliability and comparability of analytical data.

References

A Comparative Analysis of 2,2,5-Trimethylheptane Purity from Leading Chemical Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to the accuracy, reproducibility, and validity of experimental results. This guide provides a comprehensive evaluation of 2,2,5-trimethylheptane obtained from three different suppliers. The purity of each sample was rigorously assessed using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique.

Data Summary

The purity of 2,2,5-trimethylheptane from three fictional suppliers (Supplier A, Supplier B, and Supplier C) was determined by calculating the peak area percentage of the main component from the total ion chromatogram. The results are summarized in the table below.

Supplier Lot Number Advertised Purity Measured Purity (GC-MS, %) Key Impurities Detected
Supplier AA-1023>99%99.2%Isomeric C10 alkanes
Supplier BB-4587>99.5%99.6%Residual solvents (Hexane)
Supplier CC-7891>98%98.5%Isomeric C10 alkanes, Unidentified C10H20 isomer

Experimental Workflow

The following diagram illustrates the systematic workflow employed for the evaluation of 2,2,5-trimethylheptane purity from the different suppliers.

G Workflow for Purity Evaluation of 2,2,5-Trimethylheptane cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis cluster_3 Reporting A Receive 2,2,5-trimethylheptane from Suppliers A, B, and C B Assign unique internal lab codes A->B C Prepare 1 mg/mL solutions in n-hexane B->C D Inject 1 µL of each sample into GC-MS system C->D E Separate components on a non-polar capillary column D->E F Detect and identify components using mass spectrometry E->F G Integrate peak areas in the total ion chromatogram F->G I Identify impurities by comparing mass spectra to NIST library F->I H Calculate percentage purity for each sample G->H J Summarize purity data in a comparative table H->J I->J K Generate final report with experimental details J->K

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